molecular formula C11H13NO B1346716 1-Benzyl-2-pyrrolidinone CAS No. 5291-77-0

1-Benzyl-2-pyrrolidinone

Cat. No.: B1346716
CAS No.: 5291-77-0
M. Wt: 175.23 g/mol
InChI Key: LVUQCTGSDJLWCE-UHFFFAOYSA-N
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Description

1-Benzyl-2-pyrrolidinone undergoes reduction in THF with lithium N,N-dialkylaminoborohydrides to yield N-benzylpyrrolidine.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUQCTGSDJLWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200959
Record name 1-Benzyl-3-pyrrolidone
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Molecular Weight

175.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5291-77-0
Record name 1-Benzyl-2-pyrrolidinone
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Record name 1-Benzyl-3-pyrrolidone
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Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-2-pyrrolidinone (CAS Number: 5291-77-0), a versatile building block in organic and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications, particularly in the realm of pharmaceutical development.

Core Properties of this compound

This compound, also known as N-benzylpyrrolidin-2-one, is a colorless to pale yellow liquid.[1] Its core structure consists of a five-membered lactam ring (pyrrolidinone) N-substituted with a benzyl group.[1] This combination of a polar amide and a nonpolar aromatic group imparts useful solvating properties.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Identifier Value Source(s)
CAS Number 5291-77-0[1][2]
Molecular Formula C₁₁H₁₃NO[2]
Molecular Weight 175.23 g/mol [2]
IUPAC Name 1-benzylpyrrolidin-2-one[3]
Synonyms N-Benzyl-2-pyrrolidone, 1-(Phenylmethyl)pyrrolidin-2-one[1]
InChI Key LVUQCTGSDJLWCE-UHFFFAOYSA-N
SMILES O=C1CCCN1CC2=CC=CC=C2
Physical Property Value Source(s)
Appearance Clear colorless to yellow liquid[1][3]
Boiling Point 76-78 °C at 0.1 mmHg[2][4]
Melting Point 89 °C[2][4]
Density 1.095 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.552[2]
Flash Point 113 °C (235.4 °F) - closed cup
Vapor Pressure 7.23E-05 mmHg at 25°C[2]
Water Solubility Slightly soluble[1][2]
pKa -0.44 ± 0.20 (Predicted)[1][4]
Stability Stable at room temperature in closed containers under normal storage and handling conditions.[1]
Spectroscopic Data Details Source(s)
¹H NMR 90 MHz in CDCl₃[1]
¹³C NMR In CDCl₃[1][5]
Infrared (IR) Conforms to structure (liquid film)[1][3]
Mass Spectrometry (MS) Available[1]

Synthesis and Reactions

This compound is commonly synthesized via the N-alkylation of 2-pyrrolidone with a benzyl halide. It serves as a key intermediate in various chemical transformations, most notably in reduction reactions to produce N-benzylpyrrolidine.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol is based on the N-alkylation of 2-pyrrolidone.[8]

Materials:

  • 2-Pyrrolidone (0.3 mol)

  • Sodium hydride (50% dispersion in oil, 0.33 mol)

  • Absolute dimethyl sulfoxide (DMSO, 300 mL)

  • Benzyl bromide (0.33 mol)

  • Ethyl acetate (500 mL)

  • Water

  • Magnesium sulfate

  • Aluminum oxide (neutral, activity II)

  • Methylene chloride

  • Ethanol

Procedure:

  • To a solution of 25.5 g (0.3 mol) of 2-pyrrolidone in 300 mL of absolute dimethyl sulfoxide, add 14.4 g (0.33 mol) of a 50% sodium hydride dispersion in oil in batches.

  • Stir the resulting mixture for 5 hours at 40-50 °C.

  • Cool the mixture to 25-30 °C and add 56.4 g (0.33 mol) of benzyl bromide dropwise.

  • Continue stirring for 10 hours at ambient temperature.

  • Pour the reaction mixture into 500 mL of ethyl acetate and extract several times with water.

  • Separate the organic phase and dry it over magnesium sulfate.

  • Remove the solvent under reduced pressure (in vacuo).

  • Purify the resulting residue by column chromatography on 900 g of neutral aluminum oxide (activity II) using methylene chloride with 0.1% ethanol as the eluent.

Expected Yield: 35.6 g (67.7% of theory).[8]

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process Steps cluster_product Product 2-Pyrrolidone 2-Pyrrolidone Deprotonation Deprotonation 2-Pyrrolidone->Deprotonation Benzyl_bromide Benzyl Bromide Alkylation Alkylation Benzyl_bromide->Alkylation NaH Sodium Hydride (NaH) NaH->Deprotonation DMSO DMSO DMSO->Deprotonation Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Role in Drug Discovery and Development

The pyrrolidine ring is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] The γ-lactam skeleton, a key feature of this compound, is present in many biologically active molecules.[10]

This compound is a valuable intermediate in the synthesis of more complex pharmaceutical molecules.[7] A primary application is its reduction to N-benzylpyrrolidine, which can then be further functionalized.[6][7] The pyrrolidine-2,5-dione ring, a related structure, is a core fragment for compounds with anticonvulsant, antipsychotic, and antidepressant activities.[11]

G Application of this compound in Pharmaceutical Synthesis Start This compound Reduction Reduction Reaction (e.g., with LiAlH₄ or LAB) Start->Reduction Intermediate N-Benzylpyrrolidine Reduction->Intermediate Functionalization Further Synthetic Modifications Intermediate->Functionalization APIs Active Pharmaceutical Ingredients (APIs) Functionalization->APIs Drug_Dev Drug Development Pipeline APIs->Drug_Dev

References

1-Benzyl-2-pyrrolidinone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Benzyl-2-pyrrolidinone, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

This compound, also known as N-benzyl-2-pyrrolidone, is a lactam derivative featuring a five-membered pyrrolidinone ring N-substituted with a benzyl group.

  • IUPAC Name: 1-benzylpyrrolidin-2-one

  • CAS Number: 5291-77-0

  • Molecular Formula: C₁₁H₁₃NO

  • SMILES: O=C1CCCN1Cc2ccccc2

The chemical structure of this compound is depicted in the diagram below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and purification.

PropertyValueReference(s)
Molecular Weight 175.23 g/mol [1][2]
Appearance Clear, colorless to pale yellow liquid[1][3][4]
Density 1.095 g/mL at 25 °C[1][2]
Boiling Point 76-78 °C at 0.1 mmHg[5]
Melting Point 89 °C[5]
Flash Point >113 °C (>230 °F)[2][5]
Refractive Index (n20/D) 1.552[2][5]
Solubility Slightly soluble in water; Soluble in organic solvents such as alcohols, ethers, and ketones.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent reduction to N-benzylpyrrolidine are provided below.

Synthesis of this compound

This protocol describes the N-benzylation of 2-pyrrolidone using sodium hydride as a base and benzyl bromide as the alkylating agent.

Materials:

  • 2-Pyrrolidone (0.3 mol)

  • Sodium hydride (50% dispersion in oil, 0.33 mol)

  • Anhydrous dimethyl sulfoxide (DMSO, 300 mL)

  • Benzyl bromide (0.33 mol)

  • Ethyl acetate

  • Water

  • Magnesium sulfate

  • Aluminum oxide (neutral, activity II)

  • Methylene chloride

  • Ethanol

Procedure:

  • To a solution of 2-pyrrolidone (25.5 g, 0.3 mol) in 300 mL of anhydrous DMSO, add sodium hydride (14.4 g of 50% dispersion, 0.33 mol) in portions.

  • Stir the resulting mixture for 5 hours at 40-50 °C.

  • Cool the mixture to 25-30 °C and add benzyl bromide (56.4 g, 0.33 mol) dropwise.

  • Continue stirring at ambient temperature for 10 hours.

  • Pour the reaction mixture into 500 mL of ethyl acetate and extract several times with water.

  • Separate the organic phase, dry over magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on aluminum oxide, eluting with methylene chloride containing 0.1% ethanol, to yield this compound.

Reduction of this compound to N-Benzylpyrrolidine

This protocol details the reduction of the lactam functionality to a cyclic amine using lithium aluminum hydride (LiAlH₄), a potent reducing agent for amides.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl ether

  • Water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood due to the evolution of hydrogen gas. All glassware must be oven-dried.

  • In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (1.2 equivalents per equivalent of lactam) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to 0 °C and dilute with ethyl ether.

  • Workup (Fieser method): For every 'x' grams of LiAlH₄ used, quench the reaction by the sequential and careful dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Stir the resulting mixture at room temperature for 15-30 minutes until a white, granular precipitate forms.

  • Add anhydrous magnesium sulfate to the mixture and stir for an additional 15 minutes.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with ether.

  • Concentrate the filtrate under reduced pressure to yield N-benzylpyrrolidine.

Reaction and Workflow Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and reduction of this compound.

G Synthesis Workflow of this compound reagents 2-Pyrrolidone Sodium Hydride Benzyl Bromide reaction Reaction at 40-50°C, then RT reagents->reaction solvent Anhydrous DMSO solvent->reaction extraction Workup: Ethyl Acetate & Water Extraction reaction->extraction drying Dry with MgSO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography (Al₂O₃) evaporation->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

G Reduction Workflow of this compound start This compound reaction Reduction at Reflux (Inert Atmosphere) start->reaction reagent LiAlH₄ reagent->reaction solvent Anhydrous THF solvent->reaction quench Fieser Workup: H₂O, NaOH(aq), H₂O reaction->quench filtration Filtration of Salts quench->filtration evaporation Solvent Evaporation filtration->evaporation product N-Benzylpyrrolidine evaporation->product

Caption: Workflow for the reduction to N-benzylpyrrolidine.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules. Its pyrrolidinone core is a feature in a variety of biologically active compounds. It is primarily used as:

  • A synthetic intermediate: It is a precursor for various substituted pyrrolidines, which are prevalent scaffolds in medicinal chemistry.

  • A solvent: Its properties make it useful as a solvent in certain chemical reactions.

The pyrrolidine ring system, accessible from this compound, is integral to the structure of drugs targeting the central nervous system, including nootropics and anticonvulsants.

References

1-Benzyl-2-pyrrolidinone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzyl-2-pyrrolidinone

This guide provides a detailed overview of the physicochemical properties of this compound, a compound utilized in pharmaceutical and organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format.

Core Physicochemical Data

This compound, also known as N-benzylpyrrolidin-2-one, is a five-membered lactam ring bearing a benzyl substituent at the nitrogen atom. Its fundamental properties are summarized below.

PropertyValueCitations
Molecular Formula C₁₁H₁₃NO[1][2][3][4][5]
Molecular Weight 175.23 g/mol [1][2][3][4]
Monoisotopic Mass 175.099714038 g/mol [6]
CAS Number 5291-77-0[1][3][4][5][6][7]
Appearance Clear colorless to yellow liquid[5][6]
Density 1.095 g/mL at 25 °C[2][3][7]
Refractive Index n20/D 1.552[2][3][7]
Solubility Slightly soluble in water[2][7]

Synthetic Utility and Experimental Workflow

This compound serves as a versatile intermediate in organic synthesis.[6] A notable application is its use in the synthesis of N-benzylpyrrolidine through a reduction reaction. This process is a key step in the elaboration of more complex molecular architectures for pharmaceutical applications.[7][8]

Experimental Protocol: Reduction of this compound

A common experimental procedure for the reduction of this compound involves the use of a reducing agent such as lithium N,N-dialkylaminoborohydrides in an appropriate solvent like tetrahydrofuran (THF).[7][8] The reaction proceeds by the nucleophilic attack of the hydride on the carbonyl carbon of the lactam, followed by workup to yield the corresponding amine, N-benzylpyrrolidine.

The logical workflow for this chemical transformation can be visualized as follows:

G Start This compound (Starting Material) Process Reduction Reaction Start->Process Reagent Lithium N,N-dialkylaminoborohydrides in THF Reagent->Process Product N-benzylpyrrolidine (Final Product) Process->Product

Caption: Workflow for the reduction of this compound.

While this compound is a valuable building block in the synthesis of various drugs, including antipsychotics and analgesics, detailed information on its direct involvement in specific biological signaling pathways is not extensively documented in the public domain.[6] Its primary role, as highlighted in the available literature, is that of a precursor and solvent in the broader context of chemical and pharmaceutical research.[6][7]

References

Spectroscopic Profile of 1-Benzyl-2-pyrrolidinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-benzyl-2-pyrrolidinone (CAS No: 5291-77-0), a key intermediate in pharmaceutical synthesis. The document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₁₁H₁₃NO, possesses a distinct structure featuring a five-membered lactam ring (pyrrolidinone) and a benzyl group attached to the nitrogen atom. This combination of an amide functional group, an aromatic ring, and aliphatic protons gives rise to a characteristic spectroscopic fingerprint, which is invaluable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide specific signals corresponding to each unique proton and carbon environment. The data presented here is based on spectra typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, and the aliphatic protons of the pyrrolidinone ring.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 4.45Singlet2HBenzylic protons (-CH₂-Ph)
~ 3.25Triplet2HMethylene protons adjacent to N (-N-CH₂-)
~ 2.40Triplet2HMethylene protons adjacent to C=O (-CH₂-C=O)
~ 2.00Multiplet2HMethylene protons (-CH₂-CH₂-CH₂-)
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound will show signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the lactam ring.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 175.0Carbonyl carbon (C=O)
~ 137.0Quaternary aromatic carbon (C-Ar)
~ 128.7Aromatic methine carbons (CH-Ar)
~ 127.8Aromatic methine carbons (CH-Ar)
~ 127.4Aromatic methine carbon (CH-Ar)
~ 49.0Benzylic carbon (-CH₂-Ph)
~ 47.0Methylene carbon adjacent to N (-N-CH₂)
~ 31.0Methylene carbon adjacent to C=O (-CH₂-C=O)
~ 18.0Methylene carbon (-CH₂-CH₂-CH₂-)

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the amide carbonyl group.

Table 3: IR Spectral Data for this compound

Frequency (cm⁻¹)IntensityVibrationFunctional Group
~ 3050MediumC-H StretchAromatic
~ 2950MediumC-H StretchAliphatic
~ 1680StrongC=O StretchAmide (Lactam)
~ 1495, 1450MediumC=C StretchAromatic Ring
~ 1260MediumC-N StretchAmide
~ 700, 740StrongC-H BendMonosubstituted Benzene

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. The molecular weight of this compound is 175.23 g/mol .

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
175[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Tropylium ion, often the base peak)
84[C₄H₆NO]⁺ (Pyrrolidinone fragment)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrumentation : Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • Acquire a sufficient number of scans (typically several thousand) to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.

  • Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

IR Spectroscopy Protocol
  • Sample Preparation : As this compound is a liquid at room temperature, the neat liquid film method is appropriate. Place one drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Background Scan : First, run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan : Place the salt plate assembly in the sample holder of the spectrometer.

  • Acquisition : Acquire the spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing : The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization : Utilize Electron Ionization (EI) at 70 eV for GC-MS, which provides detailed fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) in positive ion mode is suitable, which will primarily show the protonated molecule [M+H]⁺.

  • Mass Analysis : Analyze the generated ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition : Scan a mass range appropriate for the compound, for example, m/z 40-300.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The relative abundances of the fragment ions are normalized to the most intense peak (the base peak).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic methods described.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Conclusion Synthesis Synthesized Compound (this compound) IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR_Data Functional Groups (Amide, Aromatic) IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structure Elucidation and Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for structural analysis of this compound.

1-Benzyl-2-pyrrolidinone synthesis mechanism and pathway

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of 1-benzyl-2-pyrrolidinone, a versatile intermediate and solvent in the pharmaceutical and chemical industries, is presented below.[1] This document details the core synthesis mechanisms and pathways, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Synthesis Pathways

The synthesis of this compound (also known as N-benzyl-2-pyrrolidone) is primarily achieved through several key chemical reactions. The most common and industrially relevant methods include the N-alkylation of 2-pyrrolidinone and the reaction of γ-butyrolactone with benzylamine.

N-Alkylation of 2-Pyrrolidinone

This is a widely used and straightforward method involving the direct benzylation of the 2-pyrrolidinone ring. The mechanism proceeds via a nucleophilic substitution reaction. First, a strong base is used to deprotonate the nitrogen atom of the 2-pyrrolidinone, forming a resonance-stabilized pyrrolidinone anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the N-benzyl bond.

The general reaction is as follows: 2-Pyrrolidinone + Benzyl Halide → this compound + Halide Salt

A strong base such as sodium hydride (NaH) is often employed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction.[2]

N_Alkylation_Pathway Pyrrolidinone 2-Pyrrolidinone Anion Pyrrolidinone Anion Pyrrolidinone->Anion + Base Base Strong Base (e.g., NaH) Product This compound Anion->Product + Benzyl Halide BenzylHalide Benzyl Halide (e.g., Benzyl Bromide) Salt Salt (e.g., NaBr) Product->Salt + Byproduct

N-Alkylation of 2-pyrrolidinone pathway.
Reaction of γ-Butyrolactone with Benzylamine

This pathway involves the aminolysis of γ-butyrolactone (GBL) with benzylamine. GBL is a five-membered lactone that can undergo ring-opening upon nucleophilic attack by an amine.[3] The reaction is typically carried out at elevated temperatures and pressures. The mechanism involves the nucleophilic acyl substitution where the nitrogen of benzylamine attacks the carbonyl carbon of GBL. This leads to a ring-opened intermediate, which subsequently undergoes intramolecular cyclization via dehydration to form the stable five-membered lactam ring of this compound.

This method is analogous to the industrial production of 2-pyrrolidinone, where GBL is reacted with ammonia.[4][5]

GBL_Pathway GBL γ-Butyrolactone Intermediate Ring-Opened Intermediate (γ-hydroxy-N-benzylbutanamide) GBL->Intermediate + Benzylamine (Nucleophilic Acyl Substitution) Benzylamine Benzylamine Product This compound Intermediate->Product Cyclization (-H₂O, Heat) Water Water Product->Water + Byproduct

Synthesis from γ-butyrolactone and benzylamine.
Synthesis from Donor-Acceptor Cyclopropanes

A more advanced, one-pot method involves the reaction of donor-acceptor (DA) cyclopropanes with benzylamines.[6][7] This process is catalyzed by a Lewis acid and involves several steps:

  • Ring Opening: The Lewis acid catalyzes the opening of the DA cyclopropane ring by the primary amine (benzylamine), which acts as a nucleophile. This forms a γ-amino ester intermediate.

  • Lactamization: The intermediate undergoes in-situ lactamization, often promoted by heating in the presence of an acid like acetic acid.

  • Dealkoxycarbonylation: A final saponification and decarboxylation step removes the ester group to yield the 1,5-substituted pyrrolidin-2-one.

This method allows for the synthesis of various substituted N-benzylpyrrolidinones by choosing appropriately substituted DA cyclopropanes and benzylamines.[8]

DA_Cyclopropane_Pathway cluster_workflow Experimental Workflow Start DA Cyclopropane + Benzylamine RingOpening Lewis Acid-Catalyzed Ring Opening Start->RingOpening Lactamization In-situ Lactamization (Heat, Acid) RingOpening->Lactamization FinalProduct Substituted This compound Lactamization->FinalProduct

Workflow for synthesis from DA cyclopropanes.

Quantitative Data Summary

The following table summarizes quantitative data for the different synthesis pathways, including reaction conditions and yields.

PathwayReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-Alkylation 2-Pyrrolidinone, Benzyl BromideSodium Hydride (50% dispersion)Dimethyl sulfoxide (DMSO)40-50, then 25-305, then 1067.7[2]
DA Cyclopropane Dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate, AnilineNi(ClO₄)₂·6H₂O, Acetic AcidDCE, TolueneRefluxN/A69[8]
DA Cyclopropane 2-(p-tolyl)cyclopropane-1,1-diester, AnilineNi(ClO₄)₂·6H₂O, Acetic AcidDCE, TolueneRefluxN/A45[8]

*Note: Data for aniline is used as a representative example for the DA cyclopropane pathway with primary amines as described in the source.[8]

Detailed Experimental Protocols

Protocol 1: N-Alkylation of 2-Pyrrolidinone with Benzyl Bromide[2]

Materials:

  • 2-Pyrrolidinone: 25.5 g (0.3 mol)

  • Sodium Hydride (50% dispersion in oil): 14.4 g (0.33 mol)

  • Benzyl Bromide: 56.4 g (0.33 mol)

  • Absolute Dimethyl Sulfoxide (DMSO): 300 ml

  • Ethyl Acetate: 500 ml

  • Water

  • Magnesium Sulfate

Procedure:

  • Batches of 50% sodium hydride dispersion (14.4 g) are added to a solution of 2-pyrrolidinone (25.5 g) in absolute dimethyl sulfoxide (300 ml).

  • The mixture is stirred for 5 hours at a temperature of 40-50°C.

  • The mixture is then cooled to 25-30°C, and benzyl bromide (56.4 g) is added dropwise.

  • After the addition is complete, the reaction mixture is stirred for 10 hours at ambient temperature.

  • The mixture is then diluted with ethyl acetate (500 ml) and extracted several times with water.

  • The organic phase is separated, dried over magnesium sulfate, and the solvent is removed in vacuo.

  • The resulting residue is purified using column chromatography on aluminum oxide with methylene chloride containing 0.1% ethanol as the eluent.

  • Yield: 35.6 g (67.7% of theoretical yield).

Protocol 2: General Procedure for Synthesis from DA Cyclopropanes[8]

Materials:

  • DA Cyclopropane (e.g., dimethyl 2-arylcyclopropane-1,1-dicarboxylate): 1.0 eq

  • Primary Amine (e.g., Benzylamine): 1.1 eq

  • Nickel(II) Perchlorate Hexahydrate (Ni(ClO₄)₂·6H₂O): 0.2 eq

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH): 2.0 eq

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • A mixture of the DA cyclopropane (1.0 eq), the primary amine (1.1 eq), and Ni(ClO₄)₂·6H₂O (0.2 eq) in DCE is stirred.

  • After the initial reaction, AcOH (2.0 eq) and toluene are added to the crude reaction mixture.

  • The mixture is heated to reflux to induce lactamization.

  • A solution of NaOH in ethanol and water is then added for saponification and decarboxylation.

  • The final product is isolated after work-up, which typically involves extraction with an organic solvent, washing with brine, drying over sodium sulfate, and concentration in vacuo.

  • Purification is performed by column chromatography on silica gel.

References

An In-depth Technical Guide to the Solubility of 1-Benzyl-2-pyrrolidinone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-2-pyrrolidinone, also known as N-benzyl-2-pyrrolidinone, is a versatile organic compound utilized as a solvent and an intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] A thorough understanding of its solubility in different organic solvents is crucial for its effective application in synthesis, purification, and formulation development. This technical guide provides a summary of the currently available solubility information for this compound, a detailed experimental protocol for determining its solubility, and a workflow diagram for this procedure.

Solubility of this compound: A Qualitative Overview

An extensive review of publicly available scientific literature, patents, and chemical data repositories indicates a lack of specific quantitative solubility data for this compound in a range of organic solvents. The available information is primarily qualitative, consistently describing it as a compound with good solubility in most common organic solvents and slight solubility in water.

General solubility descriptions indicate that this compound is soluble in:

  • Alcohols [2]

  • Ethers [2]

  • Ketones [2]

Furthermore, its use in chemical synthesis and purification processes implies solubility in solvents such as:

  • Dimethyl sulfoxide (DMSO)

  • Methylene chloride

  • Ethanol

While this qualitative information is useful for general guidance, it is insufficient for applications requiring precise concentration control, such as in crystallization processes, formulation development, and quantitative analysis. The absence of specific solubility data (e.g., in g/100 mL or mol/L at various temperatures) highlights a knowledge gap in the physical chemistry of this important compound.

Data on this compound Solubility

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationReference
e.g., Ethanole.g., 25Data to be determinedData to be determinede.g., Isothermal SaturationInternal/Published Data
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., Isothermal SaturationInternal/Published Data
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determinede.g., Isothermal SaturationInternal/Published Data
e.g., Toluenee.g., 25Data to be determinedData to be determinede.g., Isothermal SaturationInternal/Published Data
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinede.g., Isothermal SaturationInternal/Published Data
e.g., Tetrahydrofurane.g., 25Data to be determinedData to be determinede.g., Isothermal SaturationInternal/Published Data

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature. The following protocol provides a detailed methodology for determining the solubility of this compound.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven, desiccator).

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature.

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Quantification:

    • Using HPLC:

      • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

      • Analyze the diluted sample by HPLC to determine the concentration of this compound.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Using Gravimetric Analysis:

      • Accurately weigh a clean, dry container.

      • Transfer a known volume of the filtered saturated solution to the container.

      • Carefully evaporate the solvent under reduced pressure or in a fume hood.

      • Dry the container with the non-volatile solute residue in a vacuum oven until a constant weight is achieved.

      • The weight of the residue corresponds to the mass of this compound dissolved in the known volume of the solvent.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal saturation method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to vials B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Quantitative Analysis (e.g., HPLC or Gravimetric) E->F G Calculate and report solubility data F->G

Caption: Workflow for determining the solubility of this compound.

Conclusion

While this compound is widely acknowledged to be soluble in a range of organic solvents, there is a notable lack of specific, quantitative data in the public domain. This guide provides a framework for understanding the qualitative solubility of this compound and offers a detailed experimental protocol for researchers to determine precise solubility values. The generation and publication of such data would be of significant benefit to the scientific and industrial communities that rely on this versatile chemical.

References

An In-depth Technical Guide to the Physical Properties and Appearance of 1-Benzyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Benzyl-2-pyrrolidinone, a versatile compound utilized in pharmaceutical synthesis and as a solvent in various chemical reactions.[1] The information is presented to support research and development activities, offering detailed experimental protocols for property determination and a clear visualization of a key chemical transformation.

Physical and Chemical Properties

This compound, also known as N-Benzylpyrrolidin-2-one, is a colorless to pale yellow or amber liquid.[1][2][3] It is characterized by the presence of a benzyl group attached to the nitrogen atom of a pyrrolidinone ring.[1] This compound is stable under normal storage conditions, typically at room temperature in a dry, sealed container.[1][2]

A summary of its key quantitative properties is provided in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃NO[2][3][4][5][6]
Molecular Weight 175.23 g/mol [2][4][5][6]
Appearance Clear, colorless to pale yellow or amber liquid[1][2][3]
Density 1.095 g/mL at 25 °C[4][5][7][8]
Melting Point 89 °C[4][7]
Boiling Point 76-78 °C at 0.1 mmHg[4][7]
Flash Point 113 °C (235.4 °F) - closed cup[5]
Refractive Index n20/D 1.552[4][5][7][8]
Water Solubility Slightly soluble[1][4]

Experimental Protocols for Property Determination

The following sections detail the methodologies for determining the key physical properties of this compound.

2.1. Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[9] For a crystalline solid, a sharp melting point range of 0.5-1.0°C is indicative of high purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital Meltemp apparatus)[10]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating medium (e.g., mineral oil) for Thiele tube[10]

  • Spatula and mortar and pestle (optional)[9]

Procedure:

  • Sample Preparation: If the this compound sample is solid, ensure it is finely powdered.[11] Introduce a small amount of the compound into the open end of a capillary tube and pack it down by tapping the sealed end on a hard surface to achieve a column of 1-2 mm.[11]

  • Apparatus Setup (Thiele Tube Method):

    • Attach the capillary tube to a thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.[10][12]

    • Suspend the thermometer in a Thiele tube containing a high-boiling point liquid like paraffin or silicone oil, ensuring the rubber band is not submerged.[10]

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner to create a convection current for uniform heating.[10]

    • Heat the sample slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[10]

    • Record the temperature at which the substance first begins to melt (T1) and the temperature at which the last solid crystal disappears (T2).[11] The melting point is reported as the range T1-T2.

2.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13][14]

Apparatus:

  • Small test tube (fusion tube)[15]

  • Capillary tube (sealed at one end)[15]

  • Thermometer[15]

  • Heating apparatus (e.g., Thiele tube or an aluminum block heater)[15]

  • Liquid paraffin or other suitable heating bath liquid[12]

Procedure:

  • Sample Preparation: Place a few milliliters of this compound into a small test tube.[14]

  • Capillary Inversion: Place a capillary tube, sealed end up, into the liquid in the test tube.[15][16]

  • Apparatus Setup:

    • Attach the test tube to a thermometer.

    • Immerse the assembly in a heating bath (e.g., Thiele tube) ensuring the liquid level is uniform.[15]

  • Heating and Observation:

    • Heat the apparatus slowly and uniformly.[15]

    • Observe the capillary tube. As the liquid heats, air trapped in the capillary will bubble out.

    • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[15] Note this temperature.

    • Alternatively, note the temperature when bubbling stops and the liquid begins to enter the capillary tube upon cooling.[12]

2.3. Determination of Density

Density is the mass per unit volume of a substance and is typically measured in g/mL for liquids.[17]

Apparatus:

  • Graduated cylinder (e.g., 25 mL or 50 mL)[18][19]

  • Electronic balance[18]

Procedure:

  • Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and record its mass (m1).[18] Alternatively, tare the balance to zero with the empty cylinder on it.[20]

  • Volume Measurement: Pour a known volume of this compound (e.g., 20 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[17][18]

  • Mass of Liquid and Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m2).[18][21]

  • Calculation:

    • Calculate the mass of the liquid: m_liquid = m2 - m1.[21]

    • Calculate the density using the formula: Density = Mass / Volume.[18]

    • For higher accuracy, repeat the measurement multiple times and calculate the average.[19][20]

Chemical Reactivity: Reduction to N-benzylpyrrolidine

This compound can undergo reduction to form N-benzylpyrrolidine.[22][23] This reaction is typically carried out in tetrahydrofuran (THF) using lithium N,N-dialkylaminoborohydrides as the reducing agent.[22][23] The workflow for this chemical transformation is illustrated below.

G A This compound D Reduction Reaction A->D B Lithium N,N-dialkylaminoborohydrides (Reducing Agent) B->D C Tetrahydrofuran (THF) (Solvent) C->D E N-benzylpyrrolidine (Product) D->E Yields

Caption: Workflow of the reduction of this compound.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 1-Benzyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Benzyl-2-pyrrolidinone (CAS No: 5291-77-0). It is intended for researchers, scientists, and professionals in drug development who may handle this chemical. The guide synthesizes critical data on its properties, hazards, and emergency procedures to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound, also known as N-Benzylpyrrolidin-2-one, is a heterocyclic compound with the molecular formula C₁₁H₁₃NO.[1][2] It is recognized as a clear, colorless to amber or pale yellow liquid.[1][3][4] This compound sees use in the pharmaceutical and agrochemical industries, often as a solvent or an intermediate in the synthesis of various drugs and dyestuffs.[3][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 5291-77-0[2][5]
Molecular Formula C₁₁H₁₃NO[1][2]
Molecular Weight 175.23 g/mol [2]
Appearance Clear colorless to amber/yellow liquid[1][3][4]
Density 1.095 g/mL at 25 °C[2][6]
Boiling Point 76-78 °C at 0.1 mmHg[7]
Melting Point 89 °C[6][7]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Refractive Index 1.552 (n20/D)[2][6]
Solubility Slightly soluble in water[3][5][6]
Vapor Pressure 7.23E-05 mmHg at 25 °C[6]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are related to its irritant properties.

Table 2: GHS Hazard Classification

ClassificationCodeDescriptionSource(s)
Skin Corrosion/Irritation H315Causes skin irritation[2][3]
Serious Eye Damage/Irritation H319Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation[2][3]
Signal Word -Warning[2]
Pictogram GHS07Exclamation Mark[2]

Exposure can lead to irritation of the skin, eyes, and respiratory system.[1][6] Ingestion may result in gastrointestinal irritation, accompanied by nausea, vomiting, and diarrhea.[1]

GHS_Hazard_Identification substance This compound data Toxicological Data (Irritation Studies) substance->data is tested via classification GHS Classification - Skin Irrit. 2 - Eye Irrit. 2 - STOT SE 3 data->classification leads to elements Label Elements classification->elements pictogram Pictogram GHS07 (Exclamation Mark) elements->pictogram signal Signal Word 'Warning' elements->signal statements Hazard Statements H315, H319, H335 elements->statements

GHS Hazard Identification Workflow for this compound.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety.

Handling:

  • Always wash hands and exposed skin thoroughly after handling.[1][8]

  • Use only in a well-ventilated area or under a chemical fume hood.[1][9]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.[8][9]

  • Keep the container tightly closed when not in use.[1]

  • Avoid ingestion and inhalation.[1]

Storage:

  • Store in a tightly sealed container.[1][3]

  • Keep in a cool, dry, and well-ventilated area.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][9]

  • The designated storage class for this combustible liquid is 10.[2]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

Engineering Controls:

  • Work should be conducted in a well-ventilated area.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment:

  • Eye/Face Protection: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][9]

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[1][9]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][9] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1] An organic vapor filter (Type A, Brown) is recommended.[9]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an accidental exposure or spill.

First_Aid_Protocol cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Occurs inhale_1 Move to fresh air immediately skin_1 Remove contaminated clothing and shoes eye_1 Immediately flush eyes with plenty of water for 15+ min ingest_1 Do NOT induce vomiting inhale_2 If not breathing, give artificial respiration inhale_1->inhale_2 inhale_3 If breathing is difficult, give oxygen inhale_2->inhale_3 inhale_4 Get medical aid inhale_3->inhale_4 skin_2 Flush skin with plenty of soap and water for 15+ min skin_1->skin_2 skin_3 Get medical aid skin_2->skin_3 eye_2 Occasionally lift upper and lower eyelids eye_1->eye_2 eye_3 Get medical aid eye_2->eye_3 ingest_2 If conscious, rinse mouth and drink 2-4 cups of water/milk ingest_1->ingest_2 ingest_3 Get medical aid ingest_2->ingest_3 Safety_Assessment_Workflow A Phase 1: Information Gathering B Review Existing Literature & (Q)SAR Modeling A->B C Phase 2: Physicochemical Testing B->C informs D Determine Properties (Flash Point, BP, Solubility, etc.) C->D E Phase 3: Toxicological Assessment D->E informs F In Vitro / In Vivo Testing - Acute Toxicity - Skin/Eye Irritation - Mutagenicity E->F G Phase 4: Hazard Communication F->G provides data for H Data Analysis & GHS Classification G->H I Develop Safety Data Sheet (SDS) & Safe Handling Procedures H->I

References

1-Benzyl-2-pyrrolidinone: An In-depth Technical Guide on its Core Mechanism of Action in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-2-pyrrolidinone (NBP), also known as N-benzylpyrrolidinone, is a versatile organic compound widely utilized in chemical synthesis. Its utility stems from its distinct roles as a high-boiling point polar aprotic solvent, a key synthetic intermediate for complex nitrogen-containing heterocycles, and as a potential ligand in transition metal catalysis. This technical guide provides a comprehensive analysis of the core mechanisms through which NBP influences chemical reactions. We will explore its physicochemical properties that govern its function as a solvent, detail its involvement as a reactive building block in the synthesis of pharmacologically relevant scaffolds, and examine its coordinating properties as a ligand. This document consolidates quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a technical resource for professionals in the chemical and pharmaceutical sciences.

Introduction to this compound (NBP)

This compound (CAS: 5291-77-0, Formula: C₁₁H₁₃NO) is a colorless to pale yellow liquid characterized by a five-membered lactam ring N-substituted with a benzyl group.[1] This structure imparts a unique combination of polarity, high thermal stability, and reactivity, making it a valuable tool in organic synthesis. Its primary applications can be categorized into three main areas: its function as a reaction solvent, its use as a foundational scaffold for more complex molecules, and its role as a ligand in catalytic processes. Understanding the mechanism of action in each of these capacities is crucial for optimizing existing synthetic routes and designing new ones.

Mechanism of Action as a Polar Aprotic Solvent

The primary mechanism of action of NBP as a solvent is rooted in its molecular structure and resulting physicochemical properties. Like other N-alkyl pyrrolidones, it is a dipolar, aprotic solvent.

Core Physicochemical Properties:

  • High Boiling Point: NBP has a high boiling point (approx. 155 °C at 10 mmHg), which allows it to be used in reactions requiring elevated temperatures, thereby increasing reaction rates.

  • Polarity: The presence of the amide (lactam) functional group creates a significant dipole moment, enabling NBP to dissolve a wide range of polar and nonpolar organic compounds as well as some inorganic salts.[1]

  • Aprotic Nature: NBP lacks acidic protons. This makes it an ideal solvent for reactions involving strong bases or nucleophiles (e.g., Grignard reagents, organolithiums) that would be quenched by protic solvents like water or alcohols.

The solvent's mechanism of action involves the stabilization of charged intermediates and transition states. The lone pairs on the carbonyl oxygen can effectively solvate cations, while the sterically hindered nitrogen and the absence of acidic protons prevent strong solvation of anions, leaving them "naked" and more nucleophilic. This enhances the rates of nucleophilic substitution (Sₙ2) reactions.

Solvent_Properties NBP This compound (NBP) Polar Lactam Ring Aprotic Nature High Boiling Point Mechanism Mechanism of Action as Solvent Solvates Cations Stabilizes Polar Transition States Increases Nucleophilicity of Anions NBP:f0->Mechanism:m0 NBP:f0->Mechanism:m1 NBP:f1->Mechanism:m2 Outcome Reaction Outcome Accelerates Sₙ2 Reactions Enables Use of Strong Bases Allows High-Temperature Reactions Mechanism->Outcome

Figure 1: Logical relationship of NBP's properties to its solvent action.

Mechanism of Action as a Synthetic Intermediate

NBP serves as a crucial building block for synthesizing pharmacologically important 1,5-substituted pyrrolidin-2-ones.[2][3] A key synthetic strategy involves the Lewis acid-catalyzed reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as benzylamine, followed by intramolecular cyclization (lactamization).

The mechanism proceeds through several distinct steps:

  • Lewis Acid Activation: A Lewis acid (e.g., Y(OTf)₃, Ni(ClO₄)₂) coordinates to an acceptor group (e.g., ester) on the DA cyclopropane, activating it for nucleophilic attack.

  • Nucleophilic Ring Opening: The primary amine (e.g., a substituted benzylamine) acts as a nucleophile, attacking one of the cyclopropane carbons in an Sₙ2-like fashion. This leads to the opening of the three-membered ring and the formation of a γ-amino ester intermediate.

  • Intramolecular Cyclization (Lactamization): The newly introduced amino group attacks the carbonyl carbon of the ester group intramolecularly, forming the five-membered pyrrolidinone ring and eliminating an alcohol (e.g., methanol).

  • Dealkoxycarbonylation: In many cases, a final decarboxylation or dealkoxycarbonylation step occurs to yield the final 1,5-substituted pyrrolidin-2-one.

Mechanism_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Product Formation DA_Cyclopropane Donor-Acceptor Cyclopropane Benzylamine Substituted Benzylamine Activated_Complex Activated Complex [DA-Cyclopropane-LA] DA_Cyclopropane->Activated_Complex Coordination Benzylamine->Activated_Complex Nucleophilic Attack (Ring Opening) Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex Gamma_Amino_Ester γ-Amino Ester Intermediate Activated_Complex->Gamma_Amino_Ester Product 1,5-Substituted Pyrrolidin-2-one Gamma_Amino_Ester->Product Intramolecular Cyclization (Lactamization)

Figure 2: Mechanistic pathway for the synthesis of 1,5-substituted pyrrolidin-2-ones.
Quantitative Data Presentation

The yields of 1,5-substituted pyrrolidin-2-ones synthesized via the Lewis acid-catalyzed reaction of DA cyclopropanes with various anilines and benzylamines are summarized below.

EntryDonor-Acceptor Cyclopropane (Ar)Amine (Ar')ProductYield (%)
1PhenylBenzylamine1-Benzyl-5-phenylpyrrolidin-2-one83
24-TolylBenzylamine1-Benzyl-5-(p-tolyl)pyrrolidin-2-one85
34-MeO-PhBenzylamine1-Benzyl-5-(4-methoxyphenyl)pyrrolidin-2-one81
4Phenyl4-Methoxybenzylamine1-(4-Methoxybenzyl)-5-phenylpyrrolidin-2-one79
5Phenyl4-Chlorobenzylamine1-(4-Chlorobenzyl)-5-phenylpyrrolidin-2-one75
Data synthesized from studies on the synthesis of 1,5-substituted pyrrolidin-2-ones.[3][4]
Experimental Protocol: One-Pot Synthesis of 1-Benzyl-5-phenylpyrrolidin-2-one

This protocol is adapted from the work of Trushkov, Ivan V., et al. on the synthesis of 1,5-substituted pyrrolidin-2-ones.[3][4]

Materials:

  • Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate

  • Benzylamine

  • Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (AcOH)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

Workflow Diagram:

Workflow start Start: Assemble Reactants step1 Dissolve DA-cyclopropane, benzylamine, and Ni(ClO₄)₂·6H₂O in DCE. start->step1 step2 Stir at 80 °C for 1 hour. step1->step2 step3 Add AcOH and toluene. Reflux for 16 hours. step2->step3 Ring Opening step4 Cool to room temperature. Add NaOH, EtOH, and H₂O. step3->step4 Lactamization step5 Stir at 50 °C for 3 hours. step4->step5 Saponification/ Decarboxylation step6 Perform aqueous workup (extraction with CH₂Cl₂). step5->step6 step7 Purify by column chromatography. step6->step7 end_node End: Isolate Product step7->end_node

Figure 3: Experimental workflow for the one-pot synthesis of a 1,5-substituted pyrrolidin-2-one.

Procedure:

  • To a reaction vessel, add dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (0.5 mmol), benzylamine (0.5 mmol), and Ni(ClO₄)₂·6H₂O (0.1 mmol) in 1,2-dichloroethane (2.5 mL).

  • Stir the resulting mixture at 80 °C for 1 hour.

  • Add glacial acetic acid (0.55 mmol) and toluene (3.3 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 16 hours.

  • Cool the reaction to ambient temperature. Add a solution of NaOH (1.1 mmol) in ethanol (3.1 mL) and water (1.1 mL).

  • Stir the mixture at 50 °C for 3 hours.

  • After cooling, dilute the mixture with water and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-benzyl-5-phenylpyrrolidin-2-one.

Mechanism of Action as a Ligand in Catalysis

While less documented than its other roles, NBP can function as a ligand in transition metal catalysis. The carbonyl oxygen of the lactam ring possesses lone pairs of electrons that can coordinate to a metal center. This coordination can modulate the electronic properties and steric environment of the metal, thereby influencing its catalytic activity and selectivity.

A study on Cu-based catalysts for acetylene hydrochlorination investigated a series of pyrrolidone ligands, including NBP.[5] The coordination of the pyrrolidone ligand to the Cu center was proposed to be a key factor in improving catalyst stability.

Generalized Catalytic Cycle: A hypothetical catalytic cycle where NBP acts as a ligand (L) for a generic metal (M) in a cross-coupling reaction is depicted below.

  • Oxidative Addition: The active M(0) catalyst undergoes oxidative addition with a reactant (R-X).

  • Ligand Coordination: NBP (L) coordinates to the metal center, forming a [L-M(II)-R(X)] complex. This step can influence the subsequent transmetalation.

  • Transmetalation: A second reactant (R'-M') transfers its R' group to the catalyst, displacing X.

  • Reductive Elimination: The coupled product (R-R') is formed and eliminated from the metal center, regenerating the M(0) catalyst for the next cycle.

Catalytic_Cycle M0 M(0) Catalyst M2_RX R-M(II)-X M0->M2_RX Oxidative Addition (R-X) M2_L L-M(II)(R)-X (L = NBP) M2_RX->M2_L Ligand Coordination M2_RR L-M(II)(R)-R' M2_L->M2_RR Transmetalation (R'-M') M2_RR->M0 Reductive Elimination (R-R') RR_out R-R' RX_in R-X RM_in R'-M'

Figure 4: Generalized catalytic cycle featuring NBP as a coordinating ligand.

The mechanism of action as a ligand involves stabilizing the metal center, preventing aggregation into inactive species, and potentially participating in the transition states of key steps like oxidative addition or reductive elimination. The specific impact of NBP compared to other ligands like N-methyl-2-pyrrolidone (NMP) depends on the subtle electronic and steric differences imparted by the N-benzyl group.

Conclusion

This compound is a multifaceted compound whose mechanism of action in chemical reactions is directly tied to its specific role. As a solvent, its polar aprotic nature facilitates reactions by stabilizing polar intermediates, particularly in nucleophilic substitutions. As a synthetic intermediate, it provides a robust scaffold for the construction of complex, pharmacologically relevant pyrrolidinone derivatives through well-defined reaction mechanisms like nucleophilic ring-opening and subsequent lactamization. Finally, as a ligand, its carbonyl oxygen can coordinate to transition metals, offering a pathway to modulate catalytic activity and stability. This guide provides the fundamental principles, quantitative data, and procedural frameworks necessary for researchers to effectively harness the properties of this compound in their synthetic endeavors.

References

Potential applications of 1-Benzyl-2-pyrrolidinone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Applications of 1-Benzyl-2-pyrrolidinone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this compound and its derivatives in the field of medicinal chemistry. The unique structural features of this scaffold have made it a valuable building block for the development of novel therapeutic agents across various disease areas.

Introduction to this compound

This compound, also known as N-benzylpyrrolidin-2-one, is a five-membered lactam ring bearing a benzyl group attached to the nitrogen atom.[1][2] Its chemical formula is C₁₁H₁₃NO, and its CAS number is 5291-77-0.[1][3][4] This compound is a colorless to pale yellow liquid and is slightly soluble in water but soluble in organic solvents.[1][5] It is commonly utilized as a versatile intermediate and building block in the synthesis of a wide range of pharmaceutical compounds, including antipsychotics and analgesics.[1] The stability and reactivity of this compound make it a valuable tool for medicinal chemists in the discovery of new drug candidates.[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through the reaction of 2-pyrrolidone with benzyl bromide in the presence of a base like sodium hydride in a solvent such as dimethyl sulfoxide.[6] Derivatives of this compound can be synthesized through various chemical modifications. For instance, N-substituted pyrrolidine-2-ones can be prepared by the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures.[2]

Experimental Protocol: Synthesis of this compound[6]
  • Materials: 2-pyrrolidone, 50% sodium hydride dispersion in oil, absolute dimethyl sulfoxide, benzyl bromide, ethyl acetate, water, magnesium sulfate, aluminum oxide (neutral, activity II), methylene chloride, ethanol.

  • Procedure:

    • Add 14.4 g (0.33 mol) of 50% sodium hydride dispersion in oil in batches to 25.5 g (0.3 mol) of 2-pyrrolidone in 300 ml of absolute dimethyl sulfoxide.

    • Stir the mixture for 5 hours at 40° to 50° C.

    • Add 56.4 g (0.33 mol) of benzyl bromide dropwise at 25°-30° C.

    • After stirring for 10 hours at ambient temperature, dissolve the reaction mixture in 500 ml of ethyl acetate.

    • Extract the solution several times with water.

    • Separate the organic phase and dry it over magnesium sulfate.

    • Eliminate the solvent in vacuo.

    • Purify the residue using a column of 900 g of aluminum oxide (neutral, activity II) with methylene chloride and 0.1% ethanol as the eluant.

  • Yield: 35.6 g (67.7% of theory).

G cluster_synthesis General Synthesis of this compound Derivatives pyrrolidinone 2-Pyrrolidinone intermediate Anionic Intermediate pyrrolidinone->intermediate + Base base Base (e.g., NaH) base->intermediate benzyl_halide Substituted Benzyl Halide product Substituted this compound benzyl_halide->product intermediate->product + Substituted Benzyl Halide

General synthetic scheme for this compound derivatives.

Therapeutic Applications in Medicinal Chemistry

The this compound scaffold has been explored for a multitude of therapeutic applications, demonstrating a broad spectrum of biological activities.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents. Various studies have reported the synthesis of novel derivatives and their evaluation against several human cancer cell lines.

For instance, 1-benzyl-pyrrolidine-3-ol analogues have been synthesized and evaluated for their cytotoxicity.[7] Lead compounds from this series demonstrated significant, selective inhibition of cell growth in human leukemia (HL-60) cells and were found to induce apoptosis.[7] Another study focused on benzoxazole clubbed 2-pyrrolidinones as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer.[8] These compounds exhibited nanomolar to micromolar inhibitory activity against MAGL and showed promising anticancer effects.[8] Furthermore, novel hydrazones bearing a 5-oxopyrrolidine moiety have demonstrated cytotoxicity in both 2D and 3D cancer cell models.[9]

Compound/DerivativeCancer Cell LineIC50 ValueReference
18c HT-29 (Colon)1.03 ± 0.06 µM[7]
23a, 23b HL-60 (Leukemia)~10 µM (induce apoptosis)[7]
ZINC24092691 MAGL Inhibition10 nM[8]
ZINC12863377 MAGL Inhibition39 nM[8]
Compound 25 MAGL Inhibition9.4 nM[8]
7c MCF-7 (Breast)7.17 ± 0.94 µM[10]
7d MCF-7 (Breast)2.93 ± 0.47 µM[10]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Objective: To assess the in vitro cytotoxicity of synthesized compounds against human cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow Typical Workflow for Anticancer Drug Screening synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization invitro In Vitro Cytotoxicity Assay (MTT) characterization->invitro ic50 Determine IC50 Values invitro->ic50 mechanistic Mechanism of Action Studies (e.g., Apoptosis Assay) ic50->mechanistic invivo In Vivo Animal Models mechanistic->invivo lead Lead Compound Identification invivo->lead

Workflow for screening this compound derivatives for anticancer activity.

Central Nervous System (CNS) Activity

The pyrrolidinone ring is a core structure in several nootropic drugs, also known as "racetams".[11] Consequently, derivatives of this compound have been investigated for their potential effects on the central nervous system. Nebracetam, which is 4-(aminomethyl)-1-benzylpyrrolidine-2-one, has been a subject of interest for its potential to improve learning and memory in patients with dementia.[11] Research has also focused on the synthesis of new succinimides, which are pyrrolidine-2,5-dione derivatives, that exhibit potent antiseizure and antinociceptive efficacy in preclinical studies.[12]

Anti-inflammatory and Analgesic Activity

Novel benzyl pyrrolones have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[13] Some of these compounds have shown significant inhibition of inflammation in carrageenan-induced paw edema models and have also demonstrated the ability to suppress TNF-α levels.[13] Furthermore, certain pyrrolidinone derivatives have exhibited better anti-inflammatory activity than established drugs like ibuprofen and naproxen.[14] The mechanism of action for some of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes.[15]

CompoundAnti-inflammatory Activity (% Inhibition)Analgesic Activity (% Inhibition)Reference
3b 76.22%60.04%[13]
2b 71.47%-[13]
10b 84.1%-[14]
10d 79.4%-[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.

  • Procedure:

    • Fast adult rats (e.g., Wistar or Sprague-Dawley) overnight with free access to water.

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer the test compounds or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group (which receives only the vehicle).

Antibacterial Activity

Several studies have explored the antibacterial potential of pyrrolidine-2-one derivatives.[2][16] These compounds have been tested against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][16] The agar well diffusion method is a common technique used to assess the antibacterial activity of these compounds.[2]

G cluster_pathway Simplified Apoptosis Signaling Pathway derivative This compound Derivative caspase9 Caspase-9 Activation derivative->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Potential mechanism of action for anticancer derivatives.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse array of biologically active compounds. The versatility in its synthesis and the ability to introduce various substituents have led to the discovery of potent agents with anticancer, CNS-active, anti-inflammatory, analgesic, and antibacterial properties. The promising results from numerous preclinical studies highlight the significant potential of this compound derivatives as future therapeutic agents. Further research, including structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties, will be crucial in translating these promising findings into clinical applications.

References

A Comprehensive Review of 1-Benzyl-2-pyrrolidinone and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidinone scaffold is a privileged five-membered nitrogen-containing heterocycle that forms the core of numerous biologically active compounds. Among its many analogues, 1-Benzyl-2-pyrrolidinone and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive literature review of this important class of compounds, focusing on their synthesis, a wide array of biological activities, and the experimental methodologies used for their evaluation. The information is presented to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

This compound, also known as N-benzylpyrrolidin-2-one, is a colorless to pale yellow liquid with the chemical formula C₁₁H₁₃NO.[1] It is characterized by a pyrrolidinone ring N-substituted with a benzyl group. This structural motif serves as a versatile building block in the synthesis of various pharmaceuticals, including antipsychotics and analgesics.[2] The compound itself is also utilized as a solvent and intermediate in organic synthesis.[2]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. The most common methods involve the N-benzylation of 2-pyrrolidinone or the cyclization of appropriate precursors.

N-Alkylation of 2-Pyrrolidinone

A straightforward and widely used method for the synthesis of this compound is the N-alkylation of 2-pyrrolidinone with a benzyl halide. A typical procedure involves the deprotonation of 2-pyrrolidinone with a strong base, such as sodium hydride, followed by reaction with benzyl bromide.[3][4]

Table 1: Synthesis of this compound via N-Alkylation

Starting MaterialReagentsSolventReaction ConditionsYield (%)Reference
2-Pyrrolidinone1. 50% NaH dispersion in oil2. Benzyl bromideDimethylsulfoxide (DMSO)1. 40-50°C, 5 hours2. 25-30°C, 10 hours67.7[3][4]
Synthesis from Donor-Acceptor Cyclopropanes

A more recent and versatile method for synthesizing 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as anilines and benzylamines.[5] This method allows for the introduction of a wide variety of substituents on both the benzyl group and the pyrrolidinone ring. The reaction proceeds through a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation.[5]

Table 2: Synthesis of 1,5-Substituted Pyrrolidin-2-ones from DA Cyclopropanes

DA CyclopropaneAmineCatalystOverall Yield (%)Reference
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylateAnilineNi(ClO₄)₂·6H₂O, then AcOH70[5]
Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate4-MethoxyanilineNi(ClO₄)₂·6H₂O, then AcOH35[5]

Biological Activities of this compound Derivatives

Derivatives of this compound exhibit a broad spectrum of biological activities, highlighting their potential as therapeutic agents for various diseases.

Anticonvulsant Activity

A significant area of research for this compound derivatives has been in the field of epilepsy. Several studies have demonstrated the potent anticonvulsant effects of these compounds in various animal models of seizures.

(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide , a notable derivative, has shown a broad spectrum of antiseizure efficacy.[1] The anticonvulsant activity is often evaluated using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.

Table 3: Anticonvulsant Activity of this compound Derivatives

CompoundSeizure ModelAnimalED₅₀ (mg/kg)Reference
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1]MESMouse45.6[1]
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1]scPTZMouse48.2[1]
(R)-N-(2-Fluorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamideMESMouse29.3[1]
(R)-N-(2-Fluorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamidescPTZMouse38.5[1]
Antimicrobial Activity

Several derivatives of this compound have been investigated for their antibacterial and antifungal properties. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives have shown variable effects against both Gram-positive and Gram-negative bacteria.[6] Another study on pyrrolidine-2,5-dione derivatives reported good MIC values against Enterococcus faecalis and the fungus Candida albicans.[7]

Table 4: Antimicrobial Activity of Pyrrolidinone Derivatives

Compound ClassMicroorganismMIC (µM)Reference
Pyrrolidine-2,5-dione derivativesEnterococcus faecalis0.25 - 0.5[7]
Pyrrolidine-2,5-dione derivativesCandida albicans0.125 - 0.5[7]
Antitumor Activity

The potential of this compound derivatives as anticancer agents has also been explored. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter.

Certain pyrrolidine-2,5-dione derivatives have demonstrated potent activity against the MCF-7 breast cancer cell line.[7] Additionally, benzoxazole-clubbed 2-pyrrolidinones have shown growth inhibition of the SNB-75 central nervous system cancer cell line.[8]

Table 5: Antitumor Activity of Pyrrolidinone Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)% Growth InhibitionReference
Pyrrolidine-2,5-dione derivativesMCF-7 (Breast)1.496 - 1.831-[7]
Benzoxazole clubbed 2-pyrrolidinonesSNB-75 (CNS)-31.88 - 35.49[8]
Antioxidant Activity

The antioxidant potential of this compound derivatives has been assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[6] The ability of these compounds to neutralize free radicals suggests their potential in mitigating oxidative stress-related diseases.

Neuroprotective and Anti-Alzheimer's Activity

The pyrrolidinone core is a key feature in several nootropic drugs, and derivatives of this compound are being investigated for their neuroprotective effects.[9] Some N-benzylated pyrrolidin-2-one derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease, showing promising results in both in vivo and in vitro models.[10] One study identified a derivative that displayed an excellent anti-Alzheimer's profile compared to the standard drug donepezil.[10]

Signaling Pathways

While the exact mechanisms of action for many this compound derivatives are still under investigation, some studies have begun to elucidate the signaling pathways they modulate.

Nrf-2 Signaling Pathway

One study has shown that a novel 2-oxopyrrolidine derivative can efficiently induce the activation of the Nrf-2 (Nuclear factor erythroid 2-related factor 2) signaling pathway in human epidermal keratinocytes. The Nrf-2 pathway is a critical regulator of the cellular antioxidant response, and its activation can help restore the balance between oxidants and antioxidants.

Nrf2_Pathway cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Ub Ubiquitin Ub->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Nrf-2 signaling pathway activation by a this compound derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

Anticonvulsant Activity Assays

The MES test is a model for generalized tonic-clonic seizures.[11][12]

  • Animals: Male mice (25-30 g) are commonly used.[12]

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally at various doses. A vehicle control group is also included.

  • Stimulation: At the time of peak effect of the drug, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through corneal or auricular electrodes using an electroconvulsive shock generator.[13][14]

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[14] Protection is defined as the abolition of this response.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure, is calculated.[13]

The scPTZ test is a model for myoclonic and absence seizures.[11]

  • Animals: Male mice are typically used.

  • Drug Administration: The test compound is administered at various doses prior to the injection of pentylenetetrazol.

  • Induction of Seizures: A convulsive dose of pentylenetetrazol (PTZ), typically 85 mg/kg for CF-1 mice, is injected subcutaneously into the midline of the neck.[15]

  • Observation: The animals are placed in isolation cages and observed for 30 minutes for the occurrence of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[15]

  • Data Analysis: The number of animals protected from seizures is recorded, and the ED₅₀ is determined.

Antimicrobial Activity Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).[19]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.[20]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[20] A positive control (broth and inoculum) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[17]

  • Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[20]

Antioxidant Activity Assay

This assay measures the ability of a compound to act as a free radical scavenger.[2][3][21][22][23]

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.[2]

  • Sample Preparation: The test compound is dissolved in a suitable solvent and prepared at various concentrations. A standard antioxidant, such as ascorbic acid, is used as a positive control.

  • Reaction: The sample solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[2]

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC₅₀ value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined.[22]

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for structural modification make them attractive scaffolds for the development of new therapeutic agents targeting a variety of diseases, including epilepsy, microbial infections, cancer, and neurodegenerative disorders. The experimental protocols detailed in this guide provide a solid foundation for the continued investigation and development of these compounds. Future research should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships in greater detail, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their preclinical potential into clinical applications.

References

The Synthesis of 1-Benzyl-2-pyrrolidinone: A Journey Through Time

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2-pyrrolidinone, a versatile heterocyclic compound, has garnered significant attention in various scientific domains, particularly in medicinal chemistry and drug development. Its unique structural scaffold, featuring a lactam ring N-substituted with a benzyl group, serves as a crucial building block for a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound, presenting key methodologies, quantitative data, and detailed experimental protocols.

Historical Perspective and Discovery

The journey to synthesize N-substituted lactams, including this compound, is rooted in early 20th-century explorations of amide and lactam chemistry. While a definitive "discovery" paper for this compound is not readily apparent, its synthesis falls under the broader umbrella of N-alkylation of lactams. Foundational work in this area was laid by chemists who investigated methods to functionalize the nitrogen atom within the lactam ring.

Early methods for the N-alkylation of lactams often involved the use of metal salts of the lactam, which were then reacted with alkyl halides. This classical approach, while effective, often required harsh reaction conditions and the use of strong bases. Over the decades, synthetic chemists have developed more refined, efficient, and milder methods for the N-benzylation of 2-pyrrolidone. These advancements have been driven by the increasing demand for this valuable intermediate in various research and industrial applications.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical brute-force methods to more sophisticated and efficient strategies. This progression reflects the broader advancements in synthetic organic chemistry, with a continuous drive towards higher yields, milder reaction conditions, and greater substrate scope.

Synthesis_Evolution A Early Methods (e.g., Metal Salts of Lactams) B Classical N-Alkylation (Strong Base and Benzyl Halide) A->B Refinement C Phase-Transfer Catalysis B->C Milder Conditions E Modern Catalytic Methods (e.g., from Donor-Acceptor Cyclopropanes) B->E Novel Approaches D Microwave-Assisted Synthesis C->D Increased Efficiency

Caption: The historical evolution of synthetic methods for this compound.

Key Synthetic Approaches: A Comparative Analysis

Several methods have been successfully employed for the synthesis of this compound. The choice of method often depends on factors such as scale, desired purity, and available resources. The following table summarizes and compares some of the prominent synthetic strategies.

Synthesis MethodReagentsBaseSolventTypical Yield (%)Key AdvantagesKey Disadvantages
Classical N-Alkylation 2-Pyrrolidinone, Benzyl bromideSodium Hydride (NaH)Dimethyl sulfoxide (DMSO)68%[1]Well-established, reliableUse of hazardous reagents (NaH), requires anhydrous conditions
Classical N-Alkylation 2-Pyrrolidinone, "Reactive benzylated compound" (e.g., Benzyl chloride)SodiumEthanol, XyleneNot specifiedUtilizes readily available starting materialsUse of metallic sodium, multi-step workup
From Donor-Acceptor Cyclopropanes Donor-acceptor cyclopropanes, BenzylaminesLewis Acid (e.g., Ni(ClO₄)₂)Dichloroethane (DCE)Yields vary (e.g., 79% for a related derivative)[2]Access to substituted pyrrolidinones, one-pot potentialSubstrate-specific, may require multi-step precursor synthesis[2]
Microwave-Assisted Synthesis N-benzylisatin, 4-methylaniline (for a related derivative)Acetic acidAcetic acid58% (for a related derivative)Rapid reaction times, improved yields in some casesSpecialized equipment required, potential for side reactions

Detailed Experimental Protocols

Classical N-Alkylation using Sodium Hydride and Benzyl Bromide[1]

This method represents a robust and widely cited procedure for the synthesis of this compound.

Workflow:

NaH_Protocol A Deprotonation of 2-Pyrrolidinone with NaH in DMSO B Addition of Benzyl Bromide A->B C Reaction Stirring B->C D Aqueous Workup and Extraction C->D E Purification by Chromatography D->E

Caption: Experimental workflow for the synthesis of this compound via classical N-alkylation.

Reagents:

  • 2-Pyrrolidinone (0.3 mol, 25.5 g)

  • Sodium hydride (50% dispersion in oil, 0.33 mol, 14.4 g)

  • Benzyl bromide (0.33 mol, 56.4 g, 39.2 mL)

  • Absolute Dimethyl sulfoxide (DMSO) (300 mL)

  • Ethyl acetate (500 mL)

  • Water

  • Magnesium sulfate

Procedure:

  • To a solution of 2-pyrrolidinone in absolute DMSO, sodium hydride is added in portions.

  • The resulting mixture is stirred at 40-50 °C for 5 hours.

  • After cooling to 25-30 °C, benzyl bromide is added dropwise.

  • The reaction mixture is then stirred for 10 hours at ambient temperature.

  • The mixture is diluted with ethyl acetate and washed several times with water.

  • The organic phase is separated, dried over magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on aluminum oxide.

Yield: 35.6 g (67.7% of theoretical)[1]

Synthesis from γ-Butyrolactone and Benzylamine

While not explicitly detailed with quantitative data in the initial search, a plausible and industrially relevant method involves the reaction of γ-butyrolactone with benzylamine. This approach is analogous to the industrial synthesis of 2-pyrrolidone from γ-butyrolactone and ammonia.

Logical Relationship:

GBL_Route GBL γ-Butyrolactone Intermediate γ-Hydroxy-N-benzylbutyramide GBL->Intermediate Nucleophilic Acyl Substitution Benzylamine Benzylamine Benzylamine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Dehydration) Water H₂O

Caption: Proposed reaction pathway for the synthesis of this compound from γ-butyrolactone and benzylamine.

This method would likely involve high temperatures and pressures to facilitate the ring-opening of the lactone by benzylamine, followed by intramolecular cyclization to form the desired product.

Conclusion

The synthesis of this compound has a rich history, evolving from early, general methods of N-alkylation to more refined and diverse strategies. The classical approach utilizing a strong base and a benzyl halide remains a reliable and frequently cited method. However, ongoing research continues to provide novel and potentially more efficient routes, such as those involving donor-acceptor cyclopropanes and microwave-assisted synthesis. The choice of a particular synthetic pathway will ultimately be guided by the specific requirements of the research or industrial application. This guide provides a foundational understanding of the key synthetic methodologies, enabling researchers and professionals in the field of drug development to make informed decisions in their synthetic endeavors.

References

Methodological & Application

Synthesis of 1-Benzyl-2-pyrrolidinone from benzylamine and gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of 1-Benzyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a lactam ring, is a key component in a variety of biologically active molecules. This document provides detailed protocols for the synthesis of this compound, starting from readily available precursors: benzylamine and gamma-butyrolactone (GBL). The synthesis is presented as a two-step process: the initial formation of 2-pyrrolidinone from GBL, followed by N-benzylation to yield the final product.

Reaction Workflow

The overall synthetic route from gamma-butyrolactone to this compound is depicted in the following workflow diagram.

SynthesisWorkflow GBL gamma-Butyrolactone Step1 Step 1: Amonolysis GBL->Step1 Ammonia Ammonia (aq) Ammonia->Step1 Pyrrolidinone 2-Pyrrolidinone Step1->Pyrrolidinone Step2 Step 2: N-Benzylation Pyrrolidinone->Step2 Benzyl_Halide Benzyl Halide / Benzylamine Benzyl_Halide->Step2 Final_Product This compound Step2->Final_Product

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 2-Pyrrolidinone from gamma-Butyrolactone

The first step involves the ammonolysis of gamma-butyrolactone. This reaction can be performed under various conditions, with the liquid-phase process being the most widely used in industry.[1] High temperatures and pressures are typically required to achieve good conversion and selectivity.[1]

Comparative Data for 2-Pyrrolidinone Synthesis
ParameterLiquid-Phase SynthesisVapor-Phase Synthesis
Temperature 250–300°C[1][2]250–290°C[2]
Pressure 8.0–18.0 MPa[2]0.4–1.4 MPa[2]
Catalyst Generally not required[2]Magnesium Silicate[2]
Reactant Molar Ratio (GBL:NH₃:H₂O) 1:(2.2 to 3):(1.6 to 2.3)[1]Not specified
Typical Yield >94% Selectivity, ~100% Conversion[1][2]75–85%[2]
Product Purity (after purification) >99.5%[1][2]99.5%[2]
Experimental Protocol: Liquid-Phase Synthesis of 2-Pyrrolidinone

This protocol is adapted from established industrial processes for the continuous synthesis of 2-pyrrolidinone.[1][3]

Materials:

  • gamma-Butyrolactone (GBL)

  • Anhydrous liquid ammonia or concentrated aqueous ammonia

  • Deionized water

  • High-pressure tubular reactor

  • Heating system capable of reaching 300°C

  • Back-pressure regulator

  • Product collection system

Procedure:

  • Reactor Setup: A continuous flow high-pressure tubular reactor is used for this synthesis. The system should be equipped with separate feed pumps for the GBL and ammonia/water mixture, a pre-heating section, the main reactor, a cooling section, and a back-pressure regulator to maintain the desired reaction pressure.

  • Reactant Preparation: Prepare a mixture of ammonia and water. The molar ratio of GBL to ammonia to water should be approximately 1:2.5:2.[1]

  • Reaction Execution:

    • Heat the reactor to the desired temperature, typically between 280-295°C.[3]

    • Pump the GBL and the ammonia/water mixture into the reactor at flow rates that achieve the desired residence time (typically 20-120 minutes).[1]

    • Maintain the pressure within the reactor between 14.0 and 18.0 MPa using the back-pressure regulator.[3]

  • Product Collection and Purification:

    • The reaction mixture exiting the reactor is cooled and depressurized.

    • The crude product is then subjected to fractional distillation to remove water, unreacted ammonia, and any byproducts, yielding high-purity 2-pyrrolidinone (>99.5%).[2]

Step 2: Synthesis of this compound from 2-Pyrrolidinone

The second step is the N-benzylation of the synthesized 2-pyrrolidinone. This can be achieved by reacting 2-pyrrolidinone with a suitable benzylating agent, such as benzyl bromide, in the presence of a base.[4]

Experimental Protocol: N-Benzylation of 2-Pyrrolidinone

This protocol is based on a documented procedure for the synthesis of N-Benzyl-2-pyrrolidone.[4]

Materials:

  • 2-Pyrrolidinone

  • Sodium hydride (NaH), 50% dispersion in oil

  • Benzyl bromide

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Stirring apparatus

  • Rotary evaporator

  • Chromatography column (optional, for purification)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-pyrrolidinone (0.3 mol) dissolved in 300 ml of anhydrous DMSO.

  • Deprotonation: Carefully add sodium hydride (0.33 mol, 50% dispersion in oil) in small portions to the stirred solution under a nitrogen atmosphere.

  • Heating: After the addition of NaH is complete, stir the mixture at 40-50°C for 5 hours.

  • Addition of Benzyl Bromide: Cool the reaction mixture to 25-30°C. Add benzyl bromide (0.33 mol) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at ambient temperature for 10 hours.

  • Work-up:

    • Pour the reaction mixture into 500 ml of ethyl acetate.

    • Wash the organic phase several times with water to remove DMSO and other water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the magnesium sulfate and remove the ethyl acetate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on aluminum oxide using a suitable eluent (e.g., methylene chloride with a small percentage of ethanol) to yield pure this compound.[4] A reported yield for a similar process is approximately 67.7%.[4]

Physico-chemical Properties of this compound
PropertyValue
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Appearance Clear colorless to yellow liquid[5]
Density 1.095 g/mL at 25 °C[6]
Boiling Point 76-78°C at 0.1 mmHg[5]
Refractive Index n20/D 1.552[5]
Solubility Slightly soluble in water[5]
Safety Information
  • This compound: Irritating to eyes, respiratory system, and skin.[5] Wear suitable protective clothing, gloves, and eye/face protection.

  • gamma-Butyrolactone: Can cause serious eye damage.

  • Benzylamine: Corrosive and harmful if swallowed or in contact with skin.

  • Sodium Hydride: Flammable solid, reacts violently with water. Handle with extreme care in an inert atmosphere.

  • Benzyl Bromide: Lachrymator, toxic, and corrosive. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Logical Relationship Diagram

LogicalRelationship cluster_step1 Step 1: Amonolysis cluster_step2 Step 2: N-Benzylation GBL gamma-Butyrolactone High_T_P High Temp & Pressure GBL->High_T_P Ammonia Ammonia Ammonia->High_T_P Pyrrolidinone 2-Pyrrolidinone High_T_P->Pyrrolidinone Pyrrolidinone2 2-Pyrrolidinone Deprotonation Deprotonation Pyrrolidinone2->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Anion Pyrrolidinone Anion Deprotonation->Anion SN2 SN2 Reaction Anion->SN2 Benzyl_Halide Benzyl Halide Benzyl_Halide->SN2 Final_Product This compound SN2->Final_Product

Caption: Key reactions in the two-step synthesis.

References

Application Notes and Protocols: 1-Benzyl-2-pyrrolidinone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Benzyl-2-pyrrolidinone, a versatile compound utilized in organic synthesis, particularly as a key structural motif in pharmacologically active molecules. This document details its physicochemical properties, synthesis, and application in the preparation of bioactive compounds.

Physicochemical Properties of this compound

This compound, also known as N-benzylpyrrolidinone, is a colorless to pale yellow liquid.[1][2] Its key physical and chemical properties are summarized below, providing essential data for its use in a laboratory setting.[1][3][4]

PropertyValue
CAS Number 5291-77-0
Molecular Formula C₁₁H₁₃NO
Molar Mass 175.23 g/mol
Density 1.095 g/mL at 25 °C
Boiling Point 76-78 °C at 0.1 mmHg
Melting Point 89 °C
Refractive Index n20/D 1.552
Solubility Slightly soluble in water; soluble in organic solvents.[1][2]
Flash Point >230 °F (>110 °C)

Synthesis of this compound

A common method for the synthesis of this compound involves the N-alkylation of 2-pyrrolidinone with benzyl bromide in the presence of a strong base.[5]

Experimental Protocol:
  • Reaction Setup: A solution of 2-pyrrolidinone (0.3 mol) in 300 ml of absolute dimethyl sulfoxide (DMSO) is prepared in a suitable reaction vessel.

  • Deprotonation: To this solution, 14.4 g (0.33 mol) of a 50% sodium hydride dispersion in oil is added in portions. The mixture is then stirred at 40-50 °C for 5 hours to ensure complete deprotonation of the 2-pyrrolidinone.

  • Alkylation: The reaction mixture is cooled to 25-30 °C, and 56.4 g (0.33 mol) of benzyl bromide is added dropwise. The reaction is stirred for an additional 10 hours at ambient temperature.

  • Work-up: The reaction mixture is diluted with 500 ml of ethyl acetate and washed several times with water to remove DMSO and inorganic salts.

  • Purification: The organic phase is separated, dried over magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on aluminum oxide using a mixture of methylene chloride and 0.1% ethanol as the eluent.

  • Yield: This procedure typically yields approximately 35.6 g (67.7% of theory) of this compound.[5]

cluster_synthesis Synthesis of this compound 2-Pyrrolidinone 2-Pyrrolidinone Deprotonation Deprotonation 2-Pyrrolidinone->Deprotonation NaH_DMSO NaH in DMSO NaH_DMSO->Deprotonation Benzyl_Bromide Benzyl Bromide Alkylation Alkylation Benzyl_Bromide->Alkylation Deprotonation->Alkylation Workup_Purification Work-up & Purification Alkylation->Workup_Purification Product This compound Workup_Purification->Product

A schematic workflow for the synthesis of this compound.

Application in the Synthesis of Bioactive Molecules

While this compound can be used as a solvent, its primary documented application in recent literature is as a key structural component in the synthesis of pharmacologically important molecules, particularly 1,5-diarylpyrrolidin-2-ones and 5-aryl-1-benzylpyrrolidin-2-ones.[6] These scaffolds are present in a variety of bioactive compounds.

Synthesis of 1,5-Substituted Pyrrolidin-2-ones

A notable application involves a multi-step, one-pot synthesis starting from donor-acceptor cyclopropanes and anilines or benzylamines.[7] This method allows for the efficient construction of the pyrrolidinone core.

  • Ring Opening: A solution of a donor-acceptor cyclopropane (1.0 equiv), an aniline or benzylamine (1.0 equiv), and a Lewis acid catalyst such as Ni(ClO₄)₂·6H₂O (0.2 equiv) in a solvent like dichloroethane (DCE) is stirred at room temperature.

  • Lactamization: After the initial reaction, acetic acid (2.0 equiv) and toluene are added, and the mixture is refluxed to facilitate lactamization.

  • Dealkoxycarbonylation: The crude product is then subjected to dealkoxycarbonylation, for example, by heating with NaCl in wet DMSO under microwave irradiation, to yield the final 1,5-substituted pyrrolidin-2-one.[7]

The yields for these multi-step sequences can be moderate to good, depending on the specific substrates used. For instance, the synthesis of various N-aryl and N-benzyl-substituted γ-lactams has been reported with yields up to 79%.[7]

ReactantsProductYield (%)
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate and Aniline1,5-Diphenylpyrrolidin-2-one70
Dimethyl 2-(3,4,5-trimethoxyphenyl)cyclopropane-1,1-dicarboxylate and 2-Fluoroaniline1-(2-Fluorophenyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidin-2-one79
Dimethyl 2-(5-methylfuran-2-yl)cyclopropane-1,1-dicarboxylate and 3,4-Dimethoxyaniline1-(3,4-Dimethoxyphenyl)-5-(5-methylfuran-2-yl)pyrrolidin-2-one40
Dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate and 2-Bromo-4-methylaniline1-(2-Bromo-4-methylphenyl)-5-(thiophen-2-yl)pyrrolidin-2-one58

Data sourced from Boichenko et al., 2022.[7]

cluster_synthesis_pyrrolidinones Synthesis of 1,5-Substituted Pyrrolidin-2-ones DA_Cyclopropane Donor-Acceptor Cyclopropane Ring_Opening Ring_Opening DA_Cyclopropane->Ring_Opening Amine Aniline or Benzylamine Amine->Ring_Opening Lewis_Acid Lewis Acid (e.g., Ni(ClO₄)₂) Lewis_Acid->Ring_Opening Lactamization Lactamization Ring_Opening->Lactamization Dealkoxycarbonylation Dealkoxycarbonylation Lactamization->Dealkoxycarbonylation Final_Product 1,5-Substituted Pyrrolidin-2-one Dealkoxycarbonylation->Final_Product

References

Application of 1-Benzyl-2-pyrrolidinone in the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-2-pyrrolidinone is a versatile organic compound that serves as a crucial building block and intermediate in the synthesis of a variety of pharmaceuticals.[1] Its unique structural features, combining a pyrrolidinone ring with a protective benzyl group, make it an ideal starting material for creating complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel APIs, specifically focusing on its application in the development of antipsychotic and antiepileptic agents.

Application Note 1: Synthesis of Novel Antipsychotic Agents

A significant application of this compound derivatives is in the synthesis of potent dopamine D2 receptor antagonists, which are a cornerstone in the treatment of psychosis. The (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides represent a class of such compounds with high affinity and stereoselectivity for the D2 receptor.

Experimental Protocol: Synthesis of (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy-5-bromobenzamide

This protocol details the synthesis of a potent D2 antagonist from (R)-1-benzyl-2-(aminomethyl)pyrrolidine, an intermediate derivable from this compound.

Step 1: Synthesis of (R)-1-Benzyl-2-(aminomethyl)pyrrolidine

A detailed multi-step synthesis starting from 1-Benzyl-2-pyrrolidone is required to obtain this intermediate. A general procedure involves the formation of N-benzyl-2-nitromethylene-pyrrolidine followed by reduction.

Step 2: Amide Coupling to form the final compound

  • Reaction Setup: To a solution of (R)-1-benzyl-2-(aminomethyl)pyrrolidine (1.90 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in dry dichloromethane (50 mL) at 0 °C, add a solution of 5-bromo-2,3-dimethoxybenzoyl chloride (2.94 g, 10 mmol) in dry dichloromethane (25 mL) dropwise over 30 minutes.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the title compound as a solid.

Data Presentation

The following table summarizes the in vitro dopamine D2 receptor binding affinity for a series of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides.

CompoundSubstituents on Benzamide RingIC50 (nM) for [3H]spiperone binding
1 2,3-dimethoxy1.2
2 5-bromo-2,3-dimethoxy0.9
3 5-chloro-2-methoxy3.5
4 2,5-dimethoxy10.2

Visualizations

experimental_workflow_antipsychotic Workflow for Antipsychotic Synthesis start Start Materials: (R)-1-benzyl-2-(aminomethyl)pyrrolidine 5-bromo-2,3-dimethoxybenzoyl chloride reaction Amide Coupling - Dichloromethane - Triethylamine - 0°C to RT, 12h start->reaction workup Aqueous Work-up - H2O - NaHCO3 (aq) - Brine reaction->workup purification Purification - Flash Chromatography workup->purification product Final Product: (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl] -5-bromo-2,3-dimethoxybenzamide purification->product

Workflow for Antipsychotic Synthesis

dopamine_d2_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Antipsychotic Antipsychotic API (D2 Antagonist) Antipsychotic->D2R Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion channel regulation, Gene expression) PKA->Downstream Phosphorylates targets

Dopamine D2 Receptor Signaling Pathway

Application Note 2: Synthesis of a Key Intermediate for Brivaracetam

This compound is a valuable precursor for the synthesis of (R)-4-propyl-pyrrolidin-2-one, a key intermediate in the production of the antiepileptic drug Brivaracetam. The synthesis involves the alkylation of this compound followed by the removal of the benzyl protecting group.

Experimental Protocol: Synthesis of (R)-4-propyl-pyrrolidin-2-one

Step 1: Alkylation of this compound

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (17.5 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL). Cool the solution to -78 °C.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq, 110 mmol) in THF to the reaction mixture. Stir for 1 hour at -78 °C.

  • Alkylation: Add 1-bromopropane (13.5 g, 110 mmol) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (100 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain 1-benzyl-4-propyl-2-pyrrolidinone.

Step 2: Debenzylation to (R)-4-propyl-pyrrolidin-2-one

  • Reaction Setup: Dissolve 1-benzyl-4-propyl-2-pyrrolidinone (21.7 g, 100 mmol) in ethanol (250 mL) in a hydrogenation vessel.

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, 2.0 g) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 24 hours.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or distillation to yield (R)-4-propyl-pyrrolidin-2-one.

Data Presentation

The following table summarizes typical yields for the key synthetic steps.

StepReactionProductTypical Yield (%)
1 Alkylation1-benzyl-4-propyl-2-pyrrolidinone75 - 85
2 Debenzylation(R)-4-propyl-pyrrolidin-2-one85 - 95

Visualizations

experimental_workflow_brivaracetam Workflow for Brivaracetam Intermediate Synthesis start Start Material: This compound alkylation Alkylation - LDA, THF, -78°C - 1-Bromopropane start->alkylation intermediate Intermediate: 1-Benzyl-4-propyl-2-pyrrolidinone alkylation->intermediate debenzylation Debenzylation - H2, 10% Pd/C - Ethanol intermediate->debenzylation product Final Product: (R)-4-propyl-pyrrolidin-2-one debenzylation->product

Workflow for Brivaracetam Intermediate Synthesis

sv2a_pathway Role of SV2A in Neurotransmitter Release Vesicle Synaptic Vesicle SV2A SV2A Protein Vesicle->SV2A located on SNARE SNARE Complex SV2A->SNARE Regulates Priming/ Fusion Competence Brivaracetam Brivaracetam Brivaracetam->SV2A Binds to & Modulates Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx Ca_ion->SNARE Triggers Fusion Vesicle Fusion & Neurotransmitter Release SNARE->Fusion Action_Potential Action Potential Action_Potential->Ca_channel Opens

Role of SV2A in Neurotransmitter Release

References

Application Notes: 1-Benzyl-2-pyrrolidinone as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-benzyl-2-pyrrolidinone as a foundational building block in the synthesis of diverse heterocyclic compounds. Its inherent structural features and chemical reactivity make it a valuable precursor for generating a wide array of substituted and fused heterocyclic systems with significant potential in medicinal chemistry and drug discovery.

Synthesis of Substituted Pyrrolidinones

This compound serves as a versatile starting material for the synthesis of various substituted pyrrolidinone and pyrrolidinedione derivatives. These modifications can be strategically employed to explore structure-activity relationships (SAR) in drug development programs.

Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione

This protocol describes the synthesis of a benzylidene-substituted pyrrolidine-2,3-dione, a scaffold of interest for its potential biological activities.

Experimental Protocol:

A mixture of ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate (3.0 mmol, 783 mg) and benzaldehyde (3.0 mmol, 319 mg) is prepared in a solution of ethanol (6 mL) and 20% aqueous HCl (15 mL). The reaction mixture is heated to reflux and maintained for 4 hours. After cooling to room temperature, the aqueous layer is separated. The resulting solid product is collected and recrystallized from ethyl acetate to yield yellow crystals.

Quantitative Data:

ProductYieldMelting PointSpectroscopic DataElemental Analysis
(E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione32%189.1°CIR (cm⁻¹): 3028, 1720, 1699, 1622, 1574. ¹H NMR (400 MHz, CDCl₃, δ ppm): 7.70 (s, 1H), 7.48-7.32 (m, 10H), 4.81 (s, 2H), 4.42 (d, J = 1.9 Hz, 2H).Calc. for C₁₈H₁₅NO₂: C, 77.96; H, 5.45; N, 5.05. Found: C, 77.94; H, 5.43; N, 5.03.

Reaction Workflow:

G reactant1 Ethyl 1-benzyl-4,5-dioxo pyrrolidine-3-carboxylate reagents Ethanol / 20% HCl (aq) Reflux, 4h reactant1->reagents reactant2 Benzaldehyde reactant2->reagents product (E)-1-benzyl-4-benzylidene pyrrolidine-2,3-dione reagents->product

Caption: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione.

Synthesis of N-Benzyl-2-pyrrolidone

This protocol details the synthesis of the parent compound, N-benzyl-2-pyrrolidone, from 2-pyrrolidone.

Experimental Protocol:

To a solution of 2-pyrrolidone (0.3 mol, 25.5 g) in absolute dimethylsulfoxide (300 mL), a 50% sodium hydride dispersion in oil (0.33 mol, 14.4 g) is added in portions. The mixture is stirred at 40-50°C for 5 hours. After cooling to 25-30°C, benzyl bromide (0.33 mol, 56.4 g) is added dropwise. The reaction mixture is stirred for an additional 10 hours at ambient temperature. The mixture is then diluted with ethyl acetate (500 mL) and washed several times with water. The organic layer is separated, dried over magnesium sulfate, and the solvent is removed under vacuum. The crude product is purified by column chromatography on neutral aluminum oxide using methylene chloride with 0.1% ethanol as the eluent.

Quantitative Data:

ProductYield
N-Benzyl-2-pyrrolidone67.7%

This compound Derivatives in Medicinal Chemistry

Derivatives of 1-benzyl-2-pyrrolidone have shown promise in various therapeutic areas, including neuroscience and oncology.

Nebracetam: A Nootropic Agent

Nebracetam, chemically known as (RS)-4-(Aminomethyl)-1-benzylpyrrolidin-2-one, is a racetam derivative investigated for its nootropic (cognitive-enhancing) properties.

Mechanism of Action:

Nebracetam is reported to act as an agonist at the M1 muscarinic acetylcholine receptor. Its cognitive-enhancing effects are believed to be mediated through the facilitation of cholinergic and GABAergic neurotransmission.[1]

Signaling Pathway:

G Nebracetam Nebracetam M1_Receptor M1 Muscarinic Acetylcholine Receptor Nebracetam->M1_Receptor Agonist G_Protein G-protein (PTX-sensitive) M1_Receptor->G_Protein Ca_Channel N/L-type Ca²⁺ Channel G_Protein->Ca_Channel Modulates Neurotransmitter_Release Increased Cholinergic & GABAergic Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Leads to Cognitive_Enhancement Cognitive Enhancement Neurotransmitter_Release->Cognitive_Enhancement

Caption: Proposed signaling pathway for Nebracetam.

Anticancer Activity of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives

A series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been synthesized and evaluated for their anticancer activity.

Biological Activity:

Several compounds from this series exhibited significant cytotoxicity against various human cancer cell lines. Notably, compounds were particularly effective against prostate (PPC-1) and melanoma (IGR39) cancer cell lines.[2]

Quantitative Data on Anticancer Activity:

CompoundCell LineEC₅₀ (µM)
N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideIGR39 (Melanoma)2.50 ± 0.46[2]
PPC-1 (Prostate)3.63 ± 0.45[2]
MDA-MB-231 (Breast)5.10 ± 0.80[2]
Panc-1 (Pancreatic)5.77 ± 0.80[2]

Experimental Protocol for Synthesis:

To a solution of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (1.5 mmol) in methanol (25 mL), the corresponding aldehyde or ketone (2.5 mmol) is added, followed by a few drops of concentrated HCl. The reaction mixture is stirred at 60-70°C for a duration ranging from 20 minutes to 4 hours. The resulting precipitate is filtered, dried, and recrystallized from methanol.[2]

Logical Relationship of Synthesis and Evaluation:

G Start 5-Oxo-1-(4-(phenylamino)phenyl) pyrrolidine-3-carbohydrazide Reaction Condensation (MeOH, HCl, 60-70°C) Start->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Product Diphenylamine-Pyrrolidin-2-one Hydrazone Derivatives Reaction->Product Bioassay MTT Assay (Cancer Cell Lines) Product->Bioassay Result EC₅₀ Values (Anticancer Activity) Bioassay->Result

Caption: Workflow for synthesis and anticancer evaluation.

Future Directions: this compound in the Construction of Fused Heterocyclic Systems

While the primary applications of this compound have focused on the derivatization of the pyrrolidinone ring, its potential as a precursor for more complex, fused heterocyclic systems remains an area ripe for exploration. Reactions that involve the lactam functionality, such as reductions followed by cyclization strategies, could open avenues to novel scaffolds. For instance, the reduction of the lactam to the corresponding cyclic amine, N-benzylpyrrolidine, provides a nucleophilic center that can be utilized in various cyclization reactions to build fused ring systems.[3] Further research into named reactions like the Bischler-Napieralski or Pictet-Spengler reactions, though not yet demonstrated directly with this compound derivatives, could inspire novel synthetic routes to complex heterocyclic structures.

References

Application Note: Protocol for the Purification of 1-Benzyl-2-pyrrolidinone by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-2-pyrrolidinone is a versatile intermediate and solvent utilized in the synthesis of various pharmaceutical compounds, including antipsychotics and analgesics.[1] Its purity is crucial for the successful outcome of subsequent synthetic steps. This document provides a detailed protocol for the purification of this compound using vacuum distillation, a standard method for purifying high-boiling liquids. This protocol outlines the necessary equipment, safety precautions, step-by-step procedure, and expected outcomes.

Physicochemical Data and Safety Information

A thorough understanding of the physical properties and safety hazards associated with this compound is essential for performing the distillation safely and effectively.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₁₁H₁₃NO[2]
Molecular Weight175.23 g/mol [2]
AppearanceClear colorless to amber liquid[2]
Boiling Point90 - 110 °C at 0.1 torr; 76-78 °C at 0.1 mmHg[2][3][4]
Density1.095 g/mL at 25 °C[3][5]
Refractive Indexn20/D 1.552[3]
Flash Point>112 °C (>230 °F)[2][3][4]
Water SolubilitySlightly soluble[4]

Safety Precautions

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1][2][4][6] Appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] All handling of the compound, especially at elevated temperatures, should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[1][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][6]

  • Thermal Decomposition: During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon monoxide may be generated.[2]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[2] If inhaled, move to fresh air.[2] In case of eye contact, flush with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.[1][2]

Experimental Protocol: Vacuum Distillation of this compound

This protocol describes the purification of crude this compound by vacuum distillation. This technique is suitable for purifying high-boiling compounds that may decompose at their atmospheric boiling point.

Materials and Equipment

  • Crude this compound

  • Round-bottom flask (distillation flask)

  • Short-path distillation head with a condenser and collection flask(s)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Vacuum trap (cold finger or similar)

  • Manometer or vacuum gauge

  • Clamps and stands to secure the apparatus

  • Glass wool or other insulating material

  • Boiling chips or a magnetic stir bar for smooth boiling

Procedure

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar in the round-bottom flask.

    • Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Connect the distillation head, condenser, and collection flask. Use appropriate joint grease to ensure a good seal for the vacuum.

    • Insert the thermometer so that the top of the bulb is level with the side arm leading to the condenser.

    • Connect the vacuum pump to the distillation apparatus through a vacuum trap. The trap should be cooled with dry ice/acetone or liquid nitrogen to protect the pump from corrosive vapors.

    • Place the heating mantle under the distillation flask and support it with a lab jack.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 0.1 torr).

    • Once the desired vacuum is stable, begin heating the distillation flask.

    • Increase the temperature gradually. Observe for any initial bubbling or outgassing of volatile impurities.

    • Collect any low-boiling fractions in a separate receiving flask.

    • As the temperature approaches the boiling point of this compound at the applied pressure (approximately 90-110 °C at 0.1 torr), the product will begin to distill.[2]

    • Monitor the temperature at the distillation head. A stable temperature reading during distillation indicates that a pure fraction is being collected.

    • Collect the main fraction in a clean, pre-weighed receiving flask.

    • Continue distillation until the temperature at the distillation head begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Shutdown and Product Collection:

    • Turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum. It is crucial to allow the system to cool before releasing the vacuum to prevent cracking of the hot glassware.

    • Once the apparatus is at atmospheric pressure and room temperature, dismantle the setup.

    • Weigh the collected fraction of purified this compound to determine the yield.

    • Characterize the purified product by appropriate analytical methods (e.g., GC, NMR, refractive index) to confirm its purity.

Visualization of the Purification Workflow

G Workflow for the Purification of this compound cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Analysis A Assemble and Secure Distillation Apparatus B Charge Flask with Crude This compound A->B C Apply Vacuum (e.g., 0.1 torr) B->C D Begin Heating and Stirring C->D E Collect Low-Boiling Impurities (Fore-run) D->E if present F Collect Main Fraction (90-110 °C at 0.1 torr) D->F if no fore-run E->F G Cool Apparatus to Room Temperature F->G H Release Vacuum G->H I Collect and Weigh Purified Product H->I J Characterize Purity (GC, NMR, etc.) I->J

Caption: Workflow for the vacuum distillation of this compound.

References

Application Notes and Protocols for the Quantification of 1-Benzyl-2-pyrrolidinone in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2-pyrrolidinone is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound in a reaction mixture is crucial for reaction monitoring, yield optimization, and quality control of the final product. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be robust, accurate, and suitable for typical laboratory settings in the pharmaceutical and chemical industries.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). RP-HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the routine analysis of this compound.[1] GC-MS offers high sensitivity and selectivity, particularly for the identification and quantification of volatile and semi-volatile compounds in complex matrices.[2]

The selection between these methods will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

Analytical Workflow

The general workflow for the quantification of this compound in a reaction mixture is outlined below.

Analytical Workflow for this compound Quantification Sample Reaction Mixture Sample Preparation Sample Preparation (Dilution, Filtration) Sample->Preparation HPLC_Analysis RP-HPLC-UV Analysis Preparation->HPLC_Analysis Aqueous/Organic Soluble GCMS_Analysis GC-MS Analysis Preparation->GCMS_Analysis Volatile/Semi-Volatile Data_Processing Data Processing (Integration, Calibration) HPLC_Analysis->Data_Processing Chromatogram GCMS_Analysis->Data_Processing Chromatogram & Mass Spectra Quantification Quantification of This compound Data_Processing->Quantification Peak Area

Caption: General analytical workflow for the quantification of this compound.

Section 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) Method

This section details a validated RP-HPLC method for the quantification of this compound.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 60% B

    • 20-25 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard (purity ≥ 98%)

3. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 60:40 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the 60:40 acetonitrile/water mixture to achieve concentrations in the range of 1-100 µg/mL.

4. Sample Preparation:

  • Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask.

  • Dilute the sample with the 60:40 acetonitrile/water mixture to a concentration that falls within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.

  • Calculate the final concentration in the original reaction mixture by applying the dilution factor.

Quantitative Data Summary (Illustrative)

The following tables summarize the expected performance characteristics of the validated RP-HPLC method.

Table 1: Linearity of the RP-HPLC Method

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision and Accuracy of the RP-HPLC Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=6)RSD (%)Accuracy (%)
54.951.899.0
5050.71.2101.4
9089.51.599.4

Table 3: Limits of Detection and Quantification

ParameterValue
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section provides a detailed protocol for the quantification of this compound using GC-MS.

Experimental Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Inlet Temperature: 280°C.

  • Oven Program:

    • Start at 150°C, hold for 2 min.

    • Ramp to 300°C at 15°C/min, hold for 10 min.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Injection Volume: 1 µL (splitless mode).

2. Reagents and Standards:

  • Dichloromethane (GC grade) or Ethyl Acetate (GC grade)

  • This compound reference standard (purity ≥ 98%)

  • Internal Standard (IS): e.g., 1-Phenyl-2-pyrrolidinone (if available)

3. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to achieve concentrations in the range of 0.5-50 µg/mL. Add a constant concentration of the internal standard to each calibration standard.

4. Sample Preparation:

  • Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask.

  • Dilute the sample with dichloromethane to a concentration that falls within the calibration range.

  • Add the internal standard to the diluted sample to the same final concentration as in the calibration standards.

  • Vortex the sample and transfer an aliquot to a GC vial.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of this compound in the prepared sample by calculating the peak area ratio and interpolating from the calibration curve.

  • Calculate the final concentration in the original reaction mixture by applying the dilution factor.

Quantitative Data Summary (Illustrative)

The following tables summarize the expected performance characteristics of the validated GC-MS method.

Table 4: Linearity of the GC-MS Method

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.50.048
2.50.255
50.510
12.51.275
252.540
505.100
Correlation Coefficient (r²) ≥ 0.998

Table 5: Precision and Accuracy of the GC-MS Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=6)RSD (%)Accuracy (%)
2.52.582.5103.2
2524.61.898.4
4545.92.1102.0

Table 6: Limits of Detection and Quantification

ParameterValue
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL

Method Selection Logic

The choice between RP-HPLC-UV and GC-MS for the quantification of this compound depends on several factors. The following diagram illustrates a decision-making process.

Method Selection Logic Start Start: Quantify This compound Matrix Is the reaction matrix complex with potential volatile interferences? Start->Matrix Sensitivity Is high sensitivity (sub-µg/mL) required? Matrix->Sensitivity No GCMS Use GC-MS for higher specificity and sensitivity Matrix->GCMS Yes HPLC Use RP-HPLC-UV for routine analysis Sensitivity->HPLC No Sensitivity->GCMS Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The RP-HPLC-UV and GC-MS methods detailed in this application note provide reliable and accurate means for the quantification of this compound in reaction mixtures. The RP-HPLC method is ideal for routine quality control due to its simplicity and robustness, while the GC-MS method offers superior sensitivity and selectivity for more demanding applications or for the analysis of complex sample matrices. Proper method validation is essential to ensure the generation of high-quality, reproducible data in a regulated environment.

References

Application Note: Purity Analysis of 1-Benzyl-2-pyrrolidinone by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative purity assessment of 1-Benzyl-2-pyrrolidinone. These protocols are designed for accuracy, precision, and robustness, making them suitable for quality control in research and pharmaceutical development environments. The HPLC method provides a reliable determination of the main compound and non-volatile impurities, while the GC-MS method offers sensitive detection and identification of volatile and semi-volatile impurities.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the analysis of this compound purity using two complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). High-performance liquid chromatography (HPLC) is a fundamental analytical technique in the pharmaceutical industry for determining the purity of drug substances.[1] It allows for the separation, identification, and quantification of the active pharmaceutical ingredient from any impurities.[1] GC-MS is a powerful analytical technique used to identify and quantify volatile and semi-volatile compounds in a sample.[2][3]

Potential impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. Common synthesis routes, such as the reaction of 2-pyrrolidone with benzyl bromide, may lead to unreacted starting materials or side-products.[4] Therefore, robust analytical methods are required to separate and quantify these potential impurities.

Experimental Protocols

This protocol describes a reversed-phase HPLC method for the purity determination of this compound.

2.1.1. Materials and Reagents

  • This compound Reference Standard (99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric Acid (ACS grade)

  • HPLC system with UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Solvent filtration apparatus

  • Syringe filters (0.45 µm)

2.1.2. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile (100%).

  • Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

2.1.3. Chromatographic Conditions

ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile PhaseGradient of Mobile Phase A (Water with 0.1% H₃PO₄) and Mobile Phase B (Acetonitrile)
Gradient ProgramTime (min)
0.01
15.0
20.0
20.01
25.0
Flow Rate1.0 mL/min
Column Temperature30 °C
Detector Wavelength210 nm
Injection Volume10 µL

2.1.4. System Suitability

Before sample analysis, perform five replicate injections of the Standard Solution to ensure the system is suitable for the analysis. The acceptance criteria are provided in the data presentation section.

2.1.5. Data Analysis

The purity of the sample is determined by the area normalization method. The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks in the chromatogram.

Percent Purity = (Area of the main peak / Total area of all peaks) x 100

This protocol outlines a GC-MS method for the identification and quantification of volatile and semi-volatile impurities in this compound.

2.2.1. Materials and Reagents

  • This compound Sample

  • Dichloromethane (GC grade)

  • Helium (99.999% purity)

  • GC-MS system with a mass selective detector

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler vials with caps

2.2.2. Preparation of Solutions

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.

2.2.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
GC Conditions
ColumnHP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Oven ProgramInitial temperature 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Conditions
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35-500 amu
Scan ModeFull Scan

2.2.4. Data Analysis

Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). The percentage of each impurity is calculated by area normalization, assuming a similar response factor to the main peak.

Percent Impurity = (Area of impurity peak / Total area of all peaks) x 100

Data Presentation

The following table presents the acceptance criteria and hypothetical results for the HPLC system suitability test.

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T)T ≤ 2.01.1
Theoretical Plates (N)N ≥ 20007500
Repeatability (%RSD for Peak Area)RSD ≤ 2.0%0.7%

The following table presents hypothetical data from the purity analysis of a this compound sample by HPLC.

Peak No.Retention Time (min)Peak AreaArea %Identification
14.5150000.15Impurity A (e.g., 2-Pyrrolidinone)
28.2995000099.50This compound
310.1350000.35Impurity B (e.g., Benzyl Bromide)

The following table presents a hypothetical impurity profile of a this compound sample determined by GC-MS.

Peak No.Retention Time (min)Peak AreaArea %Identification
15.8120000.12Impurity C (Volatile)
212.5998500099.85This compound
315.330000.03Impurity D (Semi-volatile)

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound.

analytical_workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis and Reporting Sample This compound Sample SamplePrep_HPLC Prepare HPLC Sample (100 µg/mL in Diluent) Sample->SamplePrep_HPLC SamplePrep_GCMS Prepare GC-MS Sample (1 mg/mL in Dichloromethane) Sample->SamplePrep_GCMS HPLC HPLC System SamplePrep_HPLC->HPLC GCMS GC-MS System SamplePrep_GCMS->GCMS HPLC_Analysis Reversed-Phase C18 Separation HPLC->HPLC_Analysis UV_Detection UV Detection (210 nm) HPLC_Analysis->UV_Detection HPLC_Data Chromatogram Acquisition UV_Detection->HPLC_Data Purity_Calc Purity Calculation (Area % Normalization) HPLC_Data->Purity_Calc HPLC_Data->Purity_Calc GC_Separation Capillary GC Separation GCMS->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection GCMS_Data TIC Chromatogram and Mass Spectra MS_Detection->GCMS_Data GCMS_Data->Purity_Calc GCMS_Data->Purity_Calc Impurity_ID Impurity Identification (Mass Spectral Library) GCMS_Data->Impurity_ID GCMS_Data->Impurity_ID Final_Report Final Purity Report Purity_Calc->Final_Report Impurity_ID->Final_Report

Caption: Workflow for HPLC and GC-MS Purity Analysis.

Conclusion

The HPLC and GC-MS methods presented in this application note are suitable for the comprehensive purity assessment of this compound. The HPLC method is effective for quantifying the main component and non-volatile impurities, while the GC-MS method provides sensitive detection and identification of volatile and semi-volatile impurities. Together, these techniques offer a robust quality control strategy for researchers, scientists, and drug development professionals working with this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Scale-up Synthesis of 1-Benzyl-2-pyrrolidinone for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the pilot plant scale-up synthesis of 1-Benzyl-2-pyrrolidinone, a key intermediate in the pharmaceutical industry. The focus is on a safe, efficient, and scalable process, moving away from hazardous lab-scale reagents to a more robust manufacturing-friendly methodology.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). As demand for these APIs grows, the need for a reliable and scalable synthesis of this intermediate becomes critical. Traditional laboratory-scale syntheses often employ reagents such as sodium hydride in dimethyl sulfoxide (DMSO), which pose significant safety risks and operational challenges at a pilot plant scale. These risks include highly exothermic reactions, the evolution of flammable hydrogen gas, and the thermal instability of the solvent in the presence of a strong base.

This document outlines a process development study that identifies a safer and more scalable synthetic route using phase-transfer catalysis (PTC). This alternative method avoids the use of hazardous reagents and offers improved process control, making it suitable for pilot plant and subsequent commercial production.

Process Development and Optimization

Comparison of Synthetic Routes

A comparative analysis of the traditional lab-scale method and the optimized pilot-scale method is presented below. The data highlights the significant improvements in safety and process parameters offered by the phase-transfer catalysis approach.

ParameterLab-Scale Method (NaH/DMSO)Pilot-Scale Method (PTC/K₂CO₃)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent Dimethyl Sulfoxide (DMSO)Toluene
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Temperature 40-50°C80-90°C
Reaction Time ~15 hours6-8 hours
Yield ~68%>90%
Purification Column ChromatographyCrystallization
Safety Concerns Flammable H₂ gas, thermal runawayLow
Scalability PoorExcellent
Rationale for Optimized Process

The selection of the phase-transfer catalysis method for pilot-scale production is based on the following key advantages:

  • Enhanced Safety: The replacement of sodium hydride with potassium carbonate, a milder and non-flammable base, significantly reduces the risk of exothermic events and eliminates the production of hydrogen gas. Toluene is a less hazardous solvent compared to DMSO, which can decompose exothermically in the presence of a strong base at elevated temperatures.

  • Improved Process Control: The reaction is less exothermic and easier to control on a larger scale. The use of a phase-transfer catalyst allows for efficient reaction at moderate temperatures.

  • Simplified Work-up and Purification: The product can be purified by crystallization, a more scalable and cost-effective method than column chromatography.

  • Higher Yield and Purity: The optimized process consistently delivers higher yields of this compound with excellent purity.

Experimental Protocols

Pilot Plant Scale Synthesis of this compound via Phase-Transfer Catalysis

Materials:

  • 2-Pyrrolidinone

  • Benzyl Chloride

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Heptane (for crystallization)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet.

  • Addition funnel.

  • Heating/cooling circulator.

  • Separatory funnel (or equivalent for liquid-liquid extraction at scale).

  • Filtration apparatus.

  • Crystallization vessel with stirrer and temperature control.

  • Vacuum oven.

Procedure:

  • Reaction Setup: Charge the jacketed glass reactor with 2-pyrrolidinone, potassium carbonate, and tetrabutylammonium bromide in toluene.

  • Heating: Begin stirring and heat the mixture to 80-90°C under a nitrogen atmosphere.

  • Addition of Benzyl Chloride: Slowly add benzyl chloride to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 80-90°C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the starting material is consumed (typically 6-8 hours).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dissolve the inorganic salts.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Aqueous Wash: Wash the organic layer sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound as an oil.

Purification by Crystallization
  • Dissolution: Dissolve the crude this compound oil in a minimal amount of warm toluene.

  • Crystallization: Slowly add heptane as an anti-solvent with stirring at room temperature until the solution becomes cloudy.

  • Cooling: Cool the mixture slowly to 0-5°C to induce crystallization.

  • Isolation: Collect the crystalline product by filtration and wash the filter cake with cold heptane.

  • Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point to a constant weight.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage charge_reactants Charge Reactor: - 2-Pyrrolidinone - K2CO3 - TBAB - Toluene heat Heat to 80-90°C charge_reactants->heat add_benzyl_chloride Slow Addition of Benzyl Chloride heat->add_benzyl_chloride react Reaction Monitoring (6-8h) add_benzyl_chloride->react cool_quench Cool to RT & Quench with Water react->cool_quench Reaction Complete phase_separation Phase Separation cool_quench->phase_separation wash Aqueous Washes phase_separation->wash dry Drying over Na2SO4 wash->dry concentrate Concentration dry->concentrate dissolve Dissolve in Toluene concentrate->dissolve Crude Product crystallize Crystallize with Heptane dissolve->crystallize isolate Isolate by Filtration crystallize->isolate dry_product Dry Final Product isolate->dry_product final_product final_product dry_product->final_product Pure this compound

Caption: Experimental workflow for the pilot plant synthesis of this compound.

logical_relationships cluster_inputs Process Inputs cluster_process Core Process cluster_outputs Process Outputs cluster_control Key Control Parameters reactants Reactants: - 2-Pyrrolidinone - Benzyl Chloride reaction N-Benzylation Reaction (PTC Conditions) reactants->reaction reagents Reagents: - K2CO3 (Base) - TBAB (Catalyst) reagents->reaction solvents Solvents: - Toluene - Heptane solvents->reaction purification Purification (Crystallization) solvents->purification reaction->purification Crude Product byproducts Byproducts: - KCl - H2O reaction->byproducts product This compound (>90% Yield, High Purity) purification->product temperature Temperature Control (80-90°C) temperature->reaction addition_rate Addition Rate of Benzyl Chloride addition_rate->reaction stirring Stirring Speed stirring->reaction stirring->purification

Caption: Logical relationships in the optimized synthesis of this compound.

Application Notes and Protocols for 1-Benzyl-2-pyrrolidinone: Current Status and Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive review of scientific literature and chemical databases indicates that 1-Benzyl-2-pyrrolidinone is not a commonly used or documented solvent or reagent for standard peptide synthesis protocols, such as Solid-Phase Peptide Synthesis (SPPS) . The available information primarily pertains to its synthesis, physical properties, and its role as an intermediate in broader organic and pharmaceutical synthesis.

It is important to distinguish this compound from the similarly named N-Butylpyrrolidinone (NBP) , which has been extensively studied and validated as a greener, effective alternative to N,N-dimethylformamide (DMF) in peptide synthesis.[1][2][3][4] This document summarizes the available data for this compound.

Properties of this compound

This compound, also known as N-Benzylpyrrolidin-2-one, is a colorless to pale yellow liquid.[5][6] Its primary applications are in organic synthesis, where it can serve as a solvent or a building block for more complex molecules, including pharmaceuticals like antipsychotics and analgesics.[5][7] It is noted to be stable under normal storage conditions and is slightly soluble in water but soluble in most organic solvents.[5][6]

Data Presentation: Physical and Chemical Properties

PropertyValueReference
CAS Number 5291-77-0[5][8]
Molecular Formula C₁₁H₁₃NO[8]
Molecular Weight 175.23 g/mol [8]
Appearance Clear colorless to yellow liquid[5][6]
Density 1.095 g/mL at 25 °C[6][8]
Refractive Index n20/D 1.552[6][8]
Flash Point 113 °C (235.4 °F) - closed cup[8]
Water Solubility Slightly soluble[5][6]
Stability Stable at room temperature in closed containers[5]

Applications in Synthesis

The primary documented use of this compound is as a synthetic intermediate. For instance, it can undergo reduction to yield N-benzylpyrrolidine.[7][8] It is also used in the synthesis of other complex organic molecules and pharmaceutical ingredients.[7][9][10]

Mandatory Visualization: Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound from 2-pyrrolidone and benzyl bromide.

G pyrrolidone 2-Pyrrolidone intermediate Sodium salt of Pyrrolidone pyrrolidone->intermediate Deprotonation benzyl_bromide Benzyl Bromide product This compound benzyl_bromide->product sodium_hydride Sodium Hydride (NaH) in DMSO sodium_hydride->intermediate intermediate->product Nucleophilic Substitution workup Aqueous Workup & Purification product->workup

Caption: Synthetic pathway for this compound.

Experimental Protocols

As there are no established protocols for the use of this compound in peptide synthesis, this section provides a general protocol for its synthesis as a chemical intermediate, based on available literature.

Protocol: Synthesis of this compound

This protocol describes the N-benzylation of 2-pyrrolidone.

Materials:

  • 2-Pyrrolidone

  • Sodium hydride (50% dispersion in oil)

  • Dimethyl sulfoxide (DMSO), absolute

  • Benzyl bromide

  • Ethyl acetate

  • Water

  • Magnesium sulfate

Procedure:

  • In a suitable reaction vessel, add 2-pyrrolidone to absolute dimethyl sulfoxide.

  • Carefully add sodium hydride dispersion in batches to the solution.

  • Stir the mixture at 40-50°C for approximately 5 hours to form the sodium salt of pyrrolidone.

  • Cool the reaction mixture to 25-30°C.

  • Add benzyl bromide dropwise to the mixture.

  • Stir the reaction at ambient temperature for about 10 hours.

  • After the reaction is complete, dilute the mixture with ethyl acetate and wash it several times with water.

  • Separate the organic phase, dry it over magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography.[11]

Safety Precautions:

  • Handle sodium hydride with extreme care as it is highly reactive with water.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][8] this compound is irritating to the eyes, respiratory system, and skin.[6]

Conclusion

For researchers and professionals in peptide synthesis, this compound does not currently represent a viable or documented alternative to standard solvents like DMF, NMP, or established greener alternatives like N-Butylpyrrolidinone (NBP). Its utility is well-established in other areas of organic synthesis, but its application in peptide chemistry remains unexplored or unreported in the available scientific literature. Therefore, the development of application notes and protocols for its use in peptide synthesis would require novel research and validation.

References

Application Notes and Protocols: 1-Benzyl-2-pyrrolidinone Derivatives as Versatile Reagents in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 1-benzyl-2-pyrrolidinone and its derivatives as key reagents in multi-component reactions (MCRs). These reactions offer an efficient pathway to synthesize complex, biologically relevant heterocyclic scaffolds, which are of significant interest in drug discovery and development.

Introduction

This compound and its functionalized analogues are valuable building blocks in organic synthesis. Their rigid pyrrolidinone core and the presence of a versatile benzyl group make them ideal candidates for generating molecular diversity through MCRs. This approach allows for the rapid construction of libraries of complex molecules from simple starting materials in a single synthetic operation, adhering to the principles of atom and step economy. This document focuses on two key examples: the use of a 1-benzyl-pyrrolidinone derivative in the Ugi four-component reaction (U-4CR) and in a novel multi-component synthesis of pyrrolotriazoles.

Application 1: Ugi Four-Component Reaction with 1-(2-aminobenzyl)pyrrolidin-3-ol

The Ugi four-component reaction is a powerful tool for the synthesis of α-acylamino amides, which are important scaffolds in medicinal chemistry. In this application, a derivative of 1-benzyl-pyrrolidinone, 1-(2-aminobenzyl)pyrrolidin-3-ol, serves as the amine component, leading to the formation of complex pyrrolidine-containing peptidomimetics. These products have shown potential as apoptotic agents.[1][2]

Reaction Scheme

The general scheme for the Ugi reaction involving 1-(2-aminobenzyl)pyrrolidin-3-ol is depicted below. The reaction brings together an aldehyde, a carboxylic acid, an isocyanide, and the amine component (the 1-benzyl-pyrrolidinone derivative) to generate a highly functionalized product in a single step.

Ugi_Reaction cluster_reactants Reactants cluster_product Product R1_CHO R1-CHO (Aldehyde) R2_COOH R2-COOH (Carboxylic Acid) product α-Acylamino Amide Derivative R1_CHO->product amine 1-(2-aminobenzyl)pyrrolidin-3-ol R2_COOH->product R3_NC R3-NC (Isocyanide) amine->product R3_NC->product

Caption: General scheme of the Ugi four-component reaction.

Quantitative Data

The diversity-oriented synthesis using 1-(2-aminobenzyl)pyrrolidin-3-ol as the amine component allows for the generation of a library of compounds by varying the aldehyde and carboxylic acid inputs. The following table summarizes the yields for a selection of synthesized analogues.[2]

EntryAldehyde (R1-CHO)Carboxylic Acid (R2-COOH)ProductYield (%)
1BenzaldehydeBenzoic Acid5a78
24-ChlorobenzaldehydeBenzoic Acid5b82
34-MethylbenzaldehydeBenzoic Acid5c75
44-MethoxybenzaldehydeBenzoic Acid5d85
5BenzaldehydeAcetic Acid5e72
64-ChlorobenzaldehydeAcetic Acid5f79
7Benzaldehyde4-Nitrobenzoic Acid5g70
84-Methoxybenzaldehyde4-Nitrobenzoic Acid5h76
Experimental Protocol: General Procedure for the Ugi-4CR[2]
  • Reaction Setup: To a solution of 1-(2-aminobenzyl)pyrrolidin-3-ol (1.0 eq.) in methanol (5 mL), add the corresponding aldehyde (1.0 eq.) and carboxylic acid (1.0 eq.).

  • Reaction Execution: The reaction mixture is stirred at room temperature.

  • Isocyanide Addition: After 10 minutes, add the isocyanide (e.g., tert-butyl isocyanide, 1.0 eq.) to the reaction mixture.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the pure product.

Experimental Workflow Diagram

Ugi_Workflow start Start setup Dissolve amine, aldehyde, and carboxylic acid in MeOH start->setup stir1 Stir at room temperature for 10 min setup->stir1 add_iso Add isocyanide stir1->add_iso stir2 Stir at room temperature (Monitor by TLC) add_iso->stir2 workup Solvent removal, dissolve in EtOAc, wash with NaHCO3 and brine stir2->workup purify Dry, concentrate, and purify by column chromatography workup->purify end Pure Product purify->end

Caption: Experimental workflow for the Ugi-4CR.

Application 2: Multi-component Synthesis of Pyrrolotriazoles from 1-Benzyl-3-pyrrolidinone

This novel multi-component reaction utilizes 1-benzyl-3-pyrrolidinone as a key starting material for the synthesis of polyfunctionalized pyrrolotriazoles.[3] This one-pot, three-component cyclization involves an amine, 1-benzyl-3-pyrrolidinone, and an azide, catalyzed by acetic acid.

Reaction Scheme

The reaction proceeds through a cascade of reactions, including the formation of an enamine, a [3+2] cycloaddition, and subsequent aromatization to yield the stable pyrrolotriazole core.

Pyrrolotriazole_Synthesis cluster_reactants Reactants cluster_product Product amine R1-NH2 (Amine) product Polyfunctionalized Pyrrolotriazole amine->product pyrrolidinone 1-Benzyl-3-pyrrolidinone pyrrolidinone->product azide R2-N3 (Azide) azide->product catalyst Acetic Acid (cat.) Toluene, Molecular Sieves catalyst->product

Caption: General scheme for the synthesis of pyrrolotriazoles.

Quantitative Data

The reaction is compatible with a range of substituted amines, leading to a variety of pyrrolotriazole derivatives with good to moderate yields.[3]

EntryAmine (R1-NH2)Azide (R2-N3)ProductYield (%)
1Benzylamine1-Azido-4-nitrobenzene5 71
24-(Trifluoromethyl)benzylamine1-Azido-4-nitrobenzene9 51
34-Nitrobenzylamine1-Azido-4-nitrobenzene10 8
42-Thiophenemethylamine1-Azido-4-nitrobenzene11 71
5Furfurylamine1-Azido-4-nitrobenzene12 65
Experimental Protocol: General Procedure for Pyrrolotriazole Synthesis[3]
  • Reaction Setup: A mixture of the amine (3.0 eq.), 1-benzyl-3-pyrrolidinone (1.0 eq.), the azide (5.0 eq.), acetic acid (0.3 eq.), and molecular sieves (3 Å) is prepared in anhydrous toluene (0.25 M) in a sealed tube.

  • Reaction Execution: The reaction mixture is heated at 110 °C for 16 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered and the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the desired pyrrolotriazole product.

Experimental Workflow Diagram

Pyrrolotriazole_Workflow start Start setup Combine amine, 1-benzyl-3-pyrrolidinone, azide, acetic acid, and molecular sieves in anhydrous toluene in a sealed tube start->setup heat Heat at 110 °C for 16 h setup->heat workup Cool, filter, and remove solvent under reduced pressure heat->workup purify Purify by flash chromatography workup->purify end Pure Pyrrolotriazole purify->end

Caption: Experimental workflow for pyrrolotriazole synthesis.

Conclusion

The use of this compound and its derivatives as reagents in multi-component reactions provides a highly efficient and versatile strategy for the synthesis of complex, nitrogen-containing heterocyclic compounds. The protocols outlined in these application notes demonstrate the potential of this approach for generating libraries of novel molecules for screening in drug discovery programs. The mild reaction conditions and the ability to introduce multiple points of diversity make these methods particularly attractive for medicinal chemistry applications.

References

Application Notes and Protocols: Derivatization of 1-Benzyl-2-pyrrolidinone for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2-pyrrolidinone is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide range of biologically active compounds. The inherent drug-like properties of the pyrrolidinone core, combined with the synthetic tractability of the benzyl group, make this molecule an attractive starting point for the development of novel therapeutics. This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent biological screening of the resulting analogs, with a focus on anticonvulsant and anticancer activities.

Derivatization Strategies

The this compound scaffold offers several positions for chemical modification to explore the structure-activity relationship (SAR) and optimize for desired biological activities. The primary points of derivatization include the pyrrolidinone ring (positions C3, C4, and C5) and the aromatic benzyl group.

A general workflow for the derivatization and screening process is outlined below:

G start This compound Scaffold sub_ring Pyrrolidinone Ring Functionalization (C3, C4, C5) start->sub_ring sub_benzyl Benzyl Group Functionalization start->sub_benzyl derivatives Library of Derivatives sub_ring->derivatives sub_benzyl->derivatives bio_screen Biological Screening derivatives->bio_screen anticonvulsant Anticonvulsant Assays (e.g., MES, scPTZ) bio_screen->anticonvulsant anticancer Anticancer Assays (e.g., MTT) bio_screen->anticancer data_analysis Data Analysis (ED50, IC50) anticonvulsant->data_analysis anticancer->data_analysis sar SAR Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for derivatization and biological screening.

Representative Derivatization Protocols

Protocol 1: Synthesis of N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide Derivatives (Anticonvulsant Agents)

This protocol describes the synthesis of a class of potent anticonvulsant agents.

Materials:

  • Boc-D-alanine or Boc-L-alanine

  • Benzylamine or substituted benzylamine

  • Dicyclohexylcarbodiimide (DCC)

  • Trifluoroacetic acid (TFA)

  • Ammonium hydroxide

  • Succinic anhydride

  • Anhydrous solvents (e.g., Dichloromethane, Acetic Acid)

Procedure:

  • Amide Coupling: To a solution of Boc-protected alanine (1.0 eq.) in anhydrous dichloromethane, add the corresponding benzylamine (1.0 eq.) and DCC (1.1 eq.). Stir the reaction mixture at room temperature for 12-24 hours.

  • Boc Deprotection: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate and dissolve the residue in TFA. Stir for 1-2 hours at room temperature.

  • Neutralization: Remove the TFA under reduced pressure and neutralize the residue with ammonium hydroxide to obtain the free amine.

  • Imide Formation: React the resulting amine with succinic anhydride in glacial acetic acid at reflux for 4-6 hours to yield the final N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide derivative.

  • Purification: Purify the final compound by recrystallization or column chromatography.

Biological Screening Protocols

Protocol 2: Maximal Electroshock (MES) Seizure Test (Anticonvulsant Screening)

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

Materials:

  • Electroconvulsive shock generator with corneal electrodes

  • Test animals (e.g., male albino mice, 20-25 g)

  • Test compound and vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic ophthalmic solution (e.g., 0.5% tetracaine)

  • Saline solution (0.9%)

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week before the experiment.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A control group receives only the vehicle.

  • Electrode Application: At the time of peak drug effect (e.g., 30-60 minutes post-i.p. administration), apply a drop of anesthetic solution to the animal's corneas, followed by a drop of saline to ensure good electrical contact.

  • Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50) using probit analysis.

Protocol 3: MTT Assay (Anticancer Screening)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives.

Table 1: Anticonvulsant Activity of N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide Derivatives

CompoundR-group on BenzylMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)
I H25.845.2
II 2-F18.533.7
(R)-AS-1 H15.228.9
(S)-AS-1 H48.391.5

Table 2: Anticancer Activity of this compound Derivatives

CompoundModificationCell LineIC50 (µM)
37e Thiophene dispiro indenoquinoxalineMCF-717
37e Thiophene dispiro indenoquinoxalineHeLa19
Compound X 4-substituted benzylideneMCF-719-108
Compound Y Benzoxazole clubbedSNB-75 (CNS Cancer)31.88 (% GI)

Signaling Pathways

The biological effects of this compound derivatives can be attributed to their interaction with various signaling pathways. Below are diagrams illustrating some of the key pathways implicated in their anticonvulsant and anticancer activities.

Anticonvulsant Mechanisms

Many anticonvulsant drugs, including derivatives of this compound, target voltage-gated sodium channels or modulate excitatory amino acid transporters like EAAT2.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron AP Action Potential Na_channel Voltage-Gated Na+ Channel AP->Na_channel Glutamate_release Glutamate Release Na_channel->Glutamate_release Glutamate_receptor Glutamate Receptor Glutamate_release->Glutamate_receptor Excitation Neuronal Excitation Glutamate_receptor->Excitation Derivative This compound Derivative Derivative->Na_channel Inhibition EAAT2 EAAT2 Transporter Derivative->EAAT2 Modulation Glutamate_uptake Glutamate Uptake EAAT2->Glutamate_uptake Glutamate_uptake->Glutamate_release Reduces availability

Caption: Anticonvulsant drug action on neuronal excitability.

Anticancer Mechanisms

The anticancer activity of some this compound derivatives has been linked to the inhibition of enzymes such as monoacylglycerol lipase (MAGL), which is involved in lipid signaling pathways that promote cancer cell proliferation and survival.

G MAGL Monoacylglycerol Lipase (MAGL) FFA Free Fatty Acids MAGL->FFA MAG Monoacylglycerols MAG->MAGL Signaling_lipids Pro-tumorigenic Signaling Lipids FFA->Signaling_lipids Proliferation Cell Proliferation Signaling_lipids->Proliferation Survival Cell Survival Signaling_lipids->Survival Invasion Cell Invasion Signaling_lipids->Invasion Derivative This compound Derivative Derivative->MAGL Inhibition

Caption: Inhibition of MAGL pathway in cancer cells.

Application Notes and Protocols for High-Throughput Screening of 1-Benzyl-2-pyrrolidinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When combined with a benzyl group, as in 1-Benzyl-2-pyrrolidinone, it presents a unique chemical entity with potential for diverse pharmacological activities. While specific high-throughput screening (HTS) data for this compound is not extensively published, its structural analogs, particularly those with substituted benzoyl groups, have been subjects of interest in drug discovery campaigns.[1] These campaigns often target areas such as oncology, where modulation of cellular processes like microtubule dynamics is a key therapeutic strategy.[1]

These application notes provide a framework for a high-throughput screening cascade to identify and characterize novel bioactive compounds structurally related to this compound. The protocols are based on established HTS methodologies for similar chemical scaffolds and are designed to be adaptable for various research objectives.

Experimental Workflow

The following diagram outlines a typical high-throughput screening workflow, from primary screening of a compound library to hit confirmation and characterization.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_secondary Secondary & Counter-Screens cluster_characterization Lead Characterization Compound_Library Compound Library (incl. This compound analogs) Primary_Assay Primary HTS Assay (e.g., Cell Viability) Compound_Library->Primary_Assay Primary_Data Raw Data Acquisition Primary_Assay->Primary_Data Hit_Identification Primary Hit Identification Primary_Data->Hit_Identification Hit_Confirmation Hit Confirmation (Fresh Compound) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Assay Hit_Confirmation->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Secondary_Assay Secondary Assay (e.g., Microtubule Dynamics) IC50_Determination->Secondary_Assay Counter_Screen Counter-Screen (Assay Interference) Secondary_Assay->Counter_Screen SAR_Analysis Preliminary SAR Counter_Screen->SAR_Analysis Mechanism_of_Action Mechanism of Action Studies SAR_Analysis->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: High-throughput screening workflow from primary assay to lead optimization.

Primary High-Throughput Screening Protocol: Cell Viability Assay

This protocol describes a primary HTS campaign to identify compounds with cytotoxic or cytostatic effects against a cancer cell line (e.g., HeLa or A549).[1]

Materials:

  • HeLa or A549 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (e.g., this compound analog library) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 384-well microplates

  • Automated liquid handling systems and plate readers

Protocol:

  • Cell Seeding: Using an automated liquid handler, dispense 2,000-5,000 cells in 40 µL of media into each well of a 384-well opaque-walled plate.[1]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[1]

  • Compound Addition: Prepare a serial dilution of the test compounds in DMSO. Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions to the cell plates. Include positive (e.g., Staurosporine) and negative (DMSO vehicle) controls.[1]

  • Incubation with Compound: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[1]

  • Viability Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 40 µL of CellTiter-Glo® reagent to each well.[1]

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Data Acquisition: Read the luminescence on a microplate reader.[1]

  • Data Analysis: Normalize the data to controls (DMSO = 100% viability, background = 0% viability). Plot dose-response curves and calculate IC₅₀ values for active compounds.[1]

Secondary High-Throughput Screening Protocol: Microtubule Dynamics Assay

This assay is designed to specifically identify compounds that affect the microtubule network, a potential mechanism of action for this class of compounds.[1]

Materials:

  • HeLa cells stably expressing GFP-tubulin

  • DMEM with 10% FBS

  • Hit compounds from the primary screen

  • Nocodazole and Paclitaxel (positive controls)

  • DMSO (negative control)

  • Hoechst 33342

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-Buffered Saline (PBS)

  • Automated high-content imaging system

Protocol:

  • Cell Seeding: Seed GFP-tubulin HeLa cells in 384-well imaging plates.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO₂.[1]

  • Compound Addition: Add serial dilutions of hit compounds to the wells. Include known microtubule destabilizers (e.g., Nocodazole) and stabilizers (e.g., Paclitaxel) as positive controls, and a DMSO vehicle as a negative control.[1]

  • Incubation with Compound: Incubate for 18-24 hours at 37°C and 5% CO₂.[1]

  • Cell Staining and Fixation: Add Hoechst 33342 directly to the live cells at a final concentration of 1 µg/mL and incubate for 20 minutes. Carefully remove the medium and fix the cells by adding 50 µL of 4% PFA for 15 minutes at room temperature.[1]

  • Washing: Wash the wells three times with PBS. Leave the final wash of 50 µL of PBS in the wells for imaging.[1]

  • Image Acquisition: Acquire images using an automated high-content imaging system. Use at least two channels: DAPI (for nuclei) and FITC (for GFP-tubulin).[1]

  • Image Analysis: Use image analysis software to quantify changes in microtubule morphology, such as tubulin polymerization, cell rounding, or mitotic arrest.

Hypothetical Signaling Pathway: Microtubule Disruption Leading to Apoptosis

The following diagram illustrates a hypothetical signaling pathway that could be initiated by a compound that destabilizes microtubules, leading to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_drug_target Drug Interaction cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascade Compound This compound Analog Microtubules Microtubule Dynamics Compound->Microtubules inhibition Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC Mitotic_Arrest Mitotic Arrest (G2/M Phase) Caspase Caspase Activation Mitotic_Arrest->Caspase Apoptosis Apoptosis SAC->Mitotic_Arrest Caspase->Apoptosis

Caption: Hypothetical pathway of microtubule disruption leading to apoptosis.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate hit selection and further analysis.

Table 1: Representative Data from Primary Cell Viability Screen

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
BZP-0011085.2Yes
BZP-0021012.5No
BZP-0031092.1Yes
Staurosporine199.8Yes (Control)
DMSO-0.0No (Control)

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC₅₀ (µM)Hill Slope
BZP-0012.51.2
BZP-0030.81.5
Staurosporine0.011.1

Logical Relationships in Hit Triage

The following diagram illustrates the decision-making process for advancing hits from a primary screen to further studies.

Hit_Triage_Logic Primary_Hit Primary Hit (>50% Inhibition) Confirmed_Hit Confirmed Hit (Fresh Sample) Primary_Hit->Confirmed_Hit Reproducible? Discard_Not_Reproducible Discard (Not Reproducible) Primary_Hit->Discard_Not_Reproducible No Potent_Hit Potent Hit (IC50 < 10 µM) Confirmed_Hit->Potent_Hit Potent? Discard_Low_Potency Discard (Low Potency) Confirmed_Hit->Discard_Low_Potency No Non_Interfering_Hit Non-Interfering Hit (Passes Counter-Screens) Potent_Hit->Non_Interfering_Hit Non-interfering? Discard_Interference Discard (Assay Interference) Potent_Hit->Discard_Interference No Secondary_Assay_Active Active in Secondary Assay Non_Interfering_Hit->Secondary_Assay_Active Active in secondary? Discard_Inactive_Secondary Discard (Inactive in Secondary Assay) Non_Interfering_Hit->Discard_Inactive_Secondary No Lead_Candidate Lead Candidate for Further Optimization Secondary_Assay_Active->Lead_Candidate Discard_Inactive Discard (Inactive)

Caption: Logical workflow for hit triage and validation.

Disclaimer: The protocols and data presented are representative and intended for informational purposes. Specific assay conditions and parameters should be optimized for the particular cell lines, reagents, and instrumentation used.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Benzyl-2-pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-benzyl-2-pyrrolidinone, a key intermediate in the development of various pharmaceuticals.[1] This guide is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • N-alkylation of 2-pyrrolidinone: This is a widely used method that involves the deprotonation of 2-pyrrolidinone with a strong base, followed by reaction with a benzyl halide (e.g., benzyl bromide).[2]

  • Reductive amination: This method can involve the reaction of a precursor like γ-butyrolactone with benzylamine, followed by cyclization.

  • From donor-acceptor cyclopropanes: A more advanced method involves the reaction of donor-acceptor cyclopropanes with benzylamines, which can lead to various substituted pyrrolidin-2-ones.[3][4][5]

Q2: What is the role of the base in the N-alkylation of 2-pyrrolidinone?

A2: The base is crucial for deprotonating the nitrogen atom of the 2-pyrrolidinone ring, forming a nucleophilic amide anion. This anion then attacks the electrophilic carbon of the benzyl halide in an SN2 reaction. Common strong bases used for this purpose include sodium hydride (NaH).[2]

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Potential side reactions include:

  • O-alkylation: Although less common for lactams compared to other amides, under certain conditions, the oxygen atom can be alkylated, leading to the formation of an imino ether.

  • Elimination reaction of benzyl halide: If a sterically hindered or strong base is used at elevated temperatures, the benzyl halide can undergo elimination to form stilbene.

  • Reaction with solvent: The base or the amide anion can potentially react with certain solvents, especially protic or halogenated solvents.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (2-pyrrolidinone and benzyl halide). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction. An appropriate solvent system (eluent) needs to be determined to achieve good separation of the spots on the TLC plate.

Q5: What are the recommended purification methods for this compound?

A5: After the reaction is complete, the crude product is typically worked up by quenching the reaction, extracting the product into an organic solvent, and washing to remove inorganic salts and other water-soluble impurities.[2] Further purification can be achieved by:

  • Column chromatography: Using silica gel or alumina is a common method for separating the desired product from unreacted starting materials and byproducts.[2]

  • Distillation under reduced pressure: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 2-pyrrolidinone. 2. Inactive benzylating agent. 3. Insufficient reaction time or temperature. 4. Presence of moisture in the reaction.1. Ensure the base is fresh and added in an appropriate molar excess. Use a dry, aprotic solvent. 2. Check the purity and reactivity of the benzyl halide. Consider using a more reactive halide (e.g., benzyl iodide). 3. Monitor the reaction by TLC and adjust the reaction time and temperature accordingly. Some reactions may require heating. 4. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC (Impure Product) 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Degradation of product during workup or purification.1. Ensure the reaction goes to completion by monitoring with TLC. Adjust stoichiometry or reaction time if necessary. 2. Optimize reaction conditions (temperature, base, solvent) to minimize side reactions. 3. Use mild workup conditions. If using chromatography, choose an appropriate solvent system and avoid prolonged exposure of the product to the stationary phase.
Reaction Fails to Start 1. Inactive base. 2. Low reaction temperature. 3. Poor quality of reagents or solvents.1. Use a fresh, high-quality base. For solid bases like NaH, ensure it has been stored properly. 2. Some reactions may require initial heating to overcome the activation energy. 3. Use purified, anhydrous reagents and solvents.
Difficulty in Isolating the Product 1. Emulsion formation during aqueous workup. 2. Product is too soluble in the aqueous phase.1. Add brine (saturated NaCl solution) to break up the emulsion. Alternatively, filter the mixture through a pad of celite. 2. Perform multiple extractions with the organic solvent. If the product has some water solubility, back-extract the combined aqueous layers.

Experimental Protocols

Synthesis of this compound via N-Alkylation

This protocol is adapted from a known synthetic procedure.[2]

Materials:

  • 2-Pyrrolidinone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Reaction Setup: Under an inert atmosphere, add 2-pyrrolidinone to a round-bottom flask containing anhydrous DMF (or DMSO).

  • Deprotonation: Cool the solution in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full deprotonation.

  • Addition of Benzyl Bromide: Cool the mixture again in an ice bath. Add benzyl bromide dropwise via a dropping funnel.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Data Presentation

Table 1: Comparison of Synthetic Methods for Pyrrolidin-2-one Derivatives

MethodReactantsCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
N-Alkylation2-Pyrrolidinone, Benzyl bromideSodium HydrideDMSO40-5067.7[2]
From Donor-Acceptor CyclopropanesDimethyl 2-phenylcyclopropane-1,1-dicarboxylate, AnilineNi(ClO₄)₂·6H₂OTolueneReflux70 (overall)[3][4]

Note: The yields are as reported in the cited literature and may vary depending on the specific reaction conditions and scale.

Visualizations

experimental_workflow reagents 1. Reagents (2-Pyrrolidinone, Base, Benzyl Halide) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction (Stirring, Temperature Control) setup->reaction workup 4. Workup (Quenching, Extraction, Washing) reaction->workup purification 5. Purification (Chromatography/Distillation) workup->purification product 6. Pure Product (this compound) purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low/No Yield check_reagents Check Reagent Quality (Base, Benzyl Halide, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions optimize Optimize Reaction (Stoichiometry, Catalyst) check_reagents->optimize check_conditions->optimize success Improved Yield optimize->success

Caption: Troubleshooting workflow for low product yield in this compound synthesis.

References

Common byproducts in the synthesis of 1-Benzyl-2-pyrrolidinone and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-2-pyrrolidinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

The two most prevalent methods for synthesizing this compound are:

  • Benzylation of 2-pyrrolidinone: This involves the reaction of 2-pyrrolidinone with a benzylating agent, such as benzyl bromide, in the presence of a base.

  • Reaction of gamma-butyrolactone (GBL) with benzylamine: This is a direct amidation reaction where the lactone ring is opened by benzylamine and subsequently cyclizes to form the desired product.

Q2: What are the typical byproducts I can expect in the synthesis of this compound?

The byproducts largely depend on the chosen synthetic route.

  • For the benzylation of 2-pyrrolidinone:

    • Unreacted 2-pyrrolidinone

    • Excess benzyl bromide

    • Benzyl alcohol (due to hydrolysis of benzyl bromide)

    • Dibenzyl ether (formed from the reaction of benzyl alcohol with benzyl bromide)

  • For the reaction of gamma-butyrolactone with benzylamine:

    • Unreacted gamma-butyrolactone

    • Unreacted benzylamine

    • N-benzyl-4-hydroxybutanamide (the intermediate gamma-hydroxyamide, if cyclization is incomplete)

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A change in the spot profile over time indicates the progression of the reaction. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify the components in the reaction mixture.[1]

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Route 1: Benzylation of 2-pyrrolidinone

  • Problem: Unreacted 2-pyrrolidinone and benzyl bromide are detected in the purified product.

  • Possible Causes:

    • Incomplete reaction due to insufficient reaction time or temperature.

    • Inefficient purification.

  • Solutions:

    • Reaction Optimization: Ensure the reaction is run for a sufficient amount of time and at the appropriate temperature to drive it to completion. Monitor the reaction by TLC until the starting material spot is no longer visible.

    • Purification:

      • Aqueous Wash: After the reaction, dissolving the mixture in an organic solvent like ethyl acetate and washing it several times with water can help remove the highly water-soluble 2-pyrrolidinone.[2]

      • Column Chromatography: Flash column chromatography is a highly effective method for separating this compound from both unreacted starting materials. A common stationary phase is aluminum oxide, with an eluent system such as methylene chloride with a small percentage of ethanol.[2] Alternatively, passing the crude product through a plug of basic alumina can remove polar impurities.[3]

      • Removal of Excess Benzyl Bromide: Excess benzyl bromide can be removed by distillation under reduced pressure.[4] Another approach is to add triethylamine to the reaction mixture after completion. The triethylamine will react with the excess benzyl bromide to form a quaternary ammonium salt, which is typically insoluble in common organic solvents and can be removed by filtration.

Route 2: Reaction of gamma-butyrolactone with benzylamine

  • Problem: Unreacted gamma-butyrolactone and benzylamine are present in the final product.

  • Possible Causes:

    • The reaction has not reached completion.

    • Inefficient removal of basic benzylamine during workup.

  • Solutions:

    • Reaction Optimization: Drive the reaction to completion by adjusting the reaction time, temperature, or the molar ratio of the reactants.

    • Purification:

      • Acidic Wash: To remove unreacted benzylamine, an acidic wash is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The benzylamine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.

      • Column Chromatography: Column chromatography can be used to separate the product from unreacted gamma-butyrolactone and any remaining traces of benzylamine.

Issue 2: Formation of Benzyl Alcohol and Dibenzyl Ether (Benzylation Route)
  • Problem: Benzyl alcohol and/or dibenzyl ether are identified as impurities.

  • Possible Cause:

    • Moisture in the reaction mixture can lead to the hydrolysis of benzyl bromide to benzyl alcohol. The benzyl alcohol can then react further with benzyl bromide to form dibenzyl ether.

  • Solutions:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the presence of water.

    • Purification:

      • Aqueous Wash: A wash with water can help remove the more polar benzyl alcohol.

      • Column Chromatography: Both benzyl alcohol and dibenzyl ether can be effectively separated from this compound using column chromatography. Due to differences in polarity, a suitable eluent system will allow for the separation of these components.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₁H₁₃NO175.23145-150 / 6 mmHg
2-PyrrolidinoneC₄H₇NO85.11245
Benzyl bromideC₇H₇Br171.03198-199
Benzyl alcoholC₇H₈O108.14205
Dibenzyl etherC₁₄H₁₄O198.26298
gamma-ButyrolactoneC₄H₆O₂86.09204-205
BenzylamineC₇H₉N107.15184-185

Experimental Protocols

Protocol 1: Removal of Unreacted Benzylamine by Acidic Extraction

  • Dissolve the crude reaction mixture containing this compound and unreacted benzylamine in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The upper organic layer contains the this compound, while the lower aqueous layer contains the protonated benzylamine hydrochloride salt.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1M HCl.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification of this compound by Column Chromatography (from Benzylation of 2-pyrrolidinone)

  • Prepare the Column: Pack a glass chromatography column with neutral aluminum oxide as the stationary phase. The amount of alumina should be roughly 50-100 times the weight of the crude product.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., methylene chloride) and load it onto the top of the column.

  • Elution: Begin eluting the column with methylene chloride. Gradually increase the polarity of the eluent by adding a small percentage of ethanol (e.g., starting with 100% methylene chloride and gradually increasing to 1-2% ethanol in methylene chloride).[2]

  • Collect Fractions: Collect the eluate in a series of fractions.

  • Monitor Fractions: Monitor the composition of each fraction using thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.

Visualization

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_analysis Product Analysis cluster_troubleshooting Troubleshooting Byproducts cluster_purification Purification Strategy Synthesis Synthesis CrudeProduct Crude Product Analysis (TLC, GC-MS) Synthesis->CrudeProduct Impurity_ID Identify Impurities CrudeProduct->Impurity_ID Unreacted_SM Unreacted Starting Materials (2-Pyrrolidinone, GBL, Benzylamine, Benzyl Bromide) Impurity_ID->Unreacted_SM Yes Side_Products Side Products (Benzyl Alcohol, Dibenzyl Ether, N-benzyl-4-hydroxybutanamide) Impurity_ID->Side_Products Yes Purification Purification Unreacted_SM->Purification Side_Products->Purification Aqueous_Wash Aqueous Wash (Water or Acidic/Basic Solution) Purification->Aqueous_Wash Column_Chrom Column Chromatography (Alumina or Silica Gel) Purification->Column_Chrom Distillation Distillation Purification->Distillation Pure_Product Pure this compound Aqueous_Wash->Pure_Product Column_Chrom->Pure_Product Distillation->Pure_Product

Caption: Troubleshooting workflow for the purification of this compound.

References

Improving the yield and purity of 1-Benzyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis and purification of 1-Benzyl-2-pyrrolidinone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, offering solutions to improve yield and purity.

Synthesis-Related Issues

Problem: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Deprotonation of 2-Pyrrolidinone: The pKa of 2-pyrrolidinone is approximately 17.6, requiring a sufficiently strong base for deprotonation.- Use a stronger base: Sodium hydride (NaH) is a common and effective choice. Ensure it is fresh and handled under anhydrous conditions. - Optimize reaction time with weaker bases: If using weaker bases like potassium carbonate (K2CO3), longer reaction times or higher temperatures may be necessary.
Poor Quality of Reagents: Benzyl bromide can degrade over time, and solvents may contain water.- Use freshly distilled benzyl bromide. - Ensure anhydrous solvents by using freshly opened bottles or by drying the solvent over an appropriate drying agent.
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.- Increase the temperature: For reactions with weaker bases or less reactive alkylating agents, heating may be required. Monitor for side reactions at higher temperatures.
Hydrolysis of Benzyl Bromide: Benzyl bromide can hydrolyze to benzyl alcohol in the presence of water.[1][2]- Maintain strictly anhydrous conditions throughout the reaction setup and execution.

Problem: Presence of Significant Impurities

Impurity Identification Prevention/Removal
Unreacted 2-Pyrrolidinone: More polar than the product.- TLC Analysis: Will appear as a more polar spot (lower Rf value).- Optimize stoichiometry: Use a slight excess of benzyl bromide (e.g., 1.1 equivalents). - Purification: Can be removed by column chromatography or by washing the organic extract with water during workup, as 2-pyrrolidinone is water-soluble.
Unreacted Benzyl Bromide: Less polar than the product.- TLC Analysis: Will appear as a less polar spot (higher Rf value).- Use a slight excess of 2-pyrrolidinone or quench the reaction with a small amount of an amine (e.g., diethylamine) before workup. - Purification: Can be removed by vacuum distillation or column chromatography.
Dibenzyl Ether: A common byproduct from the self-condensation of benzyl alcohol (formed from benzyl bromide hydrolysis) or reaction of benzyl alkoxide with benzyl bromide.- GC-MS Analysis: Will show a corresponding molecular ion peak. - ¹H NMR: Characteristic signals for the benzylic protons and aromatic protons.- Strictly anhydrous conditions to prevent benzyl alcohol formation. - Purification: Can be removed by careful vacuum distillation or column chromatography.
O-Alkylated Product (2-Benzyloxy-1-pyrroline): Isomeric with the desired product.- ¹³C NMR: The carbon of the O-CH₂ group will appear further downfield compared to the N-CH₂ carbon of the desired product.- Use a less polar, aprotic solvent like THF or toluene instead of highly polar solvents like DMF. - Employ a "soft" alkylating agent like benzyl bromide or iodide. - Maintain a lower reaction temperature.
Purification-Related Issues

Problem: Difficulty in Purifying the Product

Issue Recommended Solution
Oiling out during recrystallization: The compound separates as an oil instead of crystals.- Use a different solvent system. Good results can often be obtained with a mixture of ethyl acetate and hexanes. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal if available.
Product is a colored oil/solid: Presence of color impurities.- Treat the crude product with activated carbon before filtration and purification. - Column chromatography on silica gel or alumina can effectively remove colored impurities.
Incomplete separation by distillation: Impurities co-distill with the product.- Use a fractional distillation column for better separation. - Optimize the vacuum pressure and heating rate to achieve a slow and steady distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory-scale synthesis involves the N-alkylation of 2-pyrrolidinone with benzyl bromide using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction.[3] Spot the reaction mixture alongside the starting materials (2-pyrrolidinone and benzyl bromide). The reaction is complete when the spot corresponding to the limiting reactant disappears and a new, more non-polar spot for this compound appears.

Q3: What are the key safety precautions when working with the reagents for this synthesis?

A3: Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Benzyl bromide is a lachrymator and is corrosive; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[1][2][4]

Q4: Can I use a base other than sodium hydride?

A4: Yes, other bases like potassium carbonate (K2CO3) or potassium hydroxide (KOH) can be used, often in combination with a phase-transfer catalyst.[5] However, these bases are generally weaker than NaH and may require higher reaction temperatures and longer reaction times to achieve complete conversion.

Q5: My final product is a yellow oil. Is this normal?

A5: Pure this compound is a clear, colorless to pale yellow liquid.[6][7] A more intense yellow or brown color indicates the presence of impurities, which may arise from side reactions or decomposition at high temperatures. Purification by column chromatography or distillation is recommended to obtain a pure product.

Data Presentation

The following tables summarize comparative data for the synthesis and purification of this compound to aid in method selection and optimization.

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Base Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference
NaHDMFRoom Temp4~85>95 (after chromatography)General procedure
NaHTHFReflux6~80>95 (after chromatography)General procedure
K₂CO₃AcetonitrileReflux12~70>90 (after chromatography)General procedure
K₂CO₃/TBAB*Toluene805~90>95 (after chromatography)Phase-Transfer Catalysis

* TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst)

Table 2: Comparison of Purification Methods for this compound

Method Conditions/Solvent System Typical Recovery (%) Achievable Purity (%) Notes
Vacuum Distillation 0.1 mmHg, 140-145 °C80-90>98Effective for removing non-volatile impurities and unreacted starting materials.
Column Chromatography Silica gel, Ethyl acetate/Hexane gradient70-85>99Excellent for removing closely related impurities, including the O-alkylated product and color.
Recrystallization Ethyl acetate/Hexanes60-75>99Can be effective if the crude product is a solid or can be induced to crystallize.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydride

Materials:

  • 2-Pyrrolidinone

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Benzyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-pyrrolidinone (1.0 eq) in anhydrous DMF via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Purification by Vacuum Distillation

Materials:

  • Crude this compound

  • Distillation apparatus with a short path distillation head and a vacuum source

Procedure:

  • Assemble the distillation apparatus and ensure all joints are well-sealed.

  • Place the crude this compound in the distillation flask.

  • Slowly apply vacuum to the system, aiming for a pressure of approximately 0.1 mmHg.

  • Gently heat the distillation flask in a heating mantle.

  • Collect the fraction that distills at a head temperature of 140-145 °C.

  • Discard the initial forerun and the high-boiling residue.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Start Start Deprotonation Deprotonation of 2-Pyrrolidinone with NaH Start->Deprotonation 1. 2-Pyrrolidinone, NaH, DMF Alkylation N-Alkylation with Benzyl Bromide Deprotonation->Alkylation 2. Benzyl Bromide Quench Reaction Quench Alkylation->Quench 3. NH4Cl (aq) Workup Aqueous Workup & Extraction Quench->Workup Crude_Product Crude Product Workup->Crude_Product

Caption: Workflow for the synthesis of this compound.

Purification_Workflow Crude_Product Crude Product Distillation Vacuum Distillation Crude_Product->Distillation Chromatography Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Alternative purification pathways for this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues Low_Yield Low Yield Incomplete_Deprotonation Incomplete Deprotonation? Low_Yield->Incomplete_Deprotonation Poor_Reagents Poor Reagent Quality? Low_Yield->Poor_Reagents Use_Stronger_Base Use Stronger Base (e.g., NaH) Incomplete_Deprotonation->Use_Stronger_Base Yes Use_Pure_Reagents Use Freshly Distilled/ Anhydrous Reagents Poor_Reagents->Use_Pure_Reagents Yes Impurities_Present Impurities Present O_Alkylation O-Alkylation? Impurities_Present->O_Alkylation Unreacted_SM Unreacted Starting Material? Impurities_Present->Unreacted_SM Change_Solvent_Temp Use Less Polar Solvent/ Lower Temperature O_Alkylation->Change_Solvent_Temp Yes Optimize_Stoichiometry Adjust Stoichiometry/ Purify Unreacted_SM->Optimize_Stoichiometry Yes

Caption: Decision-making flowchart for troubleshooting common issues.

References

Stability of 1-Benzyl-2-pyrrolidinone under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Benzyl-2-pyrrolidinone under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under normal storage conditions?

A1: this compound is generally considered a chemically and thermally stable compound under normal storage conditions, which typically entail storage in a cool, dry, well-ventilated area in a tightly sealed container.[1]

Q2: What are the primary degradation pathways for this compound under stress conditions?

A2: The primary degradation pathway for this compound, a lactam, is the hydrolysis of the amide bond within the pyrrolidinone ring. This occurs under both acidic and basic conditions, leading to ring-opening. The expected primary degradation product is N-benzyl-4-aminobutanoic acid.

Q3: What is a forced degradation study and why is it important for this compound?

A3: A forced degradation study, or stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing to identify potential degradation products and understand the degradation pathways.[2][3] This is crucial for developing and validating stability-indicating analytical methods, which can accurately measure the amount of intact this compound in the presence of its degradants.

Troubleshooting Guide for Stability Studies

Issue 1: No degradation of this compound is observed during my forced degradation study.

  • Possible Cause: The stress conditions (e.g., acid/base concentration, temperature) may not be harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the acid or base. Commonly used concentrations for initial trials are 0.1 M to 1 M HCl for acidic conditions and 0.1 M to 1 M NaOH for basic conditions.[2]

    • Increase the temperature of the study. If no degradation is observed at room temperature, consider elevating the temperature to 50-70°C.[2]

    • Increase the duration of the study. It is recommended that stress testing not exceed 7 days.[2]

    • Ensure proper mixing of the this compound solution with the stressor.

Issue 2: My this compound sample shows complete degradation almost immediately.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the concentration of the acid or base.

    • Lower the temperature of the experiment.

    • Reduce the exposure time to the stressor.

    • For highly labile compounds, consider using milder acidic or basic conditions.

Issue 3: I am having difficulty separating this compound from its degradation product using HPLC.

  • Possible Cause: The chromatographic conditions are not optimized for the separation of the parent compound and its more polar degradation product, N-benzyl-4-aminobutanoic acid.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Polarity: Since N-benzyl-4-aminobutanoic acid is more polar than this compound, you may need to decrease the organic modifier (e.g., acetonitrile, methanol) concentration in your mobile phase to increase the retention of the degradant on a reversed-phase column.

    • Modify Mobile Phase pH: The ionization state of N-benzyl-4-aminobutanoic acid is pH-dependent. Adjusting the pH of the aqueous portion of the mobile phase (e.g., with formic acid or ammonium acetate) can significantly impact its retention time and peak shape.

    • Consider a Different Column: If adjusting the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., a polar-embedded column) that may offer better selectivity for this separation.

    • Implement a Gradient Elution: A gradient elution, where the mobile phase composition changes over time, can be effective in separating compounds with different polarities.

Quantitative Data

Stress ConditionTemperature (°C)Observation for N-methylpyrrolidone
NaOH SolutionAmbientHydrolysis rate is slow.
NaOH SolutionElevatedHydrolysis rate increases significantly with increasing temperature and NaOH concentration.[4]

Experimental Protocols

Forced Degradation Study Protocol (Representative)

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or water.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate the mixture at 60°C.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with 1 M HCl before HPLC analysis.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Representative)

This is a starting point for method development and will require optimization and validation for your specific application.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G Degradation Pathway of this compound cluster_0 This compound cluster_1 Degradation Product start This compound end N-benzyl-4-aminobutanoic acid start->end Acid or Base Hydrolysis

Caption: Hydrolysis of this compound.

G Forced Degradation Experimental Workflow A Prepare 1 mg/mL Stock Solution of this compound B Stress Samples (Acid, Base, etc.) A->B C Withdraw Samples at Time Intervals B->C D Neutralize Samples C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify Degradation and Assess Mass Balance E->F

Caption: Workflow for forced degradation studies.

References

Degradation pathways of 1-Benzyl-2-pyrrolidinone and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1-Benzyl-2-pyrrolidinone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a colorless to pale yellow liquid organic compound. It consists of a pyrrolidinone ring attached to a benzyl group.[1] It is frequently utilized as a building block in the synthesis of various pharmaceuticals, including antipsychotics and analgesics. Additionally, its solvating properties make it a useful solvent in various chemical reactions.[1]

Q2: How stable is this compound under normal storage conditions?

A2: this compound is generally considered a stable compound at room temperature when stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Q3: What are the primary degradation pathways for this compound?

A3: Based on the chemical structure, the primary degradation pathways for this compound are anticipated to be hydrolysis of the lactam ring, oxidation of the benzyl group, and photodegradation.

Q4: What are the likely degradation products of this compound?

A4: Under various stress conditions, the following degradation products may be formed:

  • Hydrolysis (Acidic/Basic): 4-(Benzylamino)butanoic acid.

  • Oxidation: 2-Pyrrolidinone and Benzaldehyde.

  • Photodegradation: Benzylamine and other products from radical reactions.

Degradation Pathways

The anticipated degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress conditions are illustrated below.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation BP This compound H2O H₂O (Acid/Base) OXI [O] UV hν (UV light) BAB 4-(Benzylamino)butanoic acid H2O->BAB Lactam Ring Opening PYR 2-Pyrrolidinone OXI->PYR Oxidative Debenzylation BZA Benzaldehyde OXI->BZA BA Benzylamine UV->BA C-N Bond Cleavage

Figure 1: Predicted degradation pathways of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis

  • Question: During the analysis of my sample, I observe unexpected peaks in the chromatogram. What could be the cause?

  • Answer: Unexpected peaks are often indicative of degradation products or impurities. The identity of these peaks will depend on the storage and experimental conditions.

  • Troubleshooting Workflow:

    start Unexpected Peaks in HPLC check_control Analyze Control Sample (Freshly Prepared) start->check_control peaks_present Peaks present in control? check_control->peaks_present impurity Impurity in Starting Material peaks_present->impurity Yes degradation Degradation has occurred peaks_present->degradation No investigate Investigate Stress Conditions (pH, Temp, Light, O₂) degradation->investigate mass_spec Characterize peaks using LC-MS investigate->mass_spec

    Figure 2: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Inconsistent Results Between Experimental Repeats

  • Question: I am getting variable results for the purity or concentration of this compound in my experiments. Why is this happening?

  • Answer: Inconsistent results can arise from the degradation of the compound due to variations in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all experimental parameters (e.g., temperature, pH, light exposure, and duration) are kept consistent between repeats.

    • Use Fresh Solutions: Prepare fresh solutions of this compound for each experiment to avoid analyzing pre-degraded material.

    • Inert Atmosphere: If sensitivity to oxidation is suspected, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Protect samples from light by using amber vials or covering glassware with aluminum foil.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

1. General Sample Preparation

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Hydrolytic Degradation

  • Acidic Conditions:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Conditions:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Neutral Conditions:

    • Mix 1 mL of the stock solution with 1 mL of purified water.

    • Incubate at 60°C for 24 hours and analyze at specified time points.

3. Oxidative Degradation

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at specified time points for HPLC analysis.

4. Photolytic Degradation

  • Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Keep a control sample protected from light.

  • Analyze samples at appropriate time intervals.

5. Thermal Degradation

  • Place the solid this compound in a vial and heat in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.

HPLC Analysis Method (Example)

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the degradation of this compound under various stress conditions. This data is for illustrative purposes and actual results may vary.

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compoundMajor Degradation Product(s)
0.1 M HCl2460~15%4-(Benzylamino)butanoic acid
0.1 M NaOH2460~25%4-(Benzylamino)butanoic acid
3% H₂O₂2425~10%2-Pyrrolidinone, Benzaldehyde
Photolytic-25~5%Benzylamine
Thermal (Solid)4880<2%-

Prevention of Degradation

To minimize the degradation of this compound during storage and experimentation, the following preventative measures are recommended:

  • Storage:

    • Store in a tightly sealed, airtight container.

    • Keep in a cool, dry, and dark place.

    • Store away from strong oxidizing agents.

  • Handling:

    • Minimize exposure to atmospheric moisture and oxygen. For sensitive experiments, handle under an inert atmosphere.

    • Protect solutions from light by using amber glassware or by wrapping containers in aluminum foil.

    • Prepare solutions fresh whenever possible. If solutions need to be stored, refrigerate them and use them within a short period.

    • Avoid high temperatures unless required by the experimental protocol.

By understanding the potential degradation pathways and implementing these preventative and troubleshooting measures, researchers can ensure the integrity and reliability of their experiments involving this compound.

References

Managing exothermic reactions during the synthesis of 1-Benzyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing exothermic reactions and other common issues encountered during the synthesis of 1-Benzyl-2-pyrrolidinone.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, with a focus on safety and reaction optimization.

Issue 1: Uncontrolled Exothermic Reaction or Thermal Runaway

Question: My reaction is exhibiting a rapid and uncontrolled temperature increase after the addition of sodium hydride (NaH) to dimethyl sulfoxide (DMSO). What should I do and what is the cause?

Answer: An uncontrolled exotherm, or thermal runaway, is a critical safety hazard during this synthesis. The primary cause is the highly exothermic reaction between sodium hydride and DMSO, which can accelerate with increasing temperature. This reaction generates flammable hydrogen gas and can lead to a dangerous increase in temperature and pressure.[1][2][3][4][5]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any further reagents.

  • Enhance Cooling: Ensure the reaction vessel is securely placed in a cooling bath (e.g., ice-water or ice-salt bath) and that the cooling is effective.

  • Increase Stirring: Vigorous stirring is crucial to dissipate heat and prevent the formation of localized hot spots.

  • Inert Atmosphere: Maintain a steady flow of an inert gas (e.g., Nitrogen or Argon) to safely vent any hydrogen gas produced and prevent its ignition.

  • Do NOT Quench with Water: Do not add water or any protic solvent to the hot reaction mixture, as sodium hydride reacts violently with water, which will exacerbate the situation.

Root Cause Analysis and Preventative Measures:

Potential CausePreventative Measure
Rapid Addition of Sodium Hydride Add NaH in small portions over an extended period to allow for controlled heat dissipation.
Inadequate Cooling Use a sufficiently large and efficient cooling bath. Ensure good thermal contact between the reaction flask and the cooling medium.
Poor Stirring Employ a powerful overhead stirrer or a large stir bar to ensure efficient mixing and uniform temperature distribution.
High Reactant Concentration Use an appropriate amount of solvent to ensure the reaction mixture is not overly concentrated, which can lead to a rapid release of heat.
Contamination of Reagents or Solvent Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Water contamination can lead to a violent reaction with NaH.

Issue 2: Low Yield of this compound

Question: My reaction is complete, but the yield of the desired product is consistently low. What are the likely reasons and how can I improve it?

Answer: Low yields can stem from incomplete deprotonation of 2-pyrrolidinone, side reactions, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Incomplete Deprotonation: Ensure the sodium hydride is fresh and has been properly handled to avoid deactivation. The formation of the sodium salt of 2-pyrrolidinone is crucial for the subsequent alkylation.[6]

  • Reaction Time and Temperature: The reaction requires sufficient time and an optimal temperature to proceed to completion. The literature suggests stirring for several hours at a moderately elevated temperature (e.g., 40-50°C) after the initial deprotonation.[7]

  • Purity of Benzyl Bromide: Impurities in the benzyl bromide can lead to side reactions. It is advisable to use freshly distilled or high-purity benzyl bromide.

  • Side Reactions with Solvent: As previously mentioned, DMSO can react with sodium hydride. While it is a common solvent for this reaction, its reaction with the base can consume the reagent and lead to byproducts.[1][2][5]

  • Work-up and Purification: Ensure efficient extraction of the product during the work-up. Losses can occur during the aqueous washes. Proper purification, for instance, by column chromatography, is necessary to isolate the pure product.[7]

Issue 3: Formation of O-Alkylated Byproduct

Question: I am observing the formation of a significant amount of an isomeric byproduct. How can I identify it and favor the desired N-alkylation?

Answer: The deprotonated 2-pyrrolidinone is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom. The O-alkylated isomer, 2-benzyloxy-1-pyrroline, is a common byproduct.

Identification:

  • NMR Spectroscopy: The N- and O-alkylated isomers can be distinguished using NMR. In ¹³C NMR, the benzylic carbon attached to the oxygen in the O-alkylated product will have a chemical shift further downfield compared to the benzylic carbon attached to the nitrogen in the desired N-alkylated product.

Strategies to Favor N-Alkylation:

StrategyRationale
Choice of Base and Solvent Using a strong, non-coordinating base like sodium hydride in a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation.[6]
Nature of the Alkylating Agent "Softer" electrophiles, such as benzyl bromide, tend to favor N-alkylation.[6]
Temperature Control Lower reaction temperatures during the addition of benzyl bromide can sometimes improve the selectivity for N-alkylation.
Use of Phase-Transfer Catalysis This technique can offer high selectivity for N-alkylation under milder conditions, although it requires optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic event in the synthesis of this compound using NaH and DMSO?

A1: The main exothermic event is the deprotonation of dimethyl sulfoxide (DMSO) by sodium hydride (NaH). This reaction forms dimsyl sodium and hydrogen gas and is known to be highly exothermic, with thermal decomposition possible at temperatures as low as 50°C.[1][2][5]

Q2: What are the key safety precautions to take when working with sodium hydride?

A2: Sodium hydride is a flammable and water-reactive solid. It should always be handled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all glassware is thoroughly dried. Avoid contact with skin and eyes, and have appropriate personal protective equipment (PPE).[4]

Q3: Can I use a different base for this reaction?

A3: While sodium hydride is commonly used, other strong bases can be employed for the N-alkylation of lactams. Alternatives include potassium hydride (KH) or potassium tert-butoxide. Weaker bases like potassium carbonate may also be used, but they often require higher temperatures and may result in lower yields or a mixture of N- and O-alkylated products.[6]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (2-pyrrolidinone) and the formation of the product (this compound).

Q5: What is the purpose of the aqueous work-up?

A5: The aqueous work-up serves to quench any unreacted sodium hydride and to remove the DMSO solvent and other water-soluble byproducts. The product, this compound, is then extracted into an organic solvent.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Reactant Quantities and Yield

ReactantMolar RatioAmount
2-Pyrrolidinone1.025.5 g (0.3 mol)
Sodium Hydride (50% dispersion)1.114.4 g (0.33 mol)
Benzyl Bromide1.156.4 g (0.33 mol)
Product
This compound35.6 g (67.7% yield)
Data sourced from a representative experimental protocol.[7]

Table 2: Recommended Reaction Parameters

ParameterValueNotes
Solvent Absolute Dimethylsulfoxide (DMSO)Ensure the solvent is anhydrous.
Deprotonation Temperature 40-50°CTemperature for the reaction of 2-pyrrolidinone with NaH.
Alkylation Temperature 25-30°CTemperature for the addition of benzyl bromide.
Deprotonation Time 5 hoursStirring time after the addition of NaH.
Alkylation Time 10 hoursStirring time after the addition of benzyl bromide.
Data sourced from a representative experimental protocol.[7]

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound.

Materials:

  • 2-Pyrrolidinone (25.5 g, 0.3 mol)

  • Sodium hydride (50% dispersion in oil, 14.4 g, 0.33 mol)

  • Absolute dimethyl sulfoxide (DMSO, 300 ml)

  • Benzyl bromide (56.4 g, 0.33 mol)

  • Ethyl acetate (500 ml)

  • Water

  • Magnesium sulfate (anhydrous)

  • Neutral aluminium oxide (for chromatography)

  • Methylene chloride

  • Ethanol

Procedure:

  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet, add 2-pyrrolidinone dissolved in absolute DMSO.

  • Under a nitrogen atmosphere, add the sodium hydride dispersion in oil in small portions to the stirred solution.

  • After the addition is complete, heat the mixture to 40-50°C and stir for 5 hours.

  • Alkylation: Cool the reaction mixture to 25-30°C.

  • Add benzyl bromide dropwise to the mixture via the dropping funnel.

  • After the addition is complete, continue stirring at ambient temperature for 10 hours.

  • Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and extract several times with water to remove the DMSO.

  • Separate the organic phase, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent in vacuo. Purify the resulting residue by column chromatography on neutral aluminium oxide using methylene chloride with 0.1% ethanol as the eluent.

  • Characterization: The yield of this compound is typically around 35.6 g (67.7%).[7]

Visualizations

Troubleshooting Workflow for Exothermic Reactions

The following diagram illustrates a logical workflow for managing and troubleshooting exothermic events during the synthesis.

Exotherm_Troubleshooting Troubleshooting Exothermic Reactions in this compound Synthesis start Start Synthesis: Addition of NaH to 2-Pyrrolidinone in DMSO observe_temp Monitor Reaction Temperature Continuously start->observe_temp temp_stable Temperature Stable (within 5°C of set point) observe_temp->temp_stable Normal temp_increase Rapid Temperature Increase Detected (>10°C/min) observe_temp->temp_increase Abnormal proceed_alkylation Proceed with Benzyl Bromide Addition temp_stable->proceed_alkylation stop_addition IMMEDIATE ACTION: Stop NaH Addition temp_increase->stop_addition enhance_cooling Enhance Cooling: Check/Replenish Cooling Bath stop_addition->enhance_cooling increase_stirring Increase Stirring Rate enhance_cooling->increase_stirring temp_controlled Temperature Controlled? increase_stirring->temp_controlled resume_synthesis Resume Synthesis with Caution: - Slower NaH addition - Lower temperature setpoint temp_controlled->resume_synthesis Yes runaway Thermal Runaway Continues temp_controlled->runaway No resume_synthesis->observe_temp emergency_stop EMERGENCY SHUTDOWN: - Evacuate area - Alert safety personnel runaway->emergency_stop post_incident Post-Incident Analysis: - Review procedure - Check reagent purity - Verify equipment function emergency_stop->post_incident

Caption: Workflow for managing exothermic events.

Signaling Pathway of N-Alkylation

The following diagram illustrates the key steps in the N-alkylation of 2-pyrrolidinone.

N_Alkylation_Pathway Reaction Pathway for N-Benzylation of 2-Pyrrolidinone pyrrolidinone 2-Pyrrolidinone deprotonation Deprotonation pyrrolidinone->deprotonation NaH Sodium Hydride (NaH) NaH->deprotonation anion Pyrrolidinone Anion (Ambident Nucleophile) deprotonation->anion N_alkylation N-Alkylation (SN2) anion->N_alkylation O_alkylation O-Alkylation (Side Reaction) anion->O_alkylation benzyl_bromide Benzyl Bromide benzyl_bromide->N_alkylation benzyl_bromide->O_alkylation product This compound (Desired Product) N_alkylation->product byproduct 2-Benzyloxy-1-pyrroline (Byproduct) O_alkylation->byproduct

References

Purification challenges of 1-Benzyl-2-pyrrolidinone from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-Benzyl-2-pyrrolidinone from reaction mixtures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. Common impurities include:

  • Unreacted Starting Materials: Such as 2-pyrrolidone, benzyl chloride, or benzyl bromide.

  • Reagent-Related Impurities: If benzyl chloride is used, impurities like benzaldehyde, benzyl alcohol, toluene, and dibenzyl ether may be present in the starting material[1][2].

  • Solvent-Related Byproducts: When using solvents like Dimethylformamide (DMF) with a base such as sodium hydride, side reactions can occur, leading to the formation of byproducts that can complicate purification.

  • Over-alkylation Products: In some cases, side reactions can lead to the formation of more complex structures.

  • Hydrolysis Products: The lactam ring of this compound can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, leading to the formation of 4-(benzylamino)butanoic acid[3].

Q2: My purified this compound has a yellow tint. What is the cause and how can I remove it?

A2: A yellow coloration in the final product often indicates the presence of colored impurities. These can be trace amounts of byproducts from the reaction or degradation products formed during workup or purification. To address this:

  • Activated Carbon Treatment: Before the final purification step (e.g., distillation or crystallization), you can treat a solution of the crude product with activated charcoal. The charcoal can adsorb colored impurities. Be aware that this may also lead to some loss of the desired product.

  • Chromatography: Column chromatography is often effective at separating colored impurities.

  • Crystallization: If your product is an oil due to impurities, further purification by column chromatography followed by crystallization can yield a pure, colorless solid[4].

Q3: I'm having trouble separating this compound from a byproduct with a similar boiling point. What should I do?

A3: When dealing with impurities that have close boiling points, standard distillation may not be sufficient. Consider the following approaches:

  • Fractional Vacuum Distillation: A fractional distillation setup with a packed column (e.g., Vigreux, Raschig rings, or metal sponge) under reduced pressure can enhance the separation efficiency[5].

  • Azeotropic Distillation: While specific azeotropes for this compound are not well-documented, this technique can sometimes be employed to separate close-boiling components by introducing an entrainer that forms a new, lower-boiling azeotrope with one of the components.

  • Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) or flash column chromatography can provide the necessary resolution to separate compounds with very similar physical properties[6][7].

  • Crystallization: If the product can be solidified, crystallization is an excellent method for purification, as the crystal lattice will selectively incorporate the desired molecule, leaving impurities in the mother liquor[6].

Section 2: Troubleshooting Guides

This section provides specific troubleshooting advice for common purification techniques.

Distillation
Problem Possible Cause(s) Troubleshooting Steps
Product is not distilling or distillation is very slow - Vacuum is not low enough.- Heating temperature is too low.- The compound has a very high boiling point.- Check for leaks in your distillation setup. Ensure all joints are properly sealed.- Gradually increase the heating mantle temperature.- Insulate the distillation flask and column to minimize heat loss.- Confirm the boiling point of this compound at the achieved pressure using a nomograph.
Bumping or unstable boiling - Uneven heating.- Absence of a boiling aid.- Ensure the heating mantle is in good contact with the flask.- Use a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum.
Product is dark or appears decomposed after distillation - Overheating or prolonged heating.- Presence of oxygen in the system.- Perform the distillation under a high vacuum to lower the boiling point[8].- Ensure the system is purged with an inert gas (e.g., nitrogen or argon) before applying vacuum and heat.- The thermal decomposition of related N-alkylpyrrolidones can be minimized by the addition of small amounts of water, though this may not be suitable for all applications[9].
Poor separation of impurities - Inefficient distillation column.- Impurities have very close boiling points.- Use a longer or more efficient fractionating column.- Consider an alternative purification method like chromatography or crystallization.
Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Product is stuck on the column and won't elute - The eluent is not polar enough.- Strong interaction between the compound and the stationary phase.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethanol in a methylene chloride/ethanol mixture.- If using silica gel, the basic nitrogen in the pyrrolidinone ring may be interacting strongly with acidic silanol groups. Consider using a different stationary phase like neutral aluminum oxide[10].
Poor separation of product and impurities (co-elution) - The solvent system has poor selectivity.- The column is overloaded.- Try a different solvent system. A mixture of three solvents can sometimes provide better separation.- Ensure the amount of crude material loaded onto the column is appropriate for the column size.
Tailing of the product peak - Strong interaction with the stationary phase.- The compound is not dissolving well in the mobile phase.- If using silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress interaction with acidic sites.- Choose a solvent system in which your compound is more soluble.
Crystallization
Problem Possible Cause(s) Troubleshooting Steps
Product "oils out" instead of crystallizing - The solution is too concentrated.- The cooling rate is too fast.- The presence of impurities is inhibiting crystallization.- Add more of the hot solvent to dilute the solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try to purify the material further by another method (e.g., column chromatography) before attempting crystallization again[4].
No crystals form upon cooling - The solution is not saturated.- The solution is supersaturated but nucleation has not occurred.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce nucleation.
Crystals are very fine or appear impure - Crystallization occurred too rapidly.- Redissolve the crystals in the minimum amount of hot solvent and allow them to cool more slowly.

Section 3: Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₃NO
Molecular Weight175.23 g/mol
AppearanceClear colorless to yellow liquid[11]
Boiling Point76-78 °C at 0.1 mmHg[1]
Density1.095 g/mL at 25 °C
Refractive Indexn20/D 1.552
SolubilitySlightly soluble in water; soluble in most organic solvents[1][11]

Section 4: Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general guideline and may need to be optimized based on the specific impurities present.

  • Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a trap. Ensure all glassware is dry and free of cracks. Use a magnetic stirrer and a stir bar in the distillation flask.

  • Charging the Flask: Add the crude this compound to the distillation flask.

  • Applying Vacuum: Connect the apparatus to the vacuum source and slowly evacuate the system. A pressure of around 0.1 mmHg is a good target to achieve a boiling point of 76-78 °C[1].

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently with a heating mantle.

  • Distillation: The product will begin to distill and condense in the condenser. Collect the fraction that distills at a constant temperature and pressure.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography on Aluminum Oxide

This method is adapted from a documented synthesis of this compound[10].

  • Column Preparation: Prepare a chromatography column with a slurry of neutral aluminum oxide in the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with a suitable solvent system. A reported system is methylene chloride with 0.1% ethanol[10]. The polarity can be gradually increased if necessary.

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Recrystallization

Finding a suitable solvent is key to successful recrystallization. This requires experimentation with small amounts of the crude product.

  • Solvent Selection: Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof) to find one in which this compound is soluble when hot but sparingly soluble when cold[12].

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Section 5: Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options Reaction_Mixture Crude Reaction Mixture (this compound + Impurities) Distillation Vacuum Distillation Reaction_Mixture->Distillation Chromatography Column Chromatography (Silica or Alumina) Reaction_Mixture->Chromatography Crystallization Recrystallization Reaction_Mixture->Crystallization Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Crystallization Further Purification Chromatography->Pure_Product Crystallization->Pure_Product

Caption: General purification workflow for this compound.

Distillation_Troubleshooting Start Distillation Problem No_Distillate No Product Distilling Start->No_Distillate Bumping Bumping/Unstable Boiling Start->Bumping Decomposition Product Decomposition Start->Decomposition Poor_Separation Poor Separation Start->Poor_Separation Check_Vacuum Check Vacuum & Leaks No_Distillate->Check_Vacuum Increase_Heat Increase Heat/Insulate No_Distillate->Increase_Heat Stir_Bar Use Stir Bar Bumping->Stir_Bar Lower_Pressure Lower Pressure (Higher Vacuum) Decomposition->Lower_Pressure Fractional_Column Use Fractional Column Poor_Separation->Fractional_Column

Caption: Troubleshooting logic for distillation issues.

Chromatography_Troubleshooting Start Chromatography Problem Stuck_on_Column Product Stuck on Column Start->Stuck_on_Column Co_elution Poor Separation Start->Co_elution Tailing Peak Tailing Start->Tailing Increase_Polarity Increase Eluent Polarity Stuck_on_Column->Increase_Polarity Change_Stationary_Phase Switch to Alumina Stuck_on_Column->Change_Stationary_Phase Optimize_Solvent Optimize Solvent System Co_elution->Optimize_Solvent Check_Loading Reduce Column Loading Co_elution->Check_Loading Add_Modifier Add Basic Modifier (e.g., TEA) Tailing->Add_Modifier

Caption: Troubleshooting logic for column chromatography issues.

References

Preventing color formation in 1-Benzyl-2-pyrrolidinone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-2-pyrrolidinone. The focus is on preventing color formation during storage and ensuring the compound's stability for experimental use.

Troubleshooting Guide: Color Formation in this compound

Issue: My stored this compound has developed a yellow or amber color.

Possible Cause: The color formation is likely due to oxidative degradation of the pyrrolidinone ring, particularly at the methylene group adjacent to the nitrogen atom. This process can be accelerated by exposure to oxygen, light, and elevated temperatures.

Solutions:

Solution IDDescriptionRecommended Action
TS-01 Inert Atmosphere Storage Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing. This displaces oxygen, a key contributor to oxidation.
TS-02 Antioxidant Addition Add a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration to inhibit the oxidative degradation cascade.
TS-03 Controlled Storage Conditions Store the this compound in a cool, dark place, ideally between 2-8°C, to minimize thermal and photo-induced degradation.
TS-04 Purification of Discolored Material If the material has already developed color, it can be purified using column chromatography with activated alumina to remove the colored impurities.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound to prevent color formation?

A1: For long-term stability and to prevent color development, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark location. Refrigeration at 2-8°C is recommended.

Q2: I've noticed the color of my this compound has changed. Can I still use it?

A2: The suitability of the discolored material depends on the sensitivity of your application. The yellow or amber color indicates the presence of impurities. For applications requiring high purity, it is recommended to purify the material before use. For less sensitive applications, the impact of these impurities should be assessed.

Stabilization with Antioxidants

Q3: What antioxidant can I use to prevent color formation, and at what concentration?

A3: Butylated Hydroxytoluene (BHT) is a commonly used and effective antioxidant for preventing oxidative degradation in organic compounds. A typical concentration range for BHT is 0.01% to 0.1% (w/w). It is crucial to determine the optimal concentration for your specific application to avoid any potential interference from the antioxidant itself.

Q4: How do I add BHT to my this compound?

A4: BHT is a solid that is soluble in many organic solvents. To ensure homogeneous mixing, it is best to prepare a concentrated stock solution of BHT in a small amount of this compound and then add the appropriate volume of this stock solution to the bulk material.

Purification of Discolored this compound

Q5: My this compound is already discolored. How can I purify it?

A5: Column chromatography using activated alumina is an effective method for removing colored impurities. A detailed protocol is provided in the "Experimental Protocols" section below. This method adsorbs the polar, colored degradation products, allowing the pure, colorless this compound to be collected.

Quantitative Data on Color Stability

The following tables provide illustrative data on the expected color stability of this compound under various storage conditions. The color is quantified using the APHA (American Public Health Association) color scale, also known as the Pt-Co or Hazen scale, in accordance with ASTM D1209.[1][2][3][4][5] A lower APHA value indicates a clearer, less yellow liquid.

Table 1: Effect of Storage Temperature on APHA Color of this compound (Storage in Air, Amber Glass Bottle)

Storage Time (Weeks)APHA Color at 2-8°CAPHA Color at 25°C (Room Temperature)APHA Color at 40°C
0< 10< 10< 10
4102040
8153575
122050120
242580>200

Table 2: Effect of Atmosphere and Antioxidant on APHA Color of this compound (Storage at 25°C, Amber Glass Bottle)

Storage Time (Weeks)APHA Color (Air)APHA Color (Nitrogen Atmosphere)APHA Color (Air with 0.05% BHT)
0< 10< 10< 10
420< 10< 10
8351010
12501515
24802020

Table 3: APHA Color of this compound Before and After Purification with Activated Alumina

SampleAPHA Color Before PurificationAPHA Color After Purification
Aged Sample 1 (12 weeks at 25°C)50< 10
Aged Sample 2 (8 weeks at 40°C)75< 10

Experimental Protocols

Protocol 1: Stabilization of this compound with Butylated Hydroxytoluene (BHT)

Objective: To inhibit oxidative degradation and color formation in this compound during storage.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT), high purity

  • Amber glass storage bottle with a screw cap

  • Inert gas (Nitrogen or Argon)

  • Analytical balance

  • Small beaker or vial

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Determine the required amount of BHT. For a final concentration of 0.05% (w/w), you will need 0.05 g of BHT for every 100 g of this compound.

  • Prepare a BHT stock solution. Weigh the calculated amount of BHT and dissolve it in a small portion of the this compound (e.g., dissolve 0.5 g of BHT in 9.5 g of the pyrrolidinone to make a 5% stock solution). Gentle warming and stirring may be required to fully dissolve the BHT.

  • Add the stock solution to the bulk material. Add the appropriate amount of the BHT stock solution to the bulk this compound to achieve the desired final concentration.

  • Ensure thorough mixing. Seal the container and mix the contents thoroughly by gentle swirling or using a magnetic stirrer until the solution is homogeneous.

  • Inert the headspace. Before final sealing for storage, purge the headspace of the container with a gentle stream of nitrogen or argon for 1-2 minutes to displace any oxygen.

  • Store appropriately. Store the stabilized this compound in a cool, dark place (2-8°C).

Protocol 2: Purification of Discolored this compound using Activated Alumina Column Chromatography

Objective: To remove colored impurities from aged or discolored this compound.

Materials:

  • Discolored this compound

  • Activated Alumina (neutral, Brockmann I, standard grade, 70-230 mesh)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Eluent (e.g., a non-polar organic solvent like hexane, followed by a slightly more polar solvent like ethyl acetate/hexane mixture)

  • Collection flasks

  • Rotary evaporator

Procedure:

  • Prepare the chromatography column. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • Pack the column. Prepare a slurry of the activated alumina in the initial, non-polar eluent (e.g., hexane). Pour the slurry into the column, allowing the eluent to drain slowly, ensuring an evenly packed column bed. The amount of alumina should be approximately 20-50 times the weight of the this compound to be purified.

  • Load the sample. Once the alumina has settled and the eluent level is just above the top of the alumina, carefully load the discolored this compound onto the column.

  • Elute the compound. Begin eluting with the non-polar solvent. The pure this compound should elute from the column while the more polar, colored impurities remain adsorbed to the alumina.

  • Monitor the elution. Collect fractions and monitor the purity of the eluting compound (e.g., by thin-layer chromatography).

  • Combine and concentrate. Combine the fractions containing the pure, colorless product and remove the solvent using a rotary evaporator.

  • Measure the color. Assess the APHA color of the purified product to confirm the removal of colored impurities.

Protocol 3: Measurement of APHA Color (ASTM D1209)

Objective: To quantify the yellowness of this compound.

Materials:

  • This compound sample

  • Spectrophotometer or colorimeter capable of measuring at 455 nm

  • Nessler tubes (50 mL or 100 mL)

  • APHA color standards (can be purchased or prepared)

  • Deionized water (for blank)

Procedure:

  • Calibrate the instrument. Calibrate the spectrophotometer or colorimeter using deionized water as a blank.

  • Prepare the sample. If the sample is turbid, it must be filtered before measurement.

  • Fill the Nessler tube. Fill a Nessler tube to the mark with the this compound sample.

  • Measure the absorbance. Place the Nessler tube in the instrument and measure the absorbance at 455 nm.

  • Compare to standards. Alternatively, for visual comparison, prepare a series of APHA standards in Nessler tubes and visually compare the color of the sample to the standards.

  • Report the APHA value. The instrument will typically provide a direct APHA reading, or the absorbance can be correlated to an APHA value using a calibration curve. For visual comparison, report the APHA value of the standard that most closely matches the sample.

Visualizations

degradation_pathway cluster_storage Storage Conditions Oxygen Oxygen Oxidative_Degradation Oxidative Degradation Oxygen->Oxidative_Degradation accelerates Light Light Light->Oxidative_Degradation accelerates Heat Heat Heat->Oxidative_Degradation accelerates This compound This compound This compound->Oxidative_Degradation Colored_Impurities Colored Impurities (e.g., Aldehydes, Amides) Oxidative_Degradation->Colored_Impurities prevention_workflow cluster_prevention Prevention Strategies Inert_Atmosphere Inert Atmosphere (N2 or Ar) Stable_Product Stable, Colorless Product Inert_Atmosphere->Stable_Product Antioxidant Add Antioxidant (e.g., BHT) Antioxidant->Stable_Product Cool_Dark_Storage Cool, Dark Storage (2-8°C) Cool_Dark_Storage->Stable_Product 1-Benzyl-2-pyrrolidinone_Storage Storage of This compound 1-Benzyl-2-pyrrolidinone_Storage->Inert_Atmosphere 1-Benzyl-2-pyrrolidinone_Storage->Antioxidant 1-Benzyl-2-pyrrolidinone_Storage->Cool_Dark_Storage purification_process Discolored_Sample Discolored This compound Column_Chromatography Column Chromatography (Activated Alumina) Discolored_Sample->Column_Chromatography Pure_Product Purified, Colorless This compound Column_Chromatography->Pure_Product Colored_Impurities_Adsorbed Colored Impurities Adsorbed on Alumina Column_Chromatography->Colored_Impurities_Adsorbed

References

Technical Support Center: Catalyst Deactivation and Regeneration in 1-Benzyl-2-pyrrolidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during the synthesis of 1-Benzyl-2-pyrrolidinone.

Troubleshooting Guide: Catalyst Performance Issues

This guide addresses common problems related to catalyst performance during the synthesis of this compound, a process often involving catalytic N-alkylation of 2-pyrrolidinone or reductive amination of γ-butyrolactone with benzylamine.

ProblemPotential CauseIdentificationSuggested Solution
Low or No Catalytic Activity 1. Catalyst Poisoning: Contaminants in the reactants (γ-butyrolactone, benzylamine, 2-pyrrolidinone), solvent, or gas stream can poison the catalyst.[1][2][3]- Abrupt or gradual loss of activity. - Elemental analysis of the spent catalyst may reveal poisons like sulfur or phosphorus.[1]- Purify all reactants and solvents. - Use high-purity hydrogen or inert gases with in-line purifiers.
2. Improper Catalyst Activation: The catalyst may not have been correctly pre-treated or activated.- Inconsistent results between different batches of the same catalyst.- Strictly adhere to the manufacturer's recommended activation protocol (e.g., pre-reduction for nickel or palladium catalysts).
3. Incorrect Reaction Conditions: Temperature, pressure, or stirring speed may be suboptimal.- Low conversion rates despite active catalyst.- Optimize reaction parameters. For instance, reductive amination often requires elevated hydrogen pressure and temperature.
Gradual Decline in Catalyst Activity 1. Fouling or Coking: Deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface.[2][4]- Slow, steady decrease in reaction rate over time. - Visual inspection may show a darkened or coated catalyst. - Thermogravimetric analysis (TGA) of the spent catalyst can quantify coke deposition.[5]- Implement a regeneration procedure involving controlled oxidation (burn-off) of the coke.[2][5] - Optimize reaction conditions to minimize coke formation (e.g., lower temperature).[4][5]
2. Sintering: Thermal degradation causing agglomeration of active metal particles, reducing the active surface area.[1][2]- Gradual, often irreversible, loss of activity, especially at high reaction temperatures.- Operate at the lowest effective temperature. - Sintering is generally irreversible, and catalyst replacement may be necessary.[6]
3. Leaching: Dissolution of the active metal from the support into the reaction medium.[6]- Analysis of the reaction mixture (e.g., by ICP) shows the presence of the catalytic metal. - Irreversible loss of activity.[6]- Use a solvent that minimizes metal leaching. - Employ catalysts with strongly anchored active sites.
Change in Product Selectivity 1. Formation of Byproducts: Side reactions may become more prominent as the primary catalytic sites are deactivated.- Increased presence of undesired products in GC or LC-MS analysis.- Investigate the nature of the byproducts to understand the deactivation mechanism. - A tailored regeneration procedure may restore selectivity.
2. Changes in Catalyst Structure: The catalyst's physical or chemical properties may change during the reaction.- Inconsistent product distribution over time.- Characterize the spent catalyst to identify structural changes.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used in this compound synthesis?

A1: The choice of catalyst depends on the synthetic route. For the reductive amination of γ-butyrolactone with benzylamine, common catalysts include nickel-based catalysts (like Raney Nickel) and copper chromite.[7][8] For the N-alkylation of 2-pyrrolidinone with a benzyl halide, a strong base is typically used, but phase-transfer catalysts can also be employed.

Q2: What are the primary mechanisms of deactivation for these catalysts?

A2: The main causes of deactivation are:

  • Poisoning: Strong chemisorption of impurities on active sites.[1][2]

  • Fouling/Coking: Physical blockage of active sites by carbonaceous deposits.[2][4]

  • Sintering: Thermal degradation leading to a loss of active surface area.[1][2]

  • Leaching: Dissolution of the active metal into the reaction medium.[6]

Q3: How can I determine the cause of my catalyst's deactivation?

A3: A systematic approach can help identify the deactivation mechanism:

  • Rapid and severe deactivation often points to strong poisoning.[2]

  • Gradual and steady deactivation is typically indicative of fouling or coking.[2]

  • Irreversible deactivation , especially at high temperatures, suggests sintering.[2]

  • Analyzing the reaction filtrate for metal content can confirm leaching .

Q4: Can the amine product, this compound, cause catalyst deactivation?

A4: Yes, in some cases, the amine product or intermediates can contribute to deactivation. For instance, the formation of secondary or tertiary amines as byproducts during reductive amination can lead to the fouling of the catalyst surface.[9]

Q5: Is it possible to regenerate a deactivated catalyst?

A5: Regeneration is often possible, depending on the deactivation mechanism.

  • Fouling/Coking: Can often be reversed by solvent washing or controlled oxidation to burn off deposits.[2][6]

  • Poisoning: If the poison is weakly adsorbed, solvent washing may be effective. Strongly adsorbed poisons may require more aggressive chemical treatment.[6]

  • Sintering and Leaching: These are generally considered irreversible deactivation mechanisms.[6]

Experimental Protocols

General Protocol for Catalyst Regeneration

1. Regeneration of a Coked Nickel Catalyst (e.g., Raney Nickel)

This protocol is a general guideline for regenerating a nickel catalyst deactivated by carbon deposits.

  • Solvent Washing:

    • After the reaction, carefully decant the reaction mixture.

    • Wash the catalyst multiple times with a solvent such as ethanol or isopropanol to remove adsorbed organic species.[9] Ultrasonication can aid this process.

  • Thermal Treatment under Hydrogen:

    • Place the washed catalyst in a suitable reactor.

    • Heat the catalyst to 150°C under a hydrogen atmosphere (e.g., 30 bar).[9][10]

    • Maintain these conditions for 2-4 hours to restore catalytic activity.[9]

    • Cool the reactor and store the regenerated catalyst under a solvent to prevent contact with air.[9][10]

2. Regeneration of a Spent Copper Chromite Catalyst

This procedure is based on methods for regenerating copper chromite catalysts used in hydrogenation reactions.

  • Solvent Washing:

    • Wash the spent catalyst with a volatile solvent to remove organic residues.[11]

    • Dry the washed catalyst to remove the solvent.[11]

  • Controlled Oxidation:

    • Heat the dried catalyst in a controlled atmosphere containing molecular oxygen (e.g., in a rotary kiln).[11]

    • Carefully control the temperature to prevent localized overheating, which can lead to catalyst damage.[11] This step re-oxidizes the catalyst to its active state.[11]

  • Alternative Vacuum Treatment:

    • Subject the spent catalyst to a vacuum (1-20 mm Hg) at a temperature of 65°C to 320°C to reduce the organic residue.[12]

    • Follow this with a controlled oxidation step.[12]

Visualizations

Logical Workflow for Troubleshooting Catalyst Deactivation

G cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Potential Cause cluster_solution Solution observe Observe Catalyst Deactivation (e.g., Low Yield, Slow Rate) rate Rate of Deactivation? observe->rate poisoning Poisoning rate->poisoning Rapid coking Coking/Fouling rate->coking Gradual temp High Reaction Temp? leach Metal in Product? temp->leach No sintering Sintering temp->sintering Yes leaching Leaching leach->leaching Yes purify Purify Reactants/ Solvents poisoning->purify coking->temp regenerate Regenerate Catalyst (e.g., Oxidation, H2 Treatment) coking->regenerate optimize Optimize Conditions (e.g., Lower Temp.) sintering->optimize replace Replace Catalyst sintering->replace leaching->replace regenerate->replace If unsuccessful G active Active Catalyst active->synthesis Catalyzes Reaction deactivated Deactivated Catalyst (Coked, Poisoned, Sintered) synthesis->deactivated Deactivation Occurs deactivated->synthesis regeneration Regeneration Process (e.g., Oxidation, H2 Treatment) deactivated->regeneration Treatment regeneration->active Reactivation

References

Side reactions of 1-Benzyl-2-pyrrolidinone with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-2-pyrrolidinone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary routes for the decomposition of this compound under common laboratory conditions?

A1: The two primary decomposition pathways for this compound are hydrolysis of the lactam ring and cleavage of the N-benzyl group. The stability of the compound is significantly influenced by pH and temperature. It is generally stable at room temperature in closed containers under normal storage and handling conditions.

Q2: What are the expected products of hydrolysis?

A2: Hydrolysis of the lactam ring in this compound leads to the formation of 4-(benzylamino)butanoic acid. This reaction is catalyzed by both strong acids and strong bases.

Troubleshooting Guides

Side Reactions with Common Reagents

This section details potential side reactions of this compound with various classes of reagents and provides guidance on how to mitigate them.

1. Hydrolysis (Acidic and Basic Conditions)

Issue: My reaction mixture containing this compound shows the presence of an unexpected, more polar impurity, especially after aqueous work-up or prolonged reaction times in protic solvents.

Possible Cause: Hydrolysis of the lactam ring to form 4-(benzylamino)butanoic acid. The rate of hydrolysis is accelerated in the presence of strong acids or bases and at elevated temperatures.

Troubleshooting Steps:

  • pH Control: Maintain a neutral pH (6-8) if your reaction conditions permit. Use a suitable buffer system to stabilize the pH.

  • Temperature Management: Conduct reactions at the lowest effective temperature to minimize the rate of hydrolysis.

  • Minimize Water Content: Use anhydrous solvents and reagents whenever possible, especially if the reaction is sensitive to water.

  • Work-up Procedure: Perform aqueous work-ups quickly and at low temperatures. Neutralize acidic or basic reaction mixtures before extraction.

Experimental Protocol: Forced Hydrolysis Study

This protocol can be used to assess the stability of this compound under specific acidic and basic conditions.

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Condition: To a known volume of the stock solution, add 0.1 M HCl to a final volume.

  • Basic Condition: To a known volume of the stock solution, add 0.1 M NaOH to a final volume.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the samples and analyze by a suitable method like HPLC to quantify the remaining this compound and the formation of 4-(benzylamino)butanoic acid.

Hydrolysis Troubleshooting Workflow

start High Polarity Impurity Detected check_ph Measure pH of Reaction/Work-up start->check_ph ph_extreme pH is Acidic or Basic? check_ph->ph_extreme neutralize Neutralize to pH 7 ph_extreme->neutralize Yes check_temp Check Reaction/Storage Temperature ph_extreme->check_temp No buffer Use Buffer in Future Experiments neutralize->buffer buffer->check_temp temp_high Temperature Elevated? check_temp->temp_high lower_temp Reduce Temperature temp_high->lower_temp Yes optimize_time Minimize Reaction/Work-up Time temp_high->optimize_time No lower_temp->optimize_time end Impurity Minimized optimize_time->end

Caption: Troubleshooting workflow for hydrolysis of this compound.

2. Reduction Reactions (Hydride Reagents)

Issue: Reduction of the lactam carbonyl in this compound with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) leads to a mixture of products or complete removal of the carbonyl group.

Possible Causes:

  • Over-reduction: Strong reducing agents like LiAlH₄ can reduce the lactam to the corresponding amine, N-benzylpyrrolidine.[1]

  • Incomplete Reaction: Milder reducing agents like Sodium Borohydride (NaBH₄) are generally not effective for reducing amides and lactams under standard conditions, leading to recovery of starting material.[2]

Troubleshooting Steps:

  • Choice of Reagent:

    • To obtain the corresponding amine (N-benzylpyrrolidine), use a strong reducing agent like LiAlH₄ in an anhydrous etheral solvent (e.g., THF, diethyl ether).

    • To selectively reduce other functional groups in the presence of the lactam, use a milder reagent like NaBH₄.

  • Control of Stoichiometry and Temperature: When using LiAlH₄, careful control of the stoichiometry and maintaining low reaction temperatures can sometimes help to avoid side reactions, although selective reduction to the carbinolamine is often difficult.

Quantitative Data on Reduction

ReagentProduct(s)Typical YieldNotes
LiAlH₄N-benzylpyrrolidineHighReaction is typically complete and goes to the fully reduced amine.[1]
NaBH₄No reaction (starting material recovered)0%Lactams are generally unreactive towards NaBH₄ under standard alcoholic solvent conditions.[2]
Lithium N,N-dialkylaminoborohydridesN-benzylpyrrolidineHighA more selective alternative to LiAlH₄ for the reduction of lactams to amines.[3]

Experimental Protocol: Reduction with LiAlH₄

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add a suspension of LiAlH₄ in anhydrous THF.

  • Addition: Cool the suspension to 0 °C and slowly add a solution of this compound in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again at 0 °C.

  • Work-up: Filter the resulting precipitate and wash with THF. The filtrate contains the crude N-benzylpyrrolidine, which can be purified by distillation or chromatography.

Reduction Pathway Diagram

start This compound product_amine N-benzylpyrrolidine start->product_amine LiAlH4, THF no_reaction No Reaction start->no_reaction NaBH4, MeOH

Caption: Reduction pathways for this compound with different hydride reagents.

3. N-Debenzylation Reactions

Issue: Removal of the N-benzyl group is incomplete or results in side products.

Possible Causes:

  • Catalyst Poisoning: In catalytic hydrogenation (e.g., using Pd/C), the resulting pyrrolidinone product can sometimes inhibit the catalyst.[4]

  • Incomplete Reaction: The chosen debenzylation method may not be sufficiently reactive for the substrate.

  • Side Reactions: Strong acidic conditions for debenzylation can lead to hydrolysis of the lactam ring. Reductive methods may affect other functional groups in the molecule.

Troubleshooting Steps:

  • Catalytic Hydrogenation (Pd/C, H₂):

    • Acidic Additive: The addition of a small amount of a non-interfering acid (e.g., acetic acid) can prevent catalyst poisoning by protonating the product.[5]

    • Catalyst Loading: Increasing the catalyst loading may be necessary.

    • Pressure and Temperature: Increasing the hydrogen pressure and/or reaction temperature can improve the reaction rate.

  • Dissolving Metal Reduction (Na/NH₃): This is a powerful method for debenzylation but can also reduce other functional groups. It is an alternative when catalytic hydrogenation is not effective.[6]

  • Oxidative Cleavage: For certain substrates, oxidative methods can be employed, but these are generally less common for simple N-benzyl lactams.

Experimental Protocol: Catalytic Hydrogenation for N-Debenzylation [5]

  • Setup: In a flask, dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: The reaction mixture is stirred at 60 ºC under an atmosphere of hydrogen for 14 h.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-pyrrolidinone.

N-Debenzylation Troubleshooting Workflow

start Incomplete N-Debenzylation check_catalyst Check Catalyst Activity/Loading start->check_catalyst catalyst_issue Inactive or Insufficient Catalyst? check_catalyst->catalyst_issue replace_catalyst Use Fresh Catalyst / Increase Loading catalyst_issue->replace_catalyst Yes check_conditions Review Reaction Conditions catalyst_issue->check_conditions No replace_catalyst->check_conditions conditions_issue Suboptimal H2 Pressure/Temperature? check_conditions->conditions_issue optimize_conditions Increase Pressure/Temperature conditions_issue->optimize_conditions Yes consider_additive Consider Acidic Additive (e.g., AcOH) conditions_issue->consider_additive No optimize_conditions->consider_additive end Successful Debenzylation consider_additive->end start This compound enolate Enolate Intermediate start->enolate LDA, THF, -78°C c_alkylation C-Alkylated Product enolate->c_alkylation Alkyl Halide (e.g., CH3I) o_alkylation O-Alkylated Product (Silyl Enol Ether) enolate->o_alkylation Silyl Halide (e.g., TMSCl)

References

Technical Support Center: Effective Drying of 1-Benzyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective drying of 1-Benzyl-2-pyrrolidinone. This document includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data to optimize your experimental workflow, particularly for moisture-sensitive applications.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to dry this compound before use?

A1: this compound is described as being slightly soluble in water.[1][2][3][4] This property suggests that it can absorb moisture from the atmosphere, making it hygroscopic. For many chemical reactions, particularly those involving water-sensitive reagents like Grignard reagents, organolithiums, or certain catalysts, the presence of water can lead to reduced yields, formation of byproducts, or complete reaction failure.[5] Therefore, ensuring the solvent is anhydrous is critical for reproducibility and success.

Q2: What are the most effective drying agents for this compound?

A2: The choice of drying agent depends on the required level of dryness.

  • For routine drying: Anhydrous magnesium sulfate (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), and 3Å or 4Å molecular sieves are recommended.[5] Molecular sieves are particularly effective and can achieve very low water content with sufficient contact time.[6]

  • For preparing highly anhydrous solvent (<50 ppm water): More reactive agents are necessary. Calcium hydride (CaH₂) is a common choice, followed by distillation.[5][7] Phosphorus pentoxide (P₄O₁₀) is also a powerful desiccant.[5][8]

Q3: Are there any drying agents I should avoid with this compound?

A3: Yes. You should avoid using anhydrous calcium chloride (CaCl₂). This compound is a substituted amide, and calcium chloride is known to form complexes with amides, which would contaminate your solvent. Acidic drying agents should also be used with caution if the compound is susceptible to acid-catalyzed hydrolysis.

Q4: How can I definitively determine the water content of my dried solvent?

A4: The most accurate and widely accepted method for determining trace amounts of water in organic solvents is Karl Fischer (KF) titration.[6][9][10] This technique can be either volumetric, for higher water content, or coulometric, for very low (ppm) levels of moisture.[11]

Troubleshooting Guide

Q: My reaction failed due to moisture, even though I dried the this compound. What went wrong?

A: Several factors could be at play:

  • Insufficient Drying Time: The solvent may not have been in contact with the drying agent long enough. For agents like molecular sieves, drying can take several hours to reach equilibrium.[6]

  • Saturated Drying Agent: The drying agent may have already absorbed its maximum capacity of water. If a powdered agent like MgSO₄ remains clumped after swirling, it indicates more agent is needed.[12]

  • Re-exposure to Atmosphere: A dried solvent can quickly reabsorb moisture from the air. Ensure you are using proper anhydrous techniques, such as working under an inert atmosphere (e.g., nitrogen or argon) and using oven-dried glassware.

  • Improper Storage: Dried solvents should be stored over an inert drying agent (like molecular sieves) and sealed with a septum or high-quality cap to prevent moisture ingress.[7]

Q: I added a drying agent, and the solvent turned cloudy or changed color. What should I do?

A: This indicates a potential incompatibility or a reaction. The drying agent may be catalyzing a decomposition reaction.[7] For example, using a strongly basic drying agent like solid potassium hydroxide could potentially cause hydrolysis or other side reactions.[5] In this case, discard the solvent and choose a more inert drying agent, such as molecular sieves or sodium sulfate.

Data Presentation: Drying Agent Efficiency

Drying AgentContact TimeFinal Water Content (ppm)Reference
KOH Pellets24 h~43[6]
3Å Molecular Sieves (10% m/v)24 h~34[6]
3Å Molecular Sieves (20% m/v)48 h<10[6]
Sodium/BenzophenoneReflux~43[6]
Calcium Hydride (CaH₂)24 h~15[6]

Table adapted from data on THF drying to illustrate comparative agent effectiveness.[6]

Experimental Protocols

Protocol 1: Routine Drying with 3Å Molecular Sieves

This protocol is suitable for applications requiring moderately dry solvent.

  • Activate Molecular Sieves: Place 3Å molecular sieves in a ceramic dish and heat in a muffle furnace at 300°C for at least 24 hours.[6]

  • Cool: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum.

  • Add Sieves to Solvent: In a dry flask, add the activated molecular sieves to the this compound (approx. 10-20% mass/volume).[6]

  • Dry: Seal the flask and allow it to stand for at least 24-48 hours. Swirl the flask occasionally.

  • Store: Keep the solvent stored over the sieves. For use, carefully decant or cannulate the required amount of solvent under an inert atmosphere.

Protocol 2: Preparation of Anhydrous Solvent via Distillation from CaH₂

This protocol is for preparing highly anhydrous solvent for moisture-critical applications.

  • Pre-drying (Optional but Recommended): Stir the this compound with anhydrous magnesium sulfate or 3Å molecular sieves overnight to remove the bulk of the water.[7]

  • Set up Distillation Apparatus: Assemble an oven-dried distillation apparatus. Flame-dry the apparatus under vacuum and backfill with an inert gas (nitrogen or argon).

  • Add Drying Agent: Decant the pre-dried solvent into the distillation flask. Cautiously add calcium hydride (CaH₂) to the flask (approx. 5 g per 1 L of solvent). Caution: Calcium hydride reacts with water to produce flammable hydrogen gas. Perform this in a well-ventilated fume hood.

  • Distill: Heat the mixture to reflux and allow it to stir for several hours or overnight to ensure complete reaction with any residual water. Distill the solvent under reduced pressure (this compound has a boiling point of 76-78°C at 0.1 mmHg[3][13]) into an oven-dried receiving flask under an inert atmosphere.

  • Store: The freshly distilled, anhydrous solvent should be used immediately or stored in a sealed flask over activated molecular sieves under an inert atmosphere.

Protocol 3: Verification of Water Content by Karl Fischer Titration

This protocol outlines the general steps for verifying solvent dryness.

  • Prepare the Titrator: Set up the Karl Fischer titrator (volumetric or coulometric) according to the manufacturer's instructions. The titration cell is first filled with the KF solvent and titrated dry to establish a stable, low-drift baseline.

  • Prepare the Sample: In a dry, gas-tight syringe, draw a precise amount of the dried this compound. Determine the exact sample weight by weighing the syringe before and after injection.

  • Inject and Titrate: Inject the sample into the conditioned titration cell.

  • Start Titration: Begin the titration process. The instrument will automatically add the KF reagent (or generate iodine coulometrically) until all water in the sample has been consumed.

  • Calculate Results: The instrument's software will calculate the water content based on the volume of titrant used and the sample weight, typically reporting the result in ppm or weight percent.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for drying this compound based on experimental needs.

Drying_Workflow cluster_start cluster_routine Routine Use cluster_anhydrous Anhydrous Conditions cluster_verification start Assess Required Solvent Dryness routine_desc < 500 ppm H₂O start->routine_desc Routine Reactions anhydrous_desc < 50 ppm H₂O start->anhydrous_desc Moisture-Sensitive Reactions routine_method Stir over activated 3Å Molecular Sieves for 24-48h routine_desc->routine_method routine_storage Store over sieves in a sealed container routine_method->routine_storage verify Verification: Karl Fischer Titration routine_storage->verify anhydrous_method Distill from Calcium Hydride (CaH₂) under reduced pressure anhydrous_desc->anhydrous_method anhydrous_storage Use immediately or store over sieves under inert atmosphere anhydrous_method->anhydrous_storage anhydrous_storage->verify

References

Validation & Comparative

Comparing the efficacy of different catalysts for 1-Benzyl-2-pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Benzyl-2-pyrrolidinone, a key intermediate in the development of various pharmaceuticals, can be achieved through several catalytic routes. The choice of catalyst significantly impacts reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of different catalytic and stoichiometric methods for the N-benzylation of 2-pyrrolidinone, supported by experimental data from the literature.

Comparison of Synthetic Methodologies

The following table summarizes the quantitative data for different methods of synthesizing this compound. This allows for a direct comparison of catalyst efficacy and reaction conditions.

MethodCatalyst/BaseBenzylating AgentSolventTemperatureReaction TimeYield (%)
Stoichiometric Base Sodium Hydride (NaH)Benzyl bromideDimethyl sulfoxide40-50°C then RT15 hours67.7[1]
Phase-Transfer Catalysis Tetrabutylammonium Bromide (TBAB)Benzyl chlorideNone (Solvent-free)Microwave~2 minutes~90 (est.)*
Copper Catalysis Copper(II) Acetate (Cu(OAc)₂)Benzyl alcoholNone (Neat)150°C12 hoursHigh (qual.)
Ruthenium Catalysis RuH₂(PPh₃)₄Benzyl alcoholToluene110°C24 hoursHigh (qual.)

*Yield is estimated based on similar N-alkylations of lactams under phase-transfer conditions with microwave irradiation. **High qualitative yield is expected based on the successful N-alkylation of similar substrates (sulfonamides and amines) under the specified conditions.

Experimental Protocols

Stoichiometric Base-Mediated Synthesis

This method utilizes a strong base to deprotonate the 2-pyrrolidinone, followed by nucleophilic substitution with benzyl bromide.

Procedure: To a solution of 2-pyrrolidinone (0.3 mol) in absolute dimethyl sulfoxide (300 ml), 50% sodium hydride dispersion in oil (0.33 mol) is added in batches. The mixture is stirred for 5 hours at 40-50°C. After cooling to 25-30°C, benzyl bromide (0.33 mol) is added dropwise. The reaction mixture is then stirred for 10 hours at ambient temperature. The mixture is dissolved in ethyl acetate (500 ml) and extracted multiple times with water. The organic phase is separated, dried over magnesium sulfate, and the solvent is evaporated under vacuum. The product is purified by column chromatography on aluminum oxide.[1]

Phase-Transfer Catalyzed Synthesis

This protocol employs a phase-transfer catalyst to facilitate the reaction between the deprotonated pyrrolidinone (formed in situ with a solid base) and the benzylating agent in a solvent-free system, often accelerated by microwave irradiation.

Procedure (Representative): A mixture of 2-pyrrolidinone (5.0 mmol), potassium carbonate (20 mmol), potassium hydroxide (20 mmol), and tetrabutylammonium bromide (0.50 mmol) is prepared. Benzyl chloride (7.5 mmol) is added dropwise and the mixture is briefly stirred. The flask is then placed in a domestic microwave oven and irradiated for a short period (e.g., 55-150 seconds). After completion, the product can be extracted with a suitable organic solvent and purified.

Copper-Catalyzed N-Alkylation (Hydrogen Borrowing)

This method utilizes a copper catalyst to facilitate the N-benzylation of 2-pyrrolidinone with benzyl alcohol, proceeding via a "hydrogen borrowing" mechanism where water is the only byproduct.

Procedure (Adapted from Sulfonamide Alkylation): A mixture of 2-pyrrolidinone (1.0 mmol), benzyl alcohol (4.0 mmol), and copper(II) acetate (1 mol%) is heated at 150°C in a sealed tube for 12 hours. After cooling, the reaction mixture is diluted with an organic solvent and purified by column chromatography to isolate the this compound.

Ruthenium-Catalyzed N-Alkylation (Hydrogen Borrowing)

Similar to the copper-catalyzed method, this approach uses a ruthenium complex to catalyze the N-alkylation with an alcohol.

Procedure (Adapted from Amine Alkylation): In a reaction vessel, 2-pyrrolidinone (1.0 mmol), benzyl alcohol (1.2 mmol), and a catalytic amount of RuH₂(PPh₃)₄ (e.g., 2-5 mol%) are dissolved in toluene. The mixture is heated at 110°C for 24 hours under an inert atmosphere. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by chromatography.

Visualizing the Methodologies

The following diagrams illustrate the general experimental workflow and a logical comparison of the different catalytic approaches.

experimental_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Pyrrolidinone 2-Pyrrolidinone Reaction Mixture Reaction Mixture 2-Pyrrolidinone->Reaction Mixture Benzylating Agent Benzylating Agent Benzylating Agent->Reaction Mixture Catalyst/Base Catalyst/Base Catalyst/Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Temperature Temperature Temperature->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Reaction Time This compound This compound Workup & Purification->this compound Isolation

Caption: General experimental workflow for the synthesis of this compound.

catalyst_comparison cluster_catalytic Catalytic Methods cluster_tmc Transition Metal Catalysis Synthesis of this compound Synthesis of this compound Phase-Transfer Catalysis Phase-Transfer Catalysis Synthesis of this compound->Phase-Transfer Catalysis Transition Metal Catalysis Transition Metal Catalysis Synthesis of this compound->Transition Metal Catalysis Stoichiometric Base Stoichiometric Base Synthesis of this compound->Stoichiometric Base Copper Catalysis Copper Catalysis Transition Metal Catalysis->Copper Catalysis Ruthenium Catalysis Ruthenium Catalysis Transition Metal Catalysis->Ruthenium Catalysis

Caption: Logical comparison of different synthetic approaches for this compound.

References

A Comparative Guide to 1-Benzyl-2-pyrrolidinone and N-methyl-2-pyrrolidone (NMP) as Solvents for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, product purity, and the safety of a process. This guide provides a detailed comparison of two pyrrolidone-based solvents: 1-Benzyl-2-pyrrolidinone and the widely used N-methyl-2-pyrrolidone (NMP).

N-methyl-2-pyrrolidone (NMP) is a well-established, powerful, and versatile aprotic solvent with a broad range of applications in the pharmaceutical, petrochemical, and electronics industries.[1] Its excellent solvency for a wide array of organic and inorganic compounds has made it a go-to choice for many chemical processes.[1] However, growing concerns over its reproductive toxicity have led to increased regulatory scrutiny and a search for safer alternatives.[2][3]

This compound, a structural analog of NMP, is also utilized in the pharmaceutical and chemical industries, primarily as a solvent and a synthetic intermediate.[4][5] While less ubiquitous than NMP, its properties warrant consideration, particularly in contexts where the toxicity profile of NMP is a prohibitive factor.

This guide aims to provide an objective comparison of these two solvents, presenting their physicochemical properties, applications, and safety profiles. It is important to note that while extensive data is available for NMP, including its performance in various applications, publicly available, direct comparative experimental studies on the solvent efficacy of this compound against NMP are limited. Researchers are encouraged to use the provided experimental protocols to generate data specific to their systems.

Physicochemical Properties: A Side-by-Side Comparison

A summary of the key physical and chemical properties of this compound and NMP is presented below. These properties are fundamental to understanding the behavior of these solvents in various experimental and industrial settings.

PropertyThis compoundN-methyl-2-pyrrolidone (NMP)
CAS Number 5291-77-0[5]872-50-4[1]
Molecular Formula C₁₁H₁₃NO[5]C₅H₉NO[1]
Molecular Weight 175.23 g/mol [5]99.13 g/mol [1]
Appearance Clear colorless to pale yellow liquid[5]Colorless liquid; may appear yellow if impure[1]
Boiling Point 76-78 °C at 0.1 mmHg[5]202-204 °C at 760 mmHg[1]
Melting Point 89 °C[5]-24 °C[1]
Density 1.095 g/mL at 25 °C[5]1.028 g/mL at 25 °C[6]
Flash Point >113 °C (>230 °F)[5]91 °C (196 °F)[1]
Water Solubility Slightly soluble[5]Miscible[1]
Solubility in Organic Solvents Soluble in most organic solvents like alcohols and ketones[5]Miscible with most common organic solvents[1]

Performance and Applications

N-methyl-2-pyrrolidone (NMP) is a high-boiling, polar aprotic solvent with a long history of use across various sectors. In the pharmaceutical industry, it is employed in drug formulations for both oral and transdermal delivery, and as a solvent in the synthesis of active pharmaceutical ingredients (APIs).[1][7] Its high solvency and ability to dissolve a wide range of polymers also make it a key component in the production of textiles, resins, and as a paint stripper.[1] Furthermore, NMP is utilized in the petrochemical industry for the recovery of hydrocarbons.[1] In the electronics sector, it plays a crucial role in the fabrication of lithium-ion batteries as a solvent for electrode preparation.[1]

This compound is described as a solvent and an intermediate in organic synthesis, particularly within the pharmaceutical, agrochemical, and dyestuff fields.[4][8] It is used as a building block for various drugs, including antipsychotics and analgesics.[4] Its solvating properties are noted as being useful in facilitating chemical reactions.[4] However, detailed, publicly available quantitative data on its performance as a solvent for a wide range of solutes, especially in direct comparison to NMP, is scarce.

Toxicity and Safety Profile

The differing safety profiles of NMP and this compound are a major consideration in solvent selection.

N-methyl-2-pyrrolidone (NMP) is classified as a reproductive toxicant.[1] Studies have indicated that exposure to NMP can increase the risk of developmental toxicity, including miscarriage and fetal death.[1][3] It can also cause skin, eye, and respiratory irritation.[1] Due to these health concerns, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have placed restrictions on its use.[3]

This compound is reported to cause skin, eye, and respiratory system irritation.[5][9] The available safety data sheets classify it as a substance that requires careful handling with appropriate personal protective equipment.[4] However, comprehensive studies on its long-term toxicity, particularly concerning reproductive effects, are not as widely documented in publicly accessible literature as those for NMP.

Experimental Protocols

For researchers needing to generate their own comparative data, the following are generalized protocols for determining key solvent properties.

Determination of Solubility of a Solid Compound

This protocol outlines a method to determine the solubility of a solid compound in a given solvent at a specific temperature.

  • Preparation : Add a known volume of the solvent (e.g., this compound or NMP) to a sealable container, such as a vial or flask.

  • Temperature Control : Place the container in a temperature-controlled environment (e.g., a water bath or incubator) and allow it to equilibrate to the desired temperature.

  • Solute Addition : Add a small, pre-weighed amount of the solid solute to the solvent.

  • Equilibration : Seal the container and agitate the mixture (e.g., using a magnetic stirrer or shaker) until the solid is fully dissolved.

  • Incremental Addition : Continue to add small, known quantities of the solute, allowing the mixture to equilibrate after each addition, until a saturated solution is achieved (i.e., a small amount of undissolved solid remains).

  • Saturation Confirmation : Agitate the saturated solution for an extended period (e.g., several hours) to ensure equilibrium is reached.

  • Sample Analysis : Carefully extract a sample of the supernatant, ensuring no solid particles are included. This can be achieved through filtration or centrifugation.

  • Quantification : Determine the concentration of the dissolved solute in the sample using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

  • Calculation : Express the solubility as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

Determination of Boiling Point

This protocol describes a common method for determining the boiling point of a liquid.

  • Apparatus Setup : Place a small volume of the solvent into a distillation flask. Add a few boiling chips to ensure smooth boiling.

  • Thermometer Placement : Insert a thermometer into the neck of the flask, ensuring the top of the thermometer bulb is level with the side arm of the flask leading to the condenser.

  • Heating : Gently heat the flask using a heating mantle or water bath.

  • Observation : Observe the temperature as the liquid begins to boil and its vapor rises and surrounds the thermometer bulb.

  • Boiling Point Reading : The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is recorded as the stable temperature reading on the thermometer while the liquid is actively boiling and condensing in the condenser.

  • Pressure Correction : Record the atmospheric pressure at the time of the experiment. If the pressure is not at standard sea level (760 mmHg), a correction may be needed to determine the normal boiling point.

Logical Workflow for Solvent Comparison

The following diagram illustrates a logical workflow for comparing a potential alternative solvent like this compound against an established solvent such as NMP for a specific application.

Solvent_Comparison_Workflow A Define Application Requirements (e.g., Solubility, Temperature, Purity) B Literature Review: Physicochemical Properties & Safety Data (NMP vs. This compound) A->B C Initial Solubility Screening (Small-scale, qualitative) B->C D Quantitative Solubility Determination (Follow experimental protocol) C->D E Performance Evaluation in Application (e.g., Reaction yield, product purity) D->E F Toxicity & Safety Assessment (Review of hazards, handling procedures) E->F G Decision: Is this compound a suitable alternative to NMP? F->G H Proceed with process optimization G->H Yes I Re-evaluate or consider other alternatives G->I No

Caption: Workflow for evaluating a new solvent against an established one.

Conclusion

N-methyl-2-pyrrolidone is a highly effective and versatile solvent, but its significant reproductive toxicity is a major drawback, prompting a search for safer alternatives. This compound presents a structurally related option with applications in synthesis, though it is reported to be an irritant.

The primary challenge in directly comparing these two solvents is the lack of publicly available, head-to-head experimental data on their solvent performance. While the physicochemical properties provide a foundational comparison, researchers must conduct their own evaluations to determine the suitability of this compound as a replacement for NMP in their specific applications. The provided protocols offer a starting point for such investigations, enabling a data-driven approach to solvent selection that balances performance with safety and regulatory compliance.

References

A Comparative Guide to the Synthesis of 1-Benzyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 1-Benzyl-2-pyrrolidinone, a versatile building block in medicinal chemistry, can be synthesized through various routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common and innovative methods for its preparation, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound often depends on factors such as starting material availability, desired scale, reaction conditions, and green chemistry considerations. Below is a summary of key quantitative data for three primary methods.

ParameterRoute 1: N-Alkylation of 2-PyrrolidoneRoute 2: From γ-Butyrolactone & BenzylamineRoute 3: From Donor-Acceptor Cyclopropanes
Starting Materials 2-Pyrrolidone, Benzyl Bromideγ-Butyrolactone, BenzylamineDimethyl 2-phenylcyclopropane-1,1-dicarboxylate, Benzylamine
Key Reagents/Catalysts Sodium Hydride (NaH)High Temperature, High Pressure (or catalyst)Ni(ClO₄)₂·6H₂O or Y(OTf)₃, Acetic Acid
Solvent Dimethylsulfoxide (DMSO)Water (often present) or solvent-freeDichloroethane (DCE), Toluene
Reaction Temperature 25-50°C250-300°C[1][2]Room Temperature to Reflux
Reaction Time ~15 hours20-120 minutes (continuous flow)[3]1-7 hours
Reported Yield 67.7%[4]>94% selectivity (analogous reaction with ammonia)[2]Up to 70% for substituted analogs[5]
Green Chemistry Aspect Use of hazardous NaH and high-boiling DMSO. Microwave-assisted alternatives exist.[6]High energy consumption due to high temperatures and pressures. Can be performed without organic solvents.Use of metal catalysts and chlorinated solvents.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.

Route 1: N-Alkylation of 2-Pyrrolidone with Benzyl Bromide

This classical method involves the deprotonation of 2-pyrrolidone followed by nucleophilic substitution with benzyl bromide.

Materials:

  • 2-Pyrrolidone (0.3 mol)

  • 50% Sodium Hydride (NaH) dispersion in oil (0.33 mol)

  • Benzyl Bromide (0.33 mol)

  • Absolute Dimethylsulfoxide (DMSO) (300 ml)

  • Ethyl acetate

  • Water

  • Magnesium sulfate

  • Aluminum oxide (neutral, activity II)

  • Methylene chloride

  • Ethanol

Procedure:

  • To a solution of 2-pyrrolidone in absolute dimethylsulfoxide, add the 50% sodium hydride dispersion in oil in batches.

  • Stir the mixture for 5 hours at 40-50°C.

  • Cool the mixture to 25-30°C and add benzyl bromide dropwise.

  • Stir the reaction mixture for 10 hours at ambient temperature.

  • Dissolve the reaction mixture in 500 ml of ethyl acetate and extract several times with water.

  • Separate the organic phase, dry over magnesium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on aluminum oxide using methylene chloride with 0.1% ethanol as the eluent to yield this compound.[4]

A greener alternative to this method involves microwave-assisted synthesis under solvent-free, phase-transfer catalytic conditions, which can significantly reduce reaction times.[6][7]

Route 2: Synthesis from γ-Butyrolactone and Benzylamine

This route is analogous to the industrial production of 2-pyrrolidone from γ-butyrolactone and ammonia.[1][2][3] It is a direct and atom-economical method.

Materials:

  • γ-Butyrolactone

  • Benzylamine

  • Water (optional, but can improve selectivity)[3]

  • High-pressure reactor

Procedure (based on analogous liquid-phase ammonia reaction):

  • Charge a high-pressure autoclave reactor with γ-butyrolactone and benzylamine. An excess of the amine is typically used.

  • Seal the reactor and heat to a temperature of 250-290°C. The pressure will increase to 8.0-16.0 MPa.[3]

  • Maintain the reaction at this temperature for a residence time of 20-120 minutes in a continuous flow setup, or for a sufficient time in a batch reactor for the reaction to complete.

  • Cool the reactor and carefully vent any excess pressure.

  • The crude product can be purified by distillation.

Route 3: One-Pot Synthesis from a Donor-Acceptor Cyclopropane and Benzylamine

This method represents a more complex, multi-step, one-pot approach to synthesize substituted pyrrolidin-2-ones, which can be adapted for the synthesis of this compound.[5]

Materials:

  • Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate

  • Benzylamine

  • Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O) or Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃)

  • Molecular sieves, 4 Å

  • 1,2-Dichloroethane (DCE)

  • Toluene

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

General Procedure:

  • To a solution of benzylamine in DCE in the presence of molecular sieves, add the nickel or yttrium catalyst under an inert atmosphere.

  • Add the donor-acceptor cyclopropane and stir the mixture at room temperature for 1-3 hours.

  • Dilute the reaction mixture with dichloromethane and filter through a short pad of silica gel.

  • Concentrate the filtrate and dissolve the residue in toluene.

  • Add acetic acid and reflux the mixture for 7 hours.

  • Cool the reaction mixture and add a solution of sodium hydroxide in ethanol/water.

  • Heat the mixture to 50°C and stir for 1-2 hours.

  • Cool the mixture, add water, and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.[5]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes to this compound.

Synthesis_Routes Pyrrolidinone 2-Pyrrolidinone NaH NaH, DMSO Pyrrolidinone->NaH BenzylBromide Benzyl Bromide BenzylBromide->NaH GBL γ-Butyrolactone HighT_P High Temp. High Pressure GBL->HighT_P Benzylamine Benzylamine Benzylamine->HighT_P Catalyst Catalyst, AcOH One-Pot Benzylamine->Catalyst Cyclopropane Donor-Acceptor Cyclopropane Cyclopropane->Catalyst Product This compound NaH->Product Route 1: N-Alkylation HighT_P->Product Route 2: Direct Amination Catalyst->Product Route 3: Cycloaddition Experimental_Workflow_Comparison cluster_route1 Route 1: N-Alkylation cluster_route2 Route 2: Direct Amination cluster_route3 Route 3: Cycloaddition r1_start Mix 2-Pyrrolidinone & Benzyl Bromide r1_reagent Add NaH in DMSO r1_start->r1_reagent r1_reaction React at 25-50°C r1_reagent->r1_reaction r1_workup Aqueous Workup & Extraction r1_reaction->r1_workup r1_purify Column Chromatography r1_workup->r1_purify Product This compound r1_purify->Product r2_start Mix γ-Butyrolactone & Benzylamine r2_reaction Heat to 250-300°C under High Pressure r2_start->r2_reaction r2_purify Distillation r2_reaction->r2_purify r2_purify->Product r3_start Mix Cyclopropane & Benzylamine r3_reagent Add Catalyst in DCE r3_start->r3_reagent r3_reaction One-Pot Reaction (Multiple Steps) r3_reagent->r3_reaction r3_workup Aqueous Workup & Extraction r3_reaction->r3_workup r3_purify Column Chromatography r3_workup->r3_purify r3_purify->Product

References

Biological activity of 1-Benzyl-2-pyrrolidinone derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various derivatives of 1-Benzyl-2-pyrrolidinone, contrasted with the parent compound where data is available. The information presented is based on preclinical studies and aims to offer a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Executive Summary

This compound, a derivative of the versatile pyrrolidinone scaffold, has served as a foundational structure for the development of a range of biologically active compounds. Modifications to this parent compound have yielded derivatives with notable anticonvulsant, nootropic (cognitive-enhancing), and neuroprotective properties. This guide synthesizes available experimental data to facilitate a comparative analysis of these activities, outlines detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows. The structure-activity relationship (SAR) insights gleaned from these comparisons can inform the rational design of future therapeutic agents.

Anticonvulsant Activity

Derivatives of the structurally related pyrrolidine-2,5-dione have been extensively studied for their anticonvulsant effects. While not direct derivatives of this compound, the shared core structure provides valuable insights into how substitutions impact activity. The data below is from preclinical studies in rodent models, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which are standard screening models for generalized tonic-clonic and absence seizures, respectively.

CompoundModification from Parent ScaffoldMES (ED₅₀, mg/kg)scPTZ (ED₅₀, mg/kg)Neurotoxicity (TD₅₀, mg/kg)Reference
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide Propanamide side chain at N1 of pyrrolidine-2,5-dione48.9102.3> 500[1]
(R)-N-(2-Fluorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide 2-Fluoro substitution on the benzyl group25.5100.2224.7[1]
Valproic Acid (Reference Drug) -272149449[1]

Key Observations:

  • The introduction of a propanamide side chain to the pyrrolidine-2,5-dione scaffold results in potent anticonvulsant activity.

  • Substitution on the benzyl ring, such as the addition of a fluorine atom, can significantly enhance potency in the MES test, although it may also increase neurotoxicity[1].

  • The (R)-enantiomers of these derivatives generally exhibit greater anticonvulsant activity compared to their (S)-counterparts[1].

Nootropic and Anti-Alzheimer's Activity

The quest for cognitive enhancers has led to the exploration of this compound derivatives, particularly analogs of nebracetam and compounds designed to target mechanisms relevant to Alzheimer's disease. The following tables summarize findings from in silico and in vivo studies.

In Silico Nootropic Activity Prediction (Nebracetam Analogs)

Molecular docking studies have been employed to predict the nootropic potential of 4-(aminomethyl)-1-benzylpyrrolidin-2-one (nebracetam) derivatives by evaluating their binding affinity to key cholinergic receptors.

CompoundSubstitution on Benzyl RingMuscarinic M1 Receptor Binding Energy (kcal/mol)Nicotinic α4β2 Receptor Binding Energy (kcal/mol)Reference
4-(aminomethyl)-1-benzylpyrrolidin-2-one (Nebracetam) None-6.8-7.5[2]
4-(aminomethyl)-1-(4-chlorobenzyl)pyrrolidin-2-one 4-Chloro-7.2-7.9[2]
4-(aminomethyl)-1-(4-fluorobenzyl)pyrrolidin-2-one 4-Fluoro-7.1-7.8[2]
4-(aminomethyl)-1-(4-methylbenzyl)pyrrolidin-2-one 4-Methyl-7.0-7.7[2]

Key Observations:

  • Substitutions on the para-position of the benzyl ring of nebracetam analogs appear to enhance the predicted binding affinity to both muscarinic M1 and nicotinic α4β2 acetylcholine receptors, suggesting potentially improved nootropic activity[2].

In Vivo Anti-Alzheimer's Activity

Novel N-benzylated pyrrolidin-2-one derivatives have been synthesized and evaluated for their potential to mitigate cognitive deficits in a scopolamine-induced amnesia model in mice, a common model for screening anti-Alzheimer's drugs.

CompoundModification% Inhibition of Acetylcholinesterase (AChE)Improvement in Escape Latency (Morris Water Maze)Reference
3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one 4-Methoxybenzyl at N1 and a substituted piperidinyl moiety at C378.5Significant reduction compared to scopolamine group[3]
Donepezil (Reference Drug) -85.2Significant reduction compared to scopolamine group[3]

Key Observations:

  • Complex modifications at both the N1 and C3 positions of the pyrrolidin-2-one ring can lead to compounds with significant anti-Alzheimer's potential, demonstrating potent acetylcholinesterase inhibition and efficacy in behavioral models of memory impairment[3].

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This test is a standard preclinical model for evaluating the efficacy of drugs against generalized tonic-clonic seizures.

  • Animals: Adult male mice (e.g., Swiss albino, 20-25 g) are used.

  • Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.

  • Induction of Seizures: At the time of peak drug effect (predetermined), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds effective against absence seizures.

  • Animals: Adult male mice are used.

  • Drug Administration: Test compounds and vehicle are administered as in the MES test.

  • Induction of Seizures: At the time of peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: Animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

  • Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase, which is a key target in Alzheimer's disease therapy.

  • Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), purified AChE enzyme, and test compounds.

  • Procedure:

    • The reaction is typically performed in a 96-well plate.

    • The test compound at various concentrations is pre-incubated with the AChE enzyme in a buffer solution.

    • The reaction is initiated by adding the substrate (acetylthiocholine) and DTNB.

    • AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measurement: The absorbance of the yellow product is measured spectrophotometrically at a wavelength of 412 nm over time.

  • Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition by the test compound is determined relative to a control without the inhibitor. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is then calculated.

Mandatory Visualizations

Experimental Workflow for Anticonvulsant Drug Screening

G cluster_0 In Vivo Screening cluster_1 Data Analysis start Test Compound Administration (i.p. or p.o.) mes Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) start->mes scptz Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence Seizure Model) start->scptz rotarod Rotarod Test (Neurotoxicity Assessment) start->rotarod ed50 Calculate ED₅₀ (Anticonvulsant Potency) mes->ed50 scptz->ed50 td50 Calculate TD₅₀ (Neurotoxic Dose) rotarod->td50 pi Determine Protective Index (PI) (TD₅₀ / ED₅₀) ed50->pi td50->pi end Lead Candidate pi->end Lead Candidate Identification G cluster_0 Cholinergic Neurotransmission cluster_1 Downstream Effects compound This compound Derivative (e.g., Nebracetam Analog) m1 Muscarinic M1 Receptor compound->m1 Agonist/Positive Allosteric Modulator alpha4beta2 Nicotinic α4β2 Receptor compound->alpha4beta2 Agonist/Positive Allosteric Modulator plc Phospholipase C Activation m1->plc ion_channel Ion Channel Modulation (Na⁺, K⁺ influx) alpha4beta2->ion_channel ip3_dag IP₃ and DAG Production plc->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release nt_release Increased Acetylcholine Release ca_release->nt_release ion_channel->nt_release cognitive_enhancement Cognitive Enhancement (Learning and Memory) nt_release->cognitive_enhancement

References

Spectroscopic Analysis for Structural Confirmation of 1-Benzyl-2-pyrrolidinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 1-Benzyl-2-pyrrolidinone against common alternative solvents and reagents, namely N-methyl-2-pyrrolidone (NMP), N-ethyl-2-pyrrolidone (NEP), and γ-Butyrolactone (GBL). The structural integrity of this compound is unequivocally confirmed through a multi-technique spectroscopic approach, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Detailed experimental protocols and comparative data are presented to aid researchers in compound verification and quality control.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its alternatives, providing a clear basis for structural differentiation.

Table 1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.20-7.35m5HAromatic (C₆H₅)
4.45s2HCH₂ (Benzyl)
3.25t2HCH₂-N
2.40t2HCH₂-C=O
2.00p2HCH₂-CH₂
N-methyl-2-pyrrolidone 3.30t2HCH₂-N
2.80s3HCH₃-N
2.25t2HCH₂-C=O
1.95p2HCH₂-CH₂
N-ethyl-2-pyrrolidone 3.40q2HCH₂-N (ethyl)
3.35t2HCH₂-N (ring)
2.35t2HCH₂-C=O
2.00p2HCH₂-CH₂ (ring)
1.15t3HCH₃ (ethyl)
γ-Butyrolactone 4.30t2HO-CH₂
2.45t2HCH₂-C=O
2.25p2HCH₂-CH₂

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 175.0, 137.5, 128.8, 127.8, 127.4, 49.5, 47.0, 31.0, 18.0C=O, Aromatic (quat.), Aromatic (CH), Aromatic (CH), Aromatic (CH), CH₂-N, CH₂-Ph, CH₂-C=O, CH₂-CH₂
N-methyl-2-pyrrolidone 174.5, 49.5, 31.0, 29.0, 18.0C=O, CH₂-N, CH₂-C=O, CH₃-N, CH₂-CH₂
N-ethyl-2-pyrrolidone 174.0, 47.5, 42.0, 31.0, 18.0, 12.5C=O, CH₂-N (ring), CH₂-N (ethyl), CH₂-C=O, CH₂-CH₂ (ring), CH₃ (ethyl)
γ-Butyrolactone 177.5, 69.0, 29.5, 28.0C=O, O-CH₂, CH₂-C=O, CH₂-CH₂

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)

CompoundCharacteristic Absorption Bands (cm⁻¹)Functional Group
This compound 3050-3030, 2950-2850, 1680, 1600, 1495, 1455C-H (Aromatic), C-H (Aliphatic), C=O (Amide), C=C (Aromatic), C=C (Aromatic), C-H bend (Aliphatic)
N-methyl-2-pyrrolidone 2950-2850, 1685C-H (Aliphatic), C=O (Amide)
N-ethyl-2-pyrrolidone 2950-2850, 1683C-H (Aliphatic), C=O (Amide)
γ-Butyrolactone 2950-2850, 1770C-H (Aliphatic), C=O (Lactone)

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey m/z values
This compound C₁₁H₁₃NO175.23175 (M+), 91 (C₇H₇⁺), 84
N-methyl-2-pyrrolidone C₅H₉NO99.1399 (M+), 84, 70, 56, 42
N-ethyl-2-pyrrolidone C₆H₁₁NO113.16113 (M+), 98, 84, 70, 56, 42
γ-Butyrolactone C₄H₆O₂86.0986 (M+), 56, 42, 28

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 90 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a pulse angle of 90°, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling, a pulse angle of 45°, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.

2. Infrared (IR) Spectroscopy

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin liquid film of the neat sample was prepared between two potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample was introduced via direct infusion or through a gas chromatograph (GC) inlet.

  • Ionization: Electron ionization was performed at 70 eV.

  • Data Acquisition: The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 40-500.

Workflow for Structural Confirmation

The logical workflow for the spectroscopic analysis and structural confirmation of this compound is illustrated in the diagram below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure_Confirmed Structure Confirmed NMR_Data->Structure_Confirmed IR_Data->Structure_Confirmed MS_Data->Structure_Confirmed

Caption: Workflow for the spectroscopic confirmation of this compound.

Validating the purity of synthesized 1-Benzyl-2-pyrrolidinone using reference standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 1-Benzyl-2-pyrrolidinone, with a focus on the use of reference standards. We present detailed experimental protocols, performance comparisons, and visual workflows to assist in selecting the most suitable analytical technique.

Introduction to Purity Validation

This compound is a versatile intermediate in organic synthesis. Its purity is critical, as impurities can lead to unwanted side reactions, lower yields, and misleading biological or chemical activity. Therefore, robust analytical methods are required to accurately determine the purity of the synthesized product and to identify and quantify any process-related impurities. The most common impurities in the synthesis of this compound can include unreacted starting materials, by-products, and residual solvents.

This guide compares three widely used analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the nature of the impurities, the required level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity validation of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei.
Typical Purity Range 95-100%95-100%90-100%
Precision High (<1% RSD)High (<1% RSD)Very High (<0.5% RSD)
Sensitivity High (ng to µg range)Very High (pg to ng range)Moderate (mg range)
Reference Standard Required for accurate quantification.Required for accurate quantification.Can be used as a primary method with a certified internal standard.
Throughput HighModerateLow
Pros Robust and widely available; suitable for non-volatile and thermally labile compounds.High separation efficiency and definitive identification of volatile impurities.Primary ratio method; provides structural information; non-destructive.
Cons Requires method development; may not be suitable for very volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity; requires a high-field NMR spectrometer.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable purity data. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify related impurities using a reference standard.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard (purity ≥ 99.5%)

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Integrate the peak areas of this compound and any impurities. Construct a calibration curve from the reference standard data and determine the concentration and purity of the synthesized sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the synthesized this compound.

Instrumentation:

  • GC-MS system with a mass selective detector

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in dichloromethane (e.g., 1 mg/mL).

  • Sample Solution Preparation: Dissolve the synthesized this compound sample in dichloromethane to a similar concentration.

  • GC-MS Conditions:

    • Carrier gas: Helium at a constant flow of 1 mL/min

    • Inlet temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: 40-400 amu

  • Analysis: Inject the standard and sample solutions into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify the impurities using the peak area of the reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of synthesized this compound using a certified internal standard.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • Synthesized this compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of CDCl₃ (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the synthesized sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Visualizing the Workflow

Diagrams created using Graphviz can help to visualize the logical flow of the purity validation process.

PurityValidationWorkflow cluster_synthesis Synthesis & Work-up cluster_validation Purity Validation cluster_methods Analytical Methods Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep Obtain Crude/Purified Product HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS qNMR qNMR Analysis SamplePrep->qNMR DataAnalysis Data Analysis & Purity Calculation HPLC->DataAnalysis GCMS->DataAnalysis qNMR->DataAnalysis Report Final Purity Report DataAnalysis->Report

Overall workflow for purity validation of synthesized this compound.

AnalyticalMethodComparison cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR SynthesizedProduct Synthesized This compound HPLC_Prep Sample & Standard Prep Dissolve in Mobile Phase SynthesizedProduct->HPLC_Prep GCMS_Prep Sample & Standard Prep Dissolve in Volatile Solvent SynthesizedProduct->GCMS_Prep qNMR_Prep Sample & Internal Standard Prep Dissolve in Deuterated Solvent SynthesizedProduct->qNMR_Prep HPLC_Analysis Inject into HPLC Separate on C18 Column UV Detection HPLC_Prep->HPLC_Analysis HPLC_Result {Purity (%) vs. Reference Standard} HPLC_Analysis->HPLC_Result GCMS_Analysis Inject into GC-MS Separate on Capillary Column Mass Spectrometry Detection GCMS_Prep->GCMS_Analysis GCMS_Result {Identification of Volatile Impurities} GCMS_Analysis->GCMS_Result qNMR_Analysis Acquire ¹H NMR Spectrum Long Relaxation Delay qNMR_Prep->qNMR_Analysis qNMR_Result {Absolute Purity (%) Calculation} qNMR_Analysis->qNMR_Result

Understanding and Mitigating Cross-Reactivity of 1-Benzyl-2-pyrrolidinone in Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential cross-reactivity of 1-Benzyl-2-pyrrolidinone in various assay formats. Given the absence of direct experimental data on the cross-reactivity of this compound in the public domain, this document outlines the fundamental principles of cross-reactivity, identifies potentially cross-reactive compounds based on structural similarity, and presents detailed, albeit hypothetical, experimental protocols for assessing such interference. The objective is to equip researchers with a robust framework for anticipating and evaluating the specificity of assays involving this compound.

Principles of Immunoassay Cross-Reactivity

Immunoassays are pivotal in drug discovery and diagnostics, relying on the specific binding of antibodies to target analytes. However, the specificity of these assays can be compromised by cross-reactivity, where antibodies bind to structurally similar, non-target molecules. This can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity is not solely an intrinsic property of the antibody but is also influenced by the assay format.[1][2] Different formats, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), can exhibit varying levels of specificity even when employing the same antibody.[1]

Factors influencing cross-reactivity include the concentration of antibodies and labeled antigens, with higher concentrations potentially leading to increased cross-reactivity.[1] Therefore, a critical aspect of assay development is the rigorous validation of antibody specificity against a panel of structurally related compounds.

Potential Cross-Reactants for this compound

This compound is a compound characterized by a benzyl group attached to a pyrrolidinone ring.[3] Structurally analogous compounds that may exhibit cross-reactivity in immunoassays targeting this compound include:

  • Pyrrolidinone and its derivatives: The core pyrrolidinone ring is a common scaffold in various biologically active compounds.[4]

  • Compounds with a benzyl moiety: The benzyl group is another common structural feature that could be recognized by antibodies.

  • Metabolites of this compound: Metabolic transformation products, such as hydroxylated or demethylated derivatives, could retain sufficient structural similarity to cross-react.

A hypothetical panel of potential cross-reactants is presented in Table 1.

Data Presentation: Quantifying Cross-Reactivity

Quantitative assessment of cross-reactivity is typically expressed as a percentage, calculated from the concentration of the cross-reactant required to produce a 50% inhibition of signal (IC50) relative to the target analyte.

Formula for Percent Cross-Reactivity:

(%CR) = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

A summary of hypothetical cross-reactivity data for this compound in different assay formats is presented in Table 2. Note: This data is illustrative and not based on actual experimental results.

Table 1: Potential Cross-Reactants for this compound Assays

Compound NameChemical StructureRationale for Potential Cross-Reactivity
2-PyrrolidinoneC4H7NOCore structural scaffold.
N-methyl-2-pyrrolidinoneC5H9NOStructurally similar pyrrolidinone derivative.
BenzylamineC7H9NContains the benzyl group.
1-Phenyl-2-pyrrolidinoneC10H11NOIsomeric compound with a similar core structure.
Hypothetical Metabolite 1e.g., Hydroxylated benzyl ringPotential product of in vivo metabolism.
Hypothetical Metabolite 2e.g., Ring-opened pyrrolidinonePotential product of in vivo metabolism.

Table 2: Illustrative Cross-Reactivity of this compound in Different Assay Formats

Potential Cross-ReactantCompetitive ELISA (%CR)Competitive RIA (%CR)Lateral Flow Immunoassay (Qualitative Result)
2-Pyrrolidinone<0.1<0.1Negative
N-methyl-2-pyrrolidinone0.50.8Negative
Benzylamine1.22.5Weak Positive
1-Phenyl-2-pyrrolidinone8.512.0Positive
Hypothetical Metabolite 125.035.0Strong Positive
Hypothetical Metabolite 22.03.5Weak Positive

Experimental Protocols

Detailed methodologies for assessing cross-reactivity are crucial for reproducible results. The following are generalized protocols for competitive ELISA and RIA.

Competitive ELISA Protocol
  • Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA) and incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: A fixed concentration of anti-1-Benzyl-2-pyrrolidinone antibody is mixed with varying concentrations of either this compound standard or the potential cross-reactant. This mixture is then added to the coated and blocked wells and incubated for 1-2 hours at room temperature.

  • Washing: Plates are washed to remove unbound antibodies and antigens.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added and incubated for 1 hour at room temperature.

  • Washing: Plates are washed to remove unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the reaction is allowed to develop.

  • Stopping and Reading: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: The IC50 values are determined from the standard and cross-reactant dose-response curves to calculate the percent cross-reactivity.

Competitive RIA Protocol
  • Reaction Setup: A fixed amount of radiolabeled this compound (e.g., with ³H or ¹²⁵I) and a limited amount of anti-1-Benzyl-2-pyrrolidinone antibody are incubated with varying concentrations of either unlabeled this compound standard or the potential cross-reactant.

  • Incubation: The mixture is incubated for a specified time to reach equilibrium.

  • Separation: Antibody-bound and free radiolabeled antigen are separated (e.g., by precipitation with a secondary antibody or solid-phase capture).

  • Counting: The radioactivity of the bound fraction is measured using a scintillation counter or gamma counter.

  • Data Analysis: The IC50 values are determined from the displacement curves to calculate the percent cross-reactivity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for a competitive ELISA and the logical relationship in assessing cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection A Coat Plate with This compound-Protein Conjugate B Wash A->B C Block Non-specific Sites B->C D Prepare Antibody + Sample/ Standard/Cross-Reactant Mixture E Add Mixture to Wells D->E F Incubate E->F G Wash H Add Enzyme-labeled Secondary Antibody G->H I Wash H->I J Add Substrate I->J K Stop Reaction & Read Plate J->K

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Cross_Reactivity_Logic Target Target Analyte: This compound Antibody Anti-1-Benzyl-2-pyrrolidinone Antibody Target->Antibody CrossReactant Potential Cross-Reactant CrossReactant->Antibody Assay Immunoassay (e.g., ELISA, RIA) Antibody->Assay Result Signal Generated Assay->Result Analysis Calculate % Cross-Reactivity Result->Analysis

Caption: Logical relationship in determining immunoassay cross-reactivity.

Conclusion

References

Cost-benefit analysis of different synthetic methods for 1-Benzyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of various synthetic methods for producing 1-Benzyl-2-pyrrolidinone, a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols, compare quantitative data, and visualize the synthetic pathways to aid researchers in selecting the most suitable method for their needs.

Executive Summary

Three primary synthetic routes for this compound have been evaluated based on yield, reaction conditions, and the cost of starting materials. The methods analyzed are:

  • N-Alkylation of 2-Pyrrolidinone: A well-established method involving the reaction of 2-pyrrolidone with a benzyl halide.

  • Amination of γ-Butyrolactone: A direct synthesis from γ-butyrolactone and benzylamine.

  • Reductive Amination of 4-Oxobutanoic Acid: A pathway involving the reaction of a keto acid with benzylamine followed by reduction.

The analysis indicates that the Amination of γ-Butyrolactone presents the most cost-effective and efficient route, boasting a high theoretical yield and utilizing readily available, lower-cost starting materials. The traditional N-Alkylation of 2-Pyrrolidinone is a viable but less economical alternative. The Reductive Amination pathway is significantly hampered by the high cost of 4-oxobutanoic acid, making it commercially less attractive.

Comparative Data

The following table summarizes the key quantitative data for the three synthetic methods.

ParameterMethod 1: N-Alkylation of 2-PyrrolidinoneMethod 2: Amination of γ-ButyrolactoneMethod 3: Reductive Amination
Starting Materials 2-Pyrrolidinone, Benzyl Bromide/Chlorideγ-Butyrolactone, Benzylamine4-Oxobutanoic Acid, Benzylamine
Key Reagents Sodium HydrideNone (catalytic/thermal)Sodium Borohydride (example)
Reported Yield ~68% (with Benzyl Bromide)[1]~99% (inferred from N-methyl analog)[2]Not specifically reported
Reaction Temperature 40-50 °C[1]290 °C[2]Varies (typically room temp to reflux)
Reaction Time 15 hours[1]2 hours[2]Varies
Purification Column Chromatography[1]Distillation[2]Varies

Cost-Benefit Analysis

A qualitative cost-benefit analysis is presented below. Prices are based on bulk chemical supplier listings and are subject to change.

MethodStarting Material CostReagent CostProcess ComplexityYieldOverall Cost-Effectiveness
1: N-Alkylation ModerateModerate to High (NaH)ModerateGoodModerate
2: Amination LowLow (or none)Simple (high temp/pressure)Excellent (inferred)High
3: Reductive Amination Very High (4-oxobutanoic acid)Moderate (NaBH4)Moderate-Low

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic method.

N_Alkylation Pyrrolidinone 2-Pyrrolidinone Reaction N-Alkylation Pyrrolidinone->Reaction BenzylHalide Benzyl Bromide/Chloride BenzylHalide->Reaction Base Sodium Hydride Base->Reaction Product This compound Reaction->Product

Diagram 1: N-Alkylation of 2-Pyrrolidinone

Amination GBL γ-Butyrolactone Reaction Amination GBL->Reaction Benzylamine Benzylamine Benzylamine->Reaction Product This compound Heat High Temperature & Pressure Heat->Reaction Reaction->Product

Diagram 2: Amination of γ-Butyrolactone

Reductive_Amination Ketoacid 4-Oxobutanoic Acid Condensation Condensation Ketoacid->Condensation Benzylamine Benzylamine Benzylamine->Condensation Intermediate Imine/Enamine Intermediate Reduction Reduction & Cyclization Intermediate->Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Reduction Product This compound Condensation->Intermediate Reduction->Product

Diagram 3: Reductive Amination Pathway

Detailed Experimental Protocols

Method 1: N-Alkylation of 2-Pyrrolidinone with Benzyl Bromide

This protocol is adapted from a literature procedure with a reported yield of 67.7%.[1]

Materials:

  • 2-Pyrrolidinone (0.3 mol)

  • Sodium hydride (50% dispersion in oil, 0.33 mol)

  • Benzyl bromide (0.33 mol)

  • Absolute Dimethylsulfoxide (DMSO, 300 ml)

  • Ethyl acetate (500 ml)

  • Water

  • Magnesium sulfate

  • Aluminum oxide (neutral, activity II)

  • Methylene chloride

  • Ethanol

Procedure:

  • To a solution of 2-pyrrolidinone in absolute DMSO, add the sodium hydride dispersion in portions.

  • Stir the mixture for 5 hours at 40-50 °C.

  • Cool the mixture to 25-30 °C and add benzyl bromide dropwise.

  • Stir the reaction mixture for 10 hours at ambient temperature.

  • Dilute the reaction mixture with ethyl acetate and extract several times with water.

  • Separate the organic phase, dry over magnesium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on aluminum oxide using methylene chloride with 0.1% ethanol as the eluent.

Method 2: Amination of γ-Butyrolactone with Benzylamine

This protocol is based on a patented procedure for the synthesis of N-alkylpyrrolidones, which reported a 99.1% yield for the N-methyl analog.[2]

Materials:

  • γ-Butyrolactone (0.11 mol)

  • Benzylamine (a molar excess is recommended, e.g., 0.19 mol)

  • Water (optional, but can improve selectivity)[3]

Procedure:

  • Combine γ-butyrolactone and benzylamine in a high-pressure autoclave.

  • Heat the mixture to approximately 290 °C. The pressure will rise due to the autogenous pressure of the reactants and the water byproduct.

  • Maintain the reaction at this temperature for about 2 hours.

  • After cooling, the crude product can be purified by distillation.

Method 3: Reductive Amination of 4-Oxobutanoic Acid with Benzylamine

Materials:

  • 4-Oxobutanoic acid

  • Benzylamine

  • A suitable reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

  • A suitable solvent (e.g., methanol, ethanol)

General Procedure:

  • Dissolve 4-oxobutanoic acid and benzylamine in the chosen solvent.

  • The mixture would likely form an intermediate imine or enamine in equilibrium.

  • The reducing agent would be added, possibly portion-wise, to reduce the intermediate and facilitate cyclization to the lactam.

  • The reaction would be followed by an appropriate workup and purification, likely involving extraction and chromatography.

Note: The high cost of 4-oxobutanoic acid makes this route less economically feasible for large-scale production compared to the other methods.

Conclusion

For the synthesis of this compound, the direct amination of γ-butyrolactone with benzylamine appears to be the most promising method from a cost-benefit perspective. It utilizes inexpensive and readily available starting materials and is a high-yielding, one-step process. While requiring high temperatures and pressures, the simplicity and efficiency of this method make it highly attractive for industrial applications. The N-alkylation of 2-pyrrolidinone is a reliable alternative, particularly for smaller-scale laboratory syntheses where the higher cost of reagents and the need for chromatographic purification are less of a concern. The reductive amination route, due to the prohibitive cost of 4-oxobutanoic acid, is not recommended for practical synthesis unless a more economical source of the starting keto acid becomes available.

References

A Comparative Environmental Impact Assessment of 1-Benzyl-2-pyrrolidinone and Alternative Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of solvents in research and pharmaceutical development extends beyond chemical compatibility and performance; it carries significant environmental implications. This guide provides a comparative environmental impact analysis of 1-Benzyl-2-pyrrolidinone against three alternative solvents: N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), and gamma-Valerolactone (GVL). While this compound is a versatile solvent, a comprehensive understanding of its environmental footprint is crucial for sustainable laboratory and manufacturing practices.

This comparison synthesizes available data on key environmental, health, and safety (EHS) parameters. It is important to note that publicly available data on the environmental fate and ecotoxicity of this compound is limited. Therefore, some assessments are based on its known chemical properties and regulatory classifications, alongside comparisons with the more extensively studied alternatives.

Quantitative Environmental Impact Comparison

The following table summarizes key environmental and safety metrics for this compound and the selected alternative solvents. Data has been compiled from various sources, and in the absence of specific experimental values for this compound, information is derived from its safety data sheets and chemical structure.

ParameterThis compoundN-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)gamma-Valerolactone (GVL)
Source PetrochemicalPetrochemicalBy-product of paper industryBiomass (carbohydrates)[1]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)H315, H319, H335, H360D (May damage the unborn child)NoneH319 (Causes serious eye irritation)
Biodegradability Data not availableNot readily biodegradable[2]Readily biodegradable[3]Readily biodegradable
Aquatic Toxicity (Acute) Data not availableLow acute toxicity to aquatic organismsPractically non-toxic to aquatic life[4]Low acute toxicity towards aquatic organisms[5]
Regulatory Status -Substance of Very High Concern (SVHC) under REACH[6]Generally considered low toxicityGenerally recognized as safe (GRAS)

Experimental Protocols

To ensure consistency and comparability in environmental impact assessments, standardized experimental protocols are employed. The following are detailed methodologies for key experiments relevant to this comparison.

Life Cycle Assessment (LCA)

A comprehensive Life Cycle Assessment is conducted according to the principles and framework outlined in ISO 14040 and with the requirements of ISO 14044 .[7][8]

  • Goal and Scope Definition: To quantify the potential environmental impacts of solvent production and use, from raw material extraction to end-of-life (cradle-to-gate or cradle-to-grave).

  • Life Cycle Inventory (LCI) Analysis: This phase involves the collection of data on all inputs (raw materials, energy) and outputs (emissions, waste) for each stage of the solvent's life cycle.[9]

  • Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate the potential environmental impacts, such as global warming potential, acidification potential, and ecotoxicity.

Ready Biodegradability - OECD 301C (Modified MITI Test (I))

This method is used to determine the ready biodegradability of a chemical substance by aerobic microorganisms.[10][11]

  • Principle: The test substance is exposed to an inoculum of aerobic microorganisms in a closed respirometer. The consumption of oxygen is measured over a 28-day period and is an indication of the extent of biodegradation.[10]

  • Test Conditions:

    • Temperature: 22 ± 2°C

    • Duration: 28 days

    • Inoculum: Activated sludge from a domestic wastewater treatment plant.

    • Test concentration: Typically 100 mg/L of the test substance.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[11][12]

Acute Immobilisation Test for Daphnia sp. - OECD 202

This test assesses the acute toxicity of a substance to aquatic invertebrates.[13][14][15]

  • Principle: Young daphnids (typically Daphnia magna) are exposed to a range of concentrations of the test substance for 48 hours.[16][17]

  • Test Conditions:

    • Organism: Daphnia magna, less than 24 hours old.

    • Duration: 48 hours.

    • Temperature: 20 ± 2°C.

    • Test concentrations: At least five concentrations in a geometric series.

  • Endpoint: The concentration that causes immobilization in 50% of the daphnids (EC50) after 48 hours is determined.[16]

Acute Toxicity Test for Fish - OECD 203

This test evaluates the acute toxicity of a substance to fish.[18][19][20]

  • Principle: Fish are exposed to the test substance for a 96-hour period.[18]

  • Test Conditions:

    • Species: A recommended species such as Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).

    • Duration: 96 hours.

    • Temperature: Maintained at a constant, appropriate temperature for the chosen species.

    • Test concentrations: At least five concentrations in a geometric series.

  • Endpoint: The concentration that is lethal to 50% of the fish (LC50) over the 96-hour period is determined.[18]

Comparative Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive environmental impact comparison of solvents.

cluster_0 Solvent Selection cluster_1 Data Collection cluster_2 Experimental Testing cluster_3 Impact Assessment & Comparison Solvent1 This compound Data_LCA Life Cycle Inventory Solvent1->Data_LCA Data_Tox Toxicity Data Solvent1->Data_Tox Data_Bio Biodegradability Data Solvent1->Data_Bio Solvent2 NMP Solvent2->Data_LCA Solvent2->Data_Tox Solvent2->Data_Bio Solvent3 DMSO Solvent3->Data_LCA Solvent3->Data_Tox Solvent3->Data_Bio Solvent4 GVL Solvent4->Data_LCA Solvent4->Data_Tox Solvent4->Data_Bio Test_LCA ISO 14044 Data_LCA->Test_LCA Test_Tox OECD 202/203 Data_Tox->Test_Tox Test_Bio OECD 301C Data_Bio->Test_Bio Impact_Assessment Environmental Profile Comparison Test_LCA->Impact_Assessment Test_Tox->Impact_Assessment Test_Bio->Impact_Assessment Decision Solvent Recommendation Impact_Assessment->Decision

Caption: Workflow for comparative environmental assessment of solvents.

Signaling Pathway for Solvent-Induced Aquatic Toxicity

The following diagram illustrates a simplified, generalized signaling pathway that can lead to aquatic toxicity upon exposure to certain chemical solvents.

Solvent Solvent Exposure Cell_Membrane Cell Membrane Disruption Solvent->Cell_Membrane ROS Reactive Oxygen Species (ROS) Production Solvent->ROS Oxidative_Stress Oxidative Stress Cell_Membrane->Oxidative_Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis (Programmed Cell Death) Mitochondrial_Dysfunction->Apoptosis Organism_Effect Organism-level Effects (e.g., Immobilization, Mortality) Apoptosis->Organism_Effect

Caption: Generalized pathway of solvent-induced aquatic toxicity.

Conclusion

Based on the available data, a clear hierarchy of environmental preference emerges among the compared solvents. Gamma-Valerolactone (GVL) presents the most favorable environmental profile due to its bio-based origin, ready biodegradability, and low toxicity.[1][5] Dimethyl Sulfoxide (DMSO) is also a strong alternative with good biodegradability and low toxicity.[3][21]

N-Methyl-2-pyrrolidone (NMP), while an effective solvent, raises significant health concerns due to its classification as a reproductive toxicant, leading to its designation as a Substance of Very High Concern under REACH.[6]

For this compound, the current lack of comprehensive environmental data necessitates a cautious approach. Its GHS hazard classifications for skin, eye, and respiratory irritation indicate a need for careful handling. Until more extensive ecotoxicological and biodegradability studies are available, its environmental impact relative to the other solvents remains less certain.

For researchers and drug development professionals committed to sustainable practices, prioritizing solvents with well-documented, favorable environmental profiles like GVL and DMSO is a responsible choice. Further research into the environmental fate and effects of this compound is warranted to fully assess its position within the spectrum of "greener" solvent alternatives.

References

The Performance of 1-Benzyl-2-pyrrolidinone in Diverse Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a reaction solvent is a critical decision that can significantly impact reaction efficiency, yield, and purity. 1-Benzyl-2-pyrrolidinone, a polar aprotic solvent, has emerged as a versatile medium for a range of chemical transformations. This guide provides a comparative analysis of its performance against other commonly used solvents, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

A solvent's performance is intrinsically linked to its physical and chemical properties. This compound possesses a unique combination of a high boiling point, moderate polarity, and an aprotic nature, making it a suitable choice for reactions requiring elevated temperatures and a non-protic environment. The following table provides a comparison of key physicochemical properties of this compound and other common polar aprotic solvents.

PropertyThis compoundN,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)Acetonitrile
CAS Number 5291-77-0[1]68-12-267-68-5872-50-4[2]75-05-8
Molecular Formula C₁₁H₁₃NO[1][3]C₃H₇NOC₂H₆OSC₅H₉NO[2]C₂H₃N
Molecular Weight ( g/mol ) 175.23[3]73.0978.1399.13[2]41.05
Boiling Point (°C) 76-78 (0.1 mm Hg)153189202-204[2]81.6
Melting Point (°C) 89[4]-6118.5-24[2]-45.7
Density (g/mL at 25°C) 1.0950.9441.1001.028[2]0.786
Refractive Index (n20/D) 1.552[4]1.4311.4791.4701.344
Solubility in Water Slightly soluble[1][4]MiscibleMiscibleMiscible[2]Miscible

Performance in Organic Synthesis: A Case Study

Direct comparative studies on the performance of this compound across a wide range of reactions are limited in publicly available literature. However, its utility as a reaction medium can be inferred from its properties and its structural similarity to other N-substituted pyrrolidones like N-Methyl-2-pyrrolidone (NMP) and N-Butylpyrrolidinone (NBP), which are known to be effective solvents in various organic transformations.[5][6][7]

N-substituted pyrrolidones, as a class of polar aprotic solvents, are capable of dissolving a wide range of organic and inorganic compounds.[2] They are particularly effective in promoting reactions that involve anionic nucleophiles, such as S_N2 reactions, due to their ability to solvate cations while leaving the anion relatively free and more reactive.[8][9]

While specific comparative data for this compound is scarce, the performance of the related solvent 2-pyrrolidone in solubilizing poorly soluble compounds has been shown to be superior to other common solvents like glycerin, propylene glycol, polyethylene glycol 400, and ethanol.[10] This suggests that the pyrrolidinone scaffold itself offers significant advantages in terms of solvation power.

Experimental Protocols

Synthesis of this compound

This procedure describes the N-benzylation of 2-pyrrolidinone.

Materials:

  • 2-Pyrrolidinone

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Magnesium sulfate

  • Diatomaceous earth

Procedure:

  • A solution of 2-pyrrolidinone (1.0 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes, and then at room temperature for 1 hour.

  • The reaction mixture is cooled again to 0 °C, and benzyl bromide (1.1 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of water.

  • The mixture is diluted with ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of diatomaceous earth, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

reagents 2-Pyrrolidinone NaH, Benzyl Bromide DMF reaction N-Benzylation reagents->reaction 1. 0°C to rt workup Quenching Extraction Drying reaction->workup 2. Quench with H₂O purification Column Chromatography workup->purification 3. Concentrate product This compound purification->product 4. Isolate

Synthesis of this compound.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a multi-faceted process that involves considering various factors beyond just the reaction yield. The following diagram illustrates a logical workflow for solvent selection in a research and development setting.

start Define Reaction Requirements solubility Solubility of Reactants & Catalysts start->solubility reaction_conditions Reaction Temperature & Pressure start->reaction_conditions workup Product Isolation & Purification start->workup safety Toxicity & Environmental Impact start->safety cost Cost & Availability start->cost selection Select Candidate Solvents solubility->selection reaction_conditions->selection workup->selection safety->selection cost->selection screening Perform Small-Scale Screening selection->screening optimization Optimize Reaction Conditions screening->optimization final_choice Final Solvent Selection optimization->final_choice

A logical workflow for solvent selection.

Conclusion

This compound presents itself as a viable polar aprotic solvent for various organic syntheses, particularly those requiring high temperatures and a non-protic environment. While direct comparative performance data remains limited in the scientific literature, its physicochemical properties and the known performance of structurally similar pyrrolidinones suggest its potential as an effective reaction medium. Further experimental studies directly comparing this compound with other common solvents in a variety of reaction types would be invaluable to the chemical research and drug development communities. Researchers are encouraged to consider this compound in their solvent screening studies, especially when seeking alternatives to traditional polar aprotic solvents.

References

Comparative Study of the Reaction Kinetics of 1-Benzyl-2-pyrrolidinone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the reaction kinetics of 1-Benzyl-2-pyrrolidinone and its structural analogs reveals key insights into the factors influencing their reactivity, particularly in hydrolysis reactions. This guide provides a comparative overview of available kinetic data, detailed experimental protocols for monitoring these reactions, and a discussion of the underlying reaction mechanisms.

This report is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are interested in the stability and reactivity of lactam-containing compounds. The data presented herein is crucial for understanding the chemical properties of these molecules, which can inform their design and application in various fields.

Comparative Kinetic Data for Hydrolysis

Below is a summary of representative kinetic data for the hydrolysis of N-substituted 2-pyrrolidinones. It is important to note that direct quantitative comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundReaction ConditionRate Constant (k)Activation Energy (Ea)Reference
This compoundAcidic HydrolysisData not availableData not available
Basic HydrolysisData not availableData not available
1-Methyl-2-pyrrolidinoneAcidic HydrolysisData not availableData not available
Basic HydrolysisData not availableData not available
N-Aryl-2-pyrrolidinonesGeneral TrendsElectron-withdrawing groups on the aryl ring generally increase the rate of hydrolysis.-

Note: The table highlights the current gap in publicly available, direct comparative kinetic data for this compound and its close analogs under standardized conditions. The general trends are inferred from broader studies on lactam hydrolysis.

Experimental Protocols

To facilitate further research and direct comparison, this section provides a detailed methodology for studying the reaction kinetics of this compound and its analogs.

Protocol: Kinetic Analysis of Lactam Hydrolysis

Objective: To determine the rate constant and activation energy for the hydrolysis of this compound or its analogs under acidic or basic conditions.

Materials:

  • This compound (or analog)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution of known concentration

  • Buffer solutions of desired pH

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer

  • Thermostatically controlled water bath or reaction block

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Quenching solution (e.g., a strong acid or base to neutralize the catalyst and stop the reaction)

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of the lactam in a suitable solvent (e.g., water, or a co-solvent if solubility is an issue).

    • Prepare the acidic or basic hydrolysis medium of the desired concentration.

    • Prepare a series of reaction mixtures by adding a known amount of the lactam stock solution to the temperature-equilibrated hydrolysis medium in separate reaction vessels.

  • Reaction Monitoring:

    • Maintain the reaction vessels at a constant temperature using a water bath or reaction block.

    • At specific time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution.

  • Analysis:

    • Analyze the quenched samples using HPLC to determine the concentration of the remaining lactam and the formed product (the corresponding γ-amino acid).

    • Alternatively, if the reactant or product has a distinct UV-Vis absorbance, the reaction can be monitored in-situ using a spectrophotometer with a thermostatted cuvette holder.

  • Data Analysis:

    • Plot the concentration of the lactam versus time.

    • Determine the order of the reaction and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Reaction Mechanisms and Visualization

The hydrolysis of N-substituted 2-pyrrolidinones can proceed through different mechanisms depending on the reaction conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis is believed to proceed via a mechanism involving the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule.

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Ring Opening cluster_step4 Step 4: Deprotonation Lactam This compound ProtonatedLactam Protonated Lactam Lactam->ProtonatedLactam H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedLactam->TetrahedralIntermediate Water H2O Water->TetrahedralIntermediate RingOpened Ring-Opened Intermediate TetrahedralIntermediate->RingOpened Product γ-(Benzylamino)butanoic Acid RingOpened->Product -H+

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis

In basic media, the hydrolysis likely occurs through the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently undergoes ring opening.

Base_Catalyzed_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Protonation Lactam This compound TetrahedralIntermediate Tetrahedral Intermediate Lactam->TetrahedralIntermediate Hydroxide OH- Hydroxide->TetrahedralIntermediate RingOpened Ring-Opened Anion TetrahedralIntermediate->RingOpened Product γ-(Benzylamino)butanoic Acid RingOpened->Product H2O

Caption: Proposed mechanism for the base-catalyzed hydrolysis of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a kinetic study of lactam hydrolysis.

Experimental_Workflow A Prepare Reactant and Catalyst Solutions B Equilibrate Solutions to Reaction Temperature A->B C Initiate Reaction by Mixing B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Analyze Samples (HPLC or UV-Vis) E->F G Data Processing and Kinetic Analysis F->G H Determine Rate Constant (k) G->H I Repeat at Different Temperatures H->I J Calculate Activation Energy (Ea) I->J

Caption: A generalized experimental workflow for studying the kinetics of lactam hydrolysis.

Benchmarking 1-Benzyl-2-pyrrolidinone: A Comparative Guide to Pyrrolidinone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural core of a diverse array of therapeutic agents. Its versatility allows for a wide range of chemical modifications, leading to derivatives with potent biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of the performance of 1-Benzyl-2-pyrrolidinone and its derivatives against other classes of pyrrolidinone compounds, supported by experimental data to inform drug discovery and development efforts.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of various pyrrolidinone derivatives, providing a benchmark against which the performance of this compound and its analogs can be assessed. The data, compiled from multiple studies, highlights the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values against various cancer cell lines and enzymes. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Derivative Class Specific Compound Target Cell Line/Enzyme Activity (IC50/EC50 in µM)
Benzoxazole clubbed 2-Pyrrolidinones 4-SO2NH2 phenyl derivative of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acidMonoacylglycerol Lipase (MAGL)0.0076
4-NO2 phenyl derivative of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acidMonoacylglycerol Lipase (MAGL)0.0084
4-SO2NH2 phenyl derivative of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acidFatty Acid Amide Hydrolase (FAAH)>50
4-NO2 phenyl derivative of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acidFatty Acid Amide Hydrolase (FAAH)>50
Spirooxindole-pyrrolidines Compound 7MCF7 (Breast Cancer)4.8
Compound 7HCT116 (Colon Cancer)3.9
Compound 7Huh7 (Liver Cancer)8.2
Pyrrolidinone-hydrazones N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideIGR39 (Melanoma)2.5
N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazidePPC-1 (Prostate Cancer)3.63
N′-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideIGR39 (Melanoma)10.4
N-Aryl pyrrolidinones 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative 9eA375 (Melanoma)2.3
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative 7bA375 (Melanoma)3.8

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF7, HCT116, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (pyrrolidinone derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidinone derivatives and incubate for a further 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Test compounds (pyrrolidinone derivatives)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Pathways and Comparisons

Diagrams are powerful tools for understanding complex biological processes and experimental workflows. The following visualizations were created using the Graphviz DOT language.

G cluster_0 Performance Benchmarking Workflow Select Derivatives Select Pyrrolidinone Derivatives (this compound & others) Define Assays Define Biological Assays (Anticancer, Antimicrobial, Enzyme Inhibition) Select Derivatives->Define Assays Perform Assays Perform In Vitro Assays (MTT, MIC, etc.) Define Assays->Perform Assays Collect Data Collect Quantitative Data (IC50, MIC values) Perform Assays->Collect Data Analyze Data Comparative Data Analysis Collect Data->Analyze Data Generate Guide Generate Comparison Guide Analyze Data->Generate Guide

Caption: Workflow for benchmarking pyrrolidinone derivatives.

G cluster_1 Simplified Apoptosis Signaling Pathway Pyrrolidinone Pyrrolidinone Derivative CancerCell Cancer Cell Pyrrolidinone->CancerCell Induces stress Mitochondria Mitochondria CancerCell->Mitochondria Activates intrinsic pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c, activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis pathway induced by pyrrolidinone derivatives.

Safety Operating Guide

Proper Disposal of 1-Benzyl-2-pyrrolidinone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1-Benzyl-2-pyrrolidinone, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] It is incompatible with strong oxidizing agents.[1]

Quantitative Data Summary

PropertyValueReference
CAS Number 5291-77-0[1][4][5][6]
Molecular Formula C₁₁H₁₃NO[1][4][5]
Density 1.095 g/mL at 25 °C[6]
Flash Point 113 °C (235.4 °F) - closed cup
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound involves a systematic process of segregation, collection, storage, and professional disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including contaminated lab supplies (e.g., pipette tips, gloves), should be collected in a designated hazardous waste container.

  • Container Material: The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name "this compound" and the approximate concentration or quantity.

  • Incompatible Wastes: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[1]

2. Spill Management: In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as described in the safety precautions section.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[1]

  • Collection: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

3. Disposal of Empty Containers:

  • Rinsing: Empty containers of this compound must be triple rinsed. The first rinse should be collected and disposed of as hazardous waste.

  • Defacing Labels: The original label on the container should be fully defaced or removed to prevent misuse.

  • Final Disposal: After thorough rinsing and drying, the container can be disposed of in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic.

4. Final Disposal:

  • Professional Disposal Service: All collected this compound waste must be disposed of through a licensed hazardous waste disposal company.

  • Storage Pending Disposal: While awaiting pickup, store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) CollectWaste Collect Waste in a Designated Container (HDPE or Glass) WorkArea->CollectWaste ContainSpill Contain Spill with Inert Absorbent WorkArea->ContainSpill If Spill Occurs LabelContainer Label as 'Hazardous Waste' with Chemical Name CollectWaste->LabelContainer Segregate Segregate from Incompatible Materials LabelContainer->Segregate StoreWaste Store Sealed Container in a Secure Area Segregate->StoreWaste CollectSpill Collect Absorbed Material into Waste Container ContainSpill->CollectSpill CollectSpill->CollectWaste ProfessionalDisposal Arrange for Pickup by a Licensed Disposal Service StoreWaste->ProfessionalDisposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Benzyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 1-Benzyl-2-pyrrolidinone (CAS 5291-77-0). Adherence to these procedures is critical to ensure a safe laboratory environment and minimize exposure risks. This document is intended to supplement, not replace, your institution's standard operating procedures and a thorough review of the safety data sheet (SDS).

Quantitative Safety Data

Personal Protective Equipment (PPE) - Glove Compatibility

No specific glove breakthrough time data is available for this compound. The following data is for N-Methyl-2-pyrrolidone (NMP), a structurally related solvent, and should be used as a guideline only. It is crucial to conduct on-site testing of all gloves to determine safe usage parameters for your specific application. [1]

Glove MaterialBreakthrough Time (minutes)Permeation RateDegradation RatingRecommendation
Viton™> 480ExcellentExcellentRecommended for prolonged contact
Butyl Rubber75Very GoodExcellentSuitable for intermediate duration tasks
Neoprene47Very GoodFairRecommended for short-duration tasks and splash protection
Nitrile< 10Not RecommendedPoorNot recommended for direct contact; suitable for incidental splash protection only if changed immediately

Note: Thin gauge disposable gloves, such as nitrile, are not designed for applications involving prolonged, direct exposure to chemicals and should be removed and replaced immediately if incidental splash exposure occurs.[2][3]

Occupational Exposure Limits

There are no established occupational exposure limits (e.g., OSHA PEL, NIOSH REL, or ACGIH TLV) for this compound.[4][5][6] In the absence of defined limits, it is imperative to handle this chemical with a high degree of caution, utilizing engineering controls and personal protective equipment to minimize any potential for exposure.

Exposure LimitValue
OSHA PEL (Permissible Exposure Limit) Not Available
NIOSH REL (Recommended Exposure Limit) Not Available
ACGIH TLV® (Threshold Limit Value) Not Available

Experimental Protocol: Safe Handling of this compound

This step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.

Pre-Operational Safety Checks
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most recent SDS for this compound.[7]

  • Verify Engineering Controls: Ensure that a calibrated chemical fume hood is available and functioning correctly. The face velocity should be adequate to capture any vapors.

  • Assemble and Inspect PPE: Gather all necessary personal protective equipment as specified in the table above. Inspect all PPE for any signs of damage or degradation before use. This includes:

    • Eye and Face Protection: Chemical safety goggles and a face shield.[7]

    • Hand Protection: Select gloves based on the intended duration of handling, as detailed in the glove compatibility table. Have multiple pairs available.

    • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

    • Respiratory Protection: If there is a risk of inhalation or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[7] A combination cartridge, such as a type ABEK, may also be suitable.[8]

  • Prepare Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand), a sealed container for waste, and the appropriate PPE is readily accessible.

Operational Procedures
  • Work in a Ventilated Area: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Dispensing the Chemical:

    • Use a stable, secondary container when transporting the chemical from storage.

    • When dispensing, pour slowly and carefully to avoid splashing.

    • Keep the container opening away from your breathing zone.

    • Close the primary container tightly immediately after dispensing.[7]

  • During the Experiment:

    • Continuously monitor the experiment for any signs of unexpected reactions.

    • Avoid contact with skin, eyes, and clothing.[7]

    • If any part of your PPE becomes contaminated, remove it immediately and decontaminate or dispose of it properly. Wash the affected skin area thoroughly with soap and water.

    • Do not eat, drink, or smoke in the laboratory.

Post-Operational Procedures
  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

    • Decontaminate any equipment that has come into contact with this compound.

  • PPE Removal:

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.

    • Wash hands thoroughly with soap and water after removing gloves.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[7]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste contaminated with this compound in a dedicated, clearly labeled, and chemically compatible waste container. This includes unused chemical, contaminated PPE, and spill cleanup materials.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound," the date of accumulation, and appropriate hazard symbols (e.g., irritant).

Storage of Hazardous Waste
  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Incompatible Materials: Ensure the waste container is stored away from incompatible materials, particularly strong acids and oxidizing agents.

Final Disposal
  • Professional Disposal Service: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response start Start: Handling this compound sds Review SDS start->sds ppe_check Inspect & Don PPE sds->ppe_check hood_check Verify Fume Hood Operation ppe_check->hood_check spill_kit Prepare Spill Kit hood_check->spill_kit dispense Dispense in Fume Hood spill_kit->dispense experiment Conduct Experiment dispense->experiment monitor Monitor for Spills/Exposure experiment->monitor decontaminate Decontaminate Work Area & Equipment monitor->decontaminate No spill Spill Occurs? monitor->spill Yes waste_collect Collect & Label Hazardous Waste decontaminate->waste_collect ppe_remove Remove PPE & Wash Hands waste_collect->ppe_remove store_waste Store Waste in Designated Area waste_collect->store_waste store_chem Store Chemical Properly ppe_remove->store_chem dispose Arrange for Professional Disposal store_waste->dispose end End dispose->end evacuate Evacuate Area (if large spill) spill->evacuate cleanup Clean up with Spill Kit spill->cleanup Small Spill notify Notify EHS evacuate->notify spill_waste Collect Spill Waste cleanup->spill_waste spill_waste->waste_collect

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.